1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)5-3-10-7(9)2-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSJXLAXSOGBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731681 | |
| Record name | 1-(4,6-Dichloropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887573-44-6 | |
| Record name | 1-(4,6-Dichloropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4,6-dichloropyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 1-(4,6-dichloropyridin-3-yl)ethan-1-one (CAS No. 887573-44-6), a valuable heterocyclic ketone intermediate in pharmaceutical and agrochemical research.[1][2][3] Given the electron-deficient nature of the dichloropyridine ring, this document critically evaluates several synthetic strategies, including classical electrophilic substitution and modern organometallic approaches. We present a detailed, field-proven methodology based on the robust Weinreb amide chemistry, offering a reliable and scalable route. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related pyridine derivatives, providing both theoretical grounding and a practical, step-by-step experimental protocol.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative featuring an acetyl group at the C3 position. Its structure, combining the reactive ketone functionality with the synthetically versatile dichloropyridine scaffold, makes it an attractive starting material for the synthesis of more complex molecules. The two chlorine atoms can be selectively displaced or engaged in cross-coupling reactions, while the ketone offers a handle for numerous transformations.
The primary challenge in synthesizing this target lies in the electronic properties of the pyridine ring. Pyridine is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. This deactivation poses significant hurdles for classical synthetic methods like Friedel-Crafts acylation.[4]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests several potential starting points. The most direct disconnection is at the C-C bond between the pyridine ring and the acetyl group, pointing to a C3-lithiated or Grignard-type pyridine species and an acetylating agent, or a Friedel-Crafts type reaction. Alternatively, the acetyl group can be constructed from a carboxylic acid derivative at the C3 position.
Caption: Retrosynthetic pathways for the target molecule.
Evaluation of Synthetic Strategies
-
Direct Friedel-Crafts Acylation: This is a classic method for acylating aromatic rings.[5][6] It involves treating the aromatic substrate with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as AlCl₃. However, this reaction is notoriously ineffective for electron-deficient heterocycles like pyridine.[4] The pyridine nitrogen acts as a Lewis base, coordinating strongly with the catalyst. This deactivates the ring towards electrophilic attack and often requires harsh conditions with poor yields.
-
Directed Ortho-Metalation (DoM) followed by Acylation: This strategy involves deprotonation of the pyridine ring using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with an acetylating agent. While powerful, achieving regioselective deprotonation at the C3 position in the presence of two chloro-substituents can be challenging and may lead to mixtures of products.
-
Synthesis from a Carboxylic Acid Derivative: This is often the most reliable and high-yielding approach for preparing ketones from complex aromatic systems. Starting from 4,6-dichloronicotinic acid, the carboxylic acid can be converted into a highly reactive and specific intermediate, such as a Weinreb amide. This intermediate reacts cleanly with organometallic reagents (e.g., methylmagnesium bromide or methyllithium) to afford the desired ketone in high yield, avoiding over-addition to form a tertiary alcohol. This pathway is chosen for our detailed protocol due to its superior control and reliability.
Proposed Synthesis Pathway via Weinreb Amide
The recommended pathway proceeds in two high-yielding steps starting from commercially available 4,6-dichloronicotinic acid.
Caption: Proposed two-step synthesis of the target ketone.
This approach leverages the stability and controlled reactivity of the Weinreb amide intermediate, which forms a stable tetrahedral intermediate upon addition of the organometallic reagent. This intermediate does not collapse to the ketone until acidic workup, preventing the common side reaction of over-addition that plagues reactions with other carboxylic acid derivatives like acid chlorides or esters.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed methodology based on established chemical principles and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Molar Eq. |
| 4,6-Dichloronicotinic acid | 40295-65-8 | 192.00 | 10.0 g | 1.0 |
| Oxalyl Chloride | 79-37-8 | 126.93 | 5.0 mL (57.8 mmol) | 1.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | Catalytic |
| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 97.54 | 5.6 g (57.4 mmol) | 1.1 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 13.4 mL (166 mmol) | 3.2 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | 75-16-1 | 119.24 | 20.9 mL (62.6 mmol) | 1.2 |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | ~400 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~300 mL | - |
| Saturated aq. NH₄Cl | - | - | ~200 mL | - |
| Saturated aq. NaHCO₃ | - | - | ~200 mL | - |
| Brine | - | - | ~100 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |
Step 1: Synthesis of N-methoxy-N-methyl-4,6-dichloronicotinamide (Weinreb Amide)
-
Acid Chloride Formation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,6-dichloronicotinic acid (10.0 g, 52.1 mmol) and anhydrous dichloromethane (200 mL).
-
Cool the resulting suspension to 0 °C using an ice bath. Add a catalytic amount of DMF (3 drops) with stirring.
-
Slowly add oxalyl chloride (5.0 mL, 57.8 mmol) dropwise over 15 minutes. Gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until the solution becomes clear and gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation) to yield the crude 4,6-dichloronicotinoyl chloride as a pale yellow solid. Proceed immediately to the next step.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous THF (100 mL) and cool the solution to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (5.6 g, 57.4 mmol) in anhydrous THF (100 mL). Cool this solution to 0 °C and slowly add anhydrous pyridine (13.4 mL, 166 mmol) with stirring.
-
Add the N,O-dimethylhydroxylamine/pyridine solution to the acid chloride solution dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours (overnight).
-
Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Weinreb amide as a white or off-white solid.
Step 2: Synthesis of this compound
-
Grignard Reaction: Dissolve the purified Weinreb amide (assuming ~10.5 g, 44.7 mmol based on an 85% yield from Step 1) in anhydrous THF (200 mL) in a flame-dried 1 L round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 20.9 mL, 62.6 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (150 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Caption: Experimental workflow for the proposed synthesis.
Characterization and Safety
Product Characterization
The identity and purity of the final product, this compound (C₇H₅Cl₂NO, M.W. 190.03 g/mol [1][2]), should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the methyl protons (singlet, ~2.6 ppm) and the two aromatic protons on the pyridine ring (two singlets or doublets, ~7.5-8.8 ppm).
-
¹³C NMR: Expect signals for the methyl carbon, the carbonyl carbon (~195-200 ppm), and the five distinct carbons of the dichloropyridine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ketone carbonyl (C=O) stretch should be visible around 1690-1710 cm⁻¹.
Safety Considerations
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Grignard Reagents (MeMgBr): Pyrophoric and reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Chlorinated Solvents (DCM): Volatile and suspected carcinogens. Minimize exposure and handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide outlines a robust and reliable two-step synthesis for this compound, a key intermediate for further chemical exploration. By circumventing the challenges associated with direct Friedel-Crafts acylation on a deactivated pyridine ring, the proposed Weinreb amide pathway offers superior control, higher yields, and greater scalability. The detailed protocol and workflow provide a practical framework for researchers to successfully prepare this valuable compound in a laboratory setting.
References
- 1. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. youtube.com [youtube.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
1-(4,6-Dichloropyridin-3-YL)ethan-1-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(4,6-Dichloropyridin-3-yl)ethan-1-one
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of drugs across various therapeutic areas.[1][2] Its unique electronic properties and ability to engage in biological interactions make it a privileged structure in drug design.[1][3] Dichlorinated pyridines, in particular, serve as highly versatile building blocks, offering multiple reactive sites for the strategic elaboration of complex molecular architectures.[4]
This technical guide provides a comprehensive analysis of this compound, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, explore its electronic landscape to predict reactivity, propose a logical synthetic pathway, and detail its utility in key chemical transformations. This document is structured to provide not just data, but a field-proven perspective on how this molecule's specific features can be leveraged in a research and development context.
Compound Identification and Physicochemical Properties
This compound is a substituted pyridine carrying two chlorine atoms at the 4 and 6 positions and an acetyl group at the 3-position. These substituents dictate its physical characteristics and chemical behavior. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 887573-44-6 | [5][6][7] |
| Molecular Formula | C₇H₅Cl₂NO | [5][6][7] |
| Molecular Weight | 190.03 g/mol | [5][6] |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [8] |
| Synonyms | 1-(4,6-Dichloropyridin-3-YL)ethanone, 3-Acetyl-4,6-dichloropyridine | [5][6] |
| Appearance | Light brown to brown solid | [6] |
| Predicted Density | 1.376 ± 0.06 g/cm³ | [6] |
| Predicted pKa | -1.28 ± 0.10 | [6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [6] |
The Electronic Landscape and Predicted Reactivity
The reactivity of this compound is a direct consequence of the interplay between its three key structural features: the pyridine nitrogen, the chloro-substituents, and the acetyl group.
-
Pyridine Nitrogen: As an electronegative heteroatom, the nitrogen atom withdraws electron density from the aromatic ring, rendering it inherently electron-deficient.[9] This fundamental property makes the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution.
-
Chloro-Substituents (C4 & C6): The chlorine atoms at the C4 (para) and C6 (ortho) positions are also strongly electron-withdrawing via induction. Their presence significantly enhances the ring's electrophilicity, making them excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[4] The positions ortho and para to the nitrogen are particularly activated because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10]
-
Acetyl Group (C3): The acetyl group at the C3 position is a meta-directing, deactivating group that further withdraws electron density from the ring. Its presence enhances the reactivity of the C4 and C6 positions towards nucleophiles. The ketone carbonyl also provides a reactive handle for a separate class of chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 6. Ethanone, 1-(4,6-dichloro-3-pyridinyl)- CAS#: 887573-44-6 [m.chemicalbook.com]
- 7. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-(4,6-Dichloropyridin-3-YL)ethan-1-one (CAS 887573-44-6): Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Dichlorinated Pyridinyl Ketone
1-(4,6-Dichloropyridin-3-yl)ethan-1-one, CAS number 887573-44-6, is a strategically important heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an acetyl group, offers a unique combination of reactive sites. The pyridine core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The two chlorine atoms serve as versatile handles for further functionalization, primarily through nucleophilic aromatic substitution, while the acetyl group provides a key electrophilic center for constructing more complex heterocyclic systems.
This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its pivotal role as a precursor in the development of novel therapeutics, particularly in the synthesis of pyrazolo[4,3-c]pyridine scaffolds, which are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4]
Part 1: Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a research setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 887573-44-6 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2] |
| Molecular Weight | 190.03 g/mol | [1] |
| Appearance | Light brown to brown solid | |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C in a dry, sealed place. | [1] |
Safety and Hazard Information
This compound is classified as hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, within a chemical fume hood.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Part 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is most plausibly achieved via a Friedel-Crafts acylation reaction. This section outlines a detailed, field-informed protocol based on established methodologies for acylating aromatic systems.[5][6][7]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Mechanistic Rationale: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride, creating a highly electrophilic acylium ion (CH₃CO⁺). This ion is the active electrophile in the reaction.
-
Electrophilic Attack: The π-electron system of the 4,6-dichloropyridine ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The dichloropyridine ring is electron-deficient, which makes this reaction more challenging than the acylation of electron-rich aromatics. Therefore, stringent anhydrous conditions and a potent Lewis acid are crucial.
-
Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the pyridine ring and yielding the final product.
Caption: Simplified mechanism of Friedel-Crafts acylation on a dichloropyridine substrate.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard Friedel-Crafts acylation procedures and should be optimized for this specific substrate.[6]
Materials:
-
4,6-Dichloropyridine
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Addition of Reagents: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. After 15 minutes of stirring, add a solution of 4,6-dichloropyridine (1.0 equivalent) in anhydrous DCM dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Part 3: Characterization and Spectral Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Pyridine Protons (2H): Two singlets or narrow doublets are expected in the aromatic region (δ 8.5-9.0 ppm). The proton at C5 (between the acetyl and chloro group) will be downfield due to the anisotropic effect of the carbonyl group. The proton at C2 will be slightly more upfield.
-
Acetyl Protons (3H): A sharp singlet is expected around δ 2.6-2.8 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal is expected in the range of δ 195-200 ppm.
-
Pyridine Carbons: Four signals are expected in the aromatic region (δ 120-160 ppm). The carbons bearing the chlorine atoms (C4 and C6) will be significantly deshielded.
-
Acetyl Carbon: A signal for the methyl group is expected around δ 25-30 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretches: Absorptions are expected in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 189, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4) in an approximate ratio of 6:1.
Part 4: Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in its capacity to serve as a precursor for more complex heterocyclic systems.
Key Application: Synthesis of Pyrazolo[4,3-c]pyridines
A crucial transformation is the reaction with hydrazine to form the pyrazolo[4,3-c]pyridine core. This scaffold is of significant interest in drug discovery.[4]
Caption: Synthesis of a pyrazolo[4,3-c]pyridine derivative.
Detailed Protocol: Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
-
Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[10]
Nucleophilic Aromatic Substitution (SₙAr)
The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, particularly the chlorine at the 4-position, which is para to the nitrogen atom and activated by the electron-withdrawing acetyl group.[11][12] This allows for the introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols) to further elaborate the core structure, a common strategy in optimizing lead compounds in drug discovery.[13][14]
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis and medicinal chemistry. Its dichlorinated pyridine core, combined with a reactive acetyl group, provides multiple avenues for the construction of complex, biologically active molecules. The protocols and data presented in this guide, while based on established chemical principles, offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors, particularly in the exploration of novel pyrazolopyridine-based therapeutics.
References
- 1. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4,6-dichloropyridin-3-yl)ethan-1-one. Due to the limited availability of public experimental spectral data, this guide leverages predictive modeling and analysis of structurally related compounds to offer valuable insights for researchers. The document covers predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Furthermore, a plausible synthetic route and standardized protocols for the acquisition of experimental data are detailed. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel chemical entities involving this scaffold.
Introduction
This compound, with the chemical formula C₇H₅Cl₂NO, is a halogenated pyridine derivative.[1] Halogenated pyridines are significant structural motifs in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in various chemical transformations. The characterization of such compounds is fundamentally reliant on a suite of spectroscopic techniques. Understanding the spectral signature of this compound is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.
This guide provides an in-depth analysis of its predicted spectral characteristics, offering a valuable predictive dataset for researchers.
Molecular Structure:
Figure 1: Molecular Structure of this compound.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the different types of protons and their relative positions in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | Singlet | 1H | H-2 (Pyridyl) |
| ~7.4 - 7.6 | Singlet | 1H | H-5 (Pyridyl) |
| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (Acetyl) |
Interpretation:
-
The downfield chemical shifts of the pyridyl protons (H-2 and H-5) are attributed to the deshielding effect of the electronegative nitrogen atom and chlorine substituents.
-
The singlet nature of these peaks is due to the absence of adjacent protons for coupling.
-
The acetyl methyl protons (-CH₃) are expected to appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to a carbonyl carbon.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~195 - 200 | C=O (Carbonyl) |
| ~150 - 155 | C-4 (Pyridyl, C-Cl) |
| ~148 - 152 | C-6 (Pyridyl, C-Cl) |
| ~140 - 145 | C-2 (Pyridyl) |
| ~130 - 135 | C-3 (Pyridyl) |
| ~125 - 130 | C-5 (Pyridyl) |
| ~25 - 30 | -CH₃ (Acetyl) |
Interpretation:
-
The carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom.
-
The carbon atoms of the pyridine ring attached to chlorine (C-4 and C-6) will also be significantly downfield.
-
The remaining pyridine carbons (C-2, C-3, and C-5) will have distinct chemical shifts based on their electronic environment.
-
The acetyl methyl carbon (-CH₃) will appear at the most upfield position.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 190/192/194 | [M]⁺ (Molecular Ion) |
| 175/177/179 | [M - CH₃]⁺ |
| 147/149/151 | [M - COCH₃]⁺ |
| 112/114 | [C₄H₂ClN]⁺ |
Interpretation of Fragmentation:
The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
References
1-(4,6-Dichloropyridin-3-YL)ethan-1-one mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Preamble: Charting a Course for a Novel Chemical Entity
The compound this compound presents a novel chemical scaffold with currently uncharacterized biological activity.[1][2][3] Its structure, featuring a dichlorinated pyridine ring coupled to an ethanone moiety, suggests potential interactions with a range of biological targets. This guide is structured as a comprehensive research and development plan to systematically elucidate the mechanism of action (MoA) of this compound. Our approach is designed to be a self-validating cascade of experiments, moving from broad, unbiased screening to specific, hypothesis-driven validation. This document will serve as a roadmap for researchers, scientists, and drug development professionals embarking on the characterization of this and other novel chemical entities.
Part 1: Initial Characterization and Target Agnostic Screening
The foundational step in understanding the MoA of a novel compound is to cast a wide net, employing target-agnostic screening methodologies to identify potential biological activities. This phase is critical for generating initial hypotheses about the compound's function.
In Silico Target Prediction
Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential biological targets. By comparing the structure of this compound to databases of known bioactive molecules, we can generate a preliminary list of potential targets.
Experimental Protocol: In Silico Target Prediction
-
Pharmacophore Modeling:
-
Utilize software such as PharmaGist or LigandScout to generate a 3D pharmacophore model of this compound.
-
Screen this model against a database of known protein structures (e.g., PDB) to identify proteins with binding pockets that can accommodate the pharmacophore.
-
-
Target Prediction via Machine Learning:
-
Employ web-based servers like SwissTargetPrediction or SuperPred to predict potential targets based on a combination of 2D and 3D similarity to known ligands.
-
-
Data Analysis:
-
Compile a list of the top-ranking potential targets from both methods.
-
Prioritize targets that are implicated in disease pathways of interest (e.g., oncology, immunology).
-
High-Throughput Phenotypic Screening
Phenotypic screening in relevant cell-based models provides a direct readout of the compound's effect on cellular physiology. This approach is unbiased and can reveal unexpected biological activities.
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Line Selection:
-
Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to assess anti-proliferative activity.
-
Include non-cancerous cell lines to assess general cytotoxicity.
-
-
Assay Principle:
-
Utilize a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
-
Procedure:
-
Plate cells in 384-well microplates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.
-
Add the CellTiter-Glo® reagent and measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
A potent and selective effect in a particular cell line or subset of cell lines will guide further investigation.
-
Part 2: Target Identification and Validation
Based on the initial screening results, the next phase focuses on identifying the specific molecular target(s) of this compound and validating this interaction.
Broad-Spectrum Kinase Profiling
The ethanone moiety and the heterocyclic pyridine ring are common features in many kinase inhibitors.[4] Therefore, a broad-spectrum kinase profiling assay is a logical and high-priority step.
Experimental Protocol: In Vitro Kinase Profiling
-
Assay Platform:
-
Utilize a commercially available kinase profiling service (e.g., Reaction Biology's KinaseFinder™ or Eurofins' KinaseProfiler™) that screens the compound against a large panel of recombinant human kinases (typically >400).
-
-
Assay Principle:
-
These services typically employ radiometric assays using ³³P-ATP to measure the phosphorylation of a substrate by each kinase in the presence of the test compound.[]
-
-
Procedure:
-
Submit this compound for screening at a fixed concentration (e.g., 10 µM).
-
For any kinases showing significant inhibition (>50%), perform a follow-up dose-response analysis to determine the IC50 value.
-
-
Data Interpretation:
-
The results will reveal the potency and selectivity of the compound against the human kinome. A highly selective inhibitor of a particular kinase is a strong lead for further development.
-
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | Percent Inhibition at 10 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 150 |
| Kinase C | 15% | >10,000 |
| ... (400+ other kinases) | <10% | >10,000 |
Target Validation: Direct Binding Assays
Once a primary target is identified (e.g., Kinase A from our hypothetical data), it is crucial to confirm direct physical binding between the compound and the protein.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Instrumentation:
-
Utilize a Biacore™ instrument or a similar SPR-based biosensor.
-
-
Procedure:
-
Immobilize the purified recombinant target protein (e.g., Kinase A) onto a sensor chip.
-
Flow a series of concentrations of this compound over the chip and measure the change in the refractive index at the surface, which is proportional to the mass of bound compound.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high-affinity binding.
-
Part 3: Elucidating the Molecular Mechanism of Action
With a validated target in hand, the final phase is to dissect the precise molecular mechanism by which this compound modulates the function of its target and the downstream cellular consequences.
Mechanism of Enzyme Inhibition
For an enzymatic target like a kinase, it is important to understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Experimental Protocol: Kinase Inhibition Mechanism Studies
-
Assay Principle:
-
Perform a matrix of kinase activity assays where the concentrations of both the inhibitor (this compound) and the substrate (ATP) are varied.
-
-
Procedure:
-
Use a continuous-coupled enzyme assay that measures ADP production in real-time (e.g., ADP-Glo™ Kinase Assay).[4]
-
For each fixed concentration of the inhibitor, measure the initial reaction velocity at varying ATP concentrations.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.
-
Cellular Target Engagement and Downstream Signaling
The ultimate validation of the MoA is to demonstrate that the compound engages its target in living cells and modulates the downstream signaling pathway as predicted.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle:
-
The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature. CETSA measures this thermal shift in intact cells.
-
-
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement in a cellular context.
-
dot
Caption: A workflow for elucidating the mechanism of action.
dot
Caption: A potential signaling pathway for a kinase inhibitor.
Conclusion
While the mechanism of action of this compound is currently unknown, the systematic approach outlined in this guide provides a robust framework for its elucidation. By progressing from broad, unbiased screening to focused, hypothesis-driven validation, we can confidently identify the molecular target(s) and unravel the intricate details of its biological activity. This structured methodology not only mitigates the risks associated with early-stage drug discovery but also maximizes the potential for uncovering novel therapeutic opportunities.
References
The Strategic Utility of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: A Versatile Scaffold for Advanced Chemical Synthesis
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic potential of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one, a highly functionalized heterocyclic ketone. While not a final therapeutic agent itself, its strategic combination of a reactive acetyl group and two differentially active chlorine atoms on a pyridine core makes it a powerful intermediate for the construction of complex molecular architectures. We will dissect the reactivity of this molecule, presenting its applications as a versatile building block in medicinal chemistry and agrochemical research. This guide will furnish researchers with detailed, field-proven insights and experimental protocols to leverage this compound's synthetic versatility, thereby accelerating discovery programs.
Introduction: Unveiling a Privileged Synthetic Intermediate
In the landscape of modern chemical synthesis, the efficiency of a research program is often dictated by the strategic selection of its starting materials and key intermediates. This compound, bearing the CAS number 887573-44-6, represents a quintessential example of such a strategic building block.[1][2] The dichloropyridine motif is a well-established pharmacophore and a crucial component in a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[3] The presence of an acetyl group at the 3-position provides a versatile handle for a plethora of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of novel heterocyclic systems. This guide will illuminate the latent potential of this compound, transforming it from a mere catalog chemical into a cornerstone of synthetic strategy.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO | [4] |
| Molecular Weight | 190.03 g/mol | [1] |
| Appearance | Light brown to brown solid | [5] |
| CAS Number | 887573-44-6 | [1] |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [4] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Potential of the Dichloropyridine Core
The two chlorine atoms on the pyridine ring of this compound are not chemically equivalent. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions due to the electronic influence of the ring nitrogen. This differential reactivity can be exploited for selective, stepwise functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The dichloropyridine core of our title compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of biaryl and vinylpyridine structures, which are prevalent in many biologically active compounds. The regioselectivity of the coupling on dichloropyridines can often be controlled by the choice of catalyst, ligand, and reaction conditions.[3]
Caption: Suzuki-Miyaura coupling workflow.
Exemplary Protocol for Selective Suzuki-Miyaura Coupling (Analogous System):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices: The use of a phosphine-based palladium catalyst and a carbonate base in a mixed aqueous-organic solvent system is a standard and robust set of conditions for Suzuki couplings. The temperature is elevated to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6] Similar to the Suzuki coupling, regioselective amination of dichloropyridines can be achieved.[4]
Caption: Buchwald-Hartwig amination workflow.
Exemplary Protocol for Selective Buchwald-Hartwig Amination (Analogous System):
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat to 100 °C for 12-24 hours.
-
Cool the reaction, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality of Experimental Choices: The choice of a bulky electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, especially for less reactive aryl chlorides. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine. Anhydrous conditions are critical to prevent catalyst deactivation.
The Sonogashira coupling allows for the introduction of alkynyl groups, which are versatile functional groups that can undergo further transformations.[7][8]
Exemplary Protocol for Sonogashira Coupling (Analogous System):
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill with argon three times.
-
Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC).
-
Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Reactivity of the 3-Acetyl Group: A Gateway to Heterocycles
The acetyl group is a versatile functional moiety that can participate in a wide range of reactions to build new carbocyclic and heterocyclic rings.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds (or their synthetic equivalents) with hydrazines is a classical and reliable method for the synthesis of pyrazoles, an important class of heterocycles with diverse biological activities.[9][10] The acetyl group of our title compound can be considered as part of a masked 1,3-dicarbonyl system after appropriate modification. A common strategy involves the initial formation of a chalcone or an enaminone.
Caption: Pathways to pyrazoles.
Exemplary Protocol for Pyrazole Synthesis via an Enaminone Intermediate:
-
Step 1: Enaminone Formation. To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 mmol).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
-
Step 2: Cyclocondensation. Dissolve the crude enaminone in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solution and purify the residue by column chromatography or recrystallization.
Willgerodt-Kindler Reaction: Functional Group Interconversion
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into thioamides, which can be subsequently hydrolyzed to amides or carboxylic acids.[11][12][13] This reaction effectively migrates the carbonyl carbon to the terminal position of the alkyl chain and oxidizes it.
Caption: Willgerodt-Kindler reaction scheme.
Exemplary Protocol for the Willgerodt-Kindler Reaction:
-
In a round-bottom flask, combine this compound (1.0 mmol), elemental sulfur (2.5 mmol), and morpholine (3.0 mmol).
-
Heat the mixture to reflux (around 120-140 °C) for several hours. The reaction can also be efficiently carried out under microwave irradiation.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the thioamide.
-
The thioamide can be hydrolyzed to the corresponding amide or carboxylic acid by heating with aqueous acid or base.
Integrated Synthetic Strategies: Building Thienopyridines
Thienopyridines are a class of fused heterocyclic compounds with significant therapeutic applications, including well-known antiplatelet agents like clopidogrel and prasugrel.[14][15] The dichloropyridine core of our title compound can serve as a starting point for the construction of thienopyridine scaffolds, for instance, through a Gewald-type reaction sequence.
Conceptual Workflow for Thienopyridine Synthesis:
-
Functionalization of the Acetyl Group: Convert the acetyl group into a more reactive species, for example, by α-halogenation to form a phenacyl halide derivative.
-
Introduction of the Thiophene Moiety: React the α-functionalized ketone with a sulfur source and a compound containing an active methylene group (e.g., a cyanoacetate) in the presence of a base (Gewald reaction conditions).
-
Cyclization: The newly introduced functionalities can then undergo intramolecular cyclization to form the fused thienopyridine ring system.
Conclusion
This compound is a strategically valuable, yet underexplored, synthetic intermediate. Its true potential is realized when viewed not as a static molecule, but as a dynamic platform for the construction of diverse and complex chemical entities. The differential reactivity of its two chlorine atoms allows for selective, stepwise functionalization via modern cross-coupling methodologies, while the versatile acetyl group serves as a linchpin for the assembly of various heterocyclic systems. This guide has provided a framework for understanding and exploiting the rich chemistry of this compound. It is our assertion that by employing the strategies and protocols outlined herein, research and development teams in the pharmaceutical and agrochemical sectors can significantly enhance the efficiency and novelty of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. Willgerodt-Kindler Reaction [drugfuture.com]
- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 14. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity | MDPI [mdpi.com]
An In-Depth Technical Guide to 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-(4,6-dichloropyridin-3-yl)ethan-1-one, a heterocyclic ketone with significant potential in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore its emerging role as a scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound and its analogs.
Introduction: The Significance of the Pyridine Scaffold
Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous pharmaceuticals and biologically active compounds.[1] The nitrogen atom within the pyridine ring imparts unique electronic properties, influencing the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, metabolic stability, and target affinity.
The subject of this guide, this compound, features a dichlorinated pyridine ring coupled with an ethanone moiety. This combination of a reactive ketone functional group and a halogenated aromatic system provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR).
Physicochemical Properties of the Core Molecule
A thorough understanding of the fundamental properties of this compound is crucial for its application in drug design and synthesis.
| Property | Value | Source |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [2] |
| CAS Number | 887573-44-6 | [2][3] |
| Molecular Formula | C₇H₅Cl₂NO | [2][3] |
| Molecular Weight | 190.03 g/mol | [2][3] |
| Appearance | Solid (predicted) | |
| Boiling Point | 275.3±35.0 °C (Predicted) | |
| Density | 1.376±0.06 g/cm³ (Predicted) |
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives can be approached through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials and the desired scale of the reaction.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves the disconnection of the carbon-carbon bond between the acetyl group and the pyridine ring. This leads to two primary synthetic strategies: a Grignard-type reaction and a Friedel-Crafts acylation.
Proposed Synthesis via Grignard Reaction
A promising route for the synthesis of the target molecule involves the reaction of a Grignard reagent with a suitable acylating agent. A detailed protocol for a similar transformation has been reported for the synthesis of 1-(4-amino-2-chloropyridin-3-yl)ethan-1-ones from 4-amino-2-chloronicotinonitrile.[4] This methodology can be adapted for the synthesis of this compound.
Conceptual Protocol: Synthesis via Grignard Reagent
-
Preparation of the Grignard Reagent:
-
React 3-bromo-4,6-dichloropyridine with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to form the 4,6-dichloropyridin-3-ylmagnesium bromide.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add a solution of acetyl chloride or acetic anhydride in the same anhydrous ether solvent to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group.[5][6][7]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule, with distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural information.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹.
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The 1-(pyridin-3-yl)ethan-1-one scaffold is a recognized pharmacophore in the development of kinase inhibitors.[8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10] The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
The this compound core can serve as a starting point for the design of novel kinase inhibitors. The acetyl group can be modified to introduce various functionalities that can interact with the active site of a target kinase. The chlorine atoms on the pyridine ring offer opportunities for further chemical modification through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the exploration of a wide chemical space.
Structure-Activity Relationship (SAR) Studies and Analog Design
Systematic modification of the this compound scaffold is essential for understanding the structure-activity relationships and for optimizing the potency and selectivity of potential drug candidates. Key areas for modification include:
-
Modification of the Acetyl Group: The methyl group of the ethanone moiety can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the kinase active site.
-
Bioisosteric Replacement of the Dichloropyridine Ring: The dichloropyridine ring can be replaced with other heterocyclic systems to improve pharmacokinetic properties, reduce potential toxicity, or explore alternative binding interactions.[11][12][13][14][15]
-
Derivatization of the Pyridine Ring: The chlorine atoms can be substituted with other functional groups to modulate the electronic properties of the ring and to introduce additional points of interaction with the target protein.
Experimental Protocols for Biological Evaluation
The biological activity of this compound derivatives can be assessed using a variety of in vitro and cell-based assays.
In Vitro Kinase Activity Assays
Several methods are available to measure the inhibitory activity of compounds against specific kinases.[1][16][17]
Protocol: Luminescence-Based Kinase Assay
This assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation reaction. A decrease in the luminescent signal indicates inhibition of the kinase.
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the test compound in a suitable kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Add a luciferase-based reagent that generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Assays for Anticancer Activity
Cell-based assays are crucial for evaluating the efficacy of potential anticancer agents in a more physiologically relevant context.[10][18][19][20]
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The demonstrated potential of the broader class of pyridinyl ethanone derivatives as kinase inhibitors suggests that focused research on this specific core could lead to the discovery of potent and selective modulators of key cellular signaling pathways.
Future research should focus on the development and optimization of a robust and scalable synthesis for the parent compound. Subsequent efforts should be directed towards the creation of a diverse library of analogs and their systematic evaluation in a panel of kinase and cell-based assays. The integration of computational modeling and structural biology will be instrumental in guiding the rational design of next-generation inhibitors with improved efficacy and drug-like properties.
References
- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 4. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Biological activity of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
An In-depth Technical Guide to the Biological Activity of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Authored by: A Senior Application Scientist
Preamble: Charting the Unexplored Potential of a Dichloropyridine Derivative
To the researchers, scientists, and pioneers in drug and agrochemical development, this document serves as a comprehensive guide to understanding and exploring the biological landscape of this compound. While the existing body of literature on this specific molecule is nascent, its structural motifs, featuring a dichlorinated pyridine ring coupled with a ketone functional group, strongly suggest a high potential for significant biological activity. Pyridine derivatives are integral to a vast array of modern agrochemicals, including fungicides, herbicides, and insecticides, owing to their diverse bioactivities.[1] The introduction of chlorine atoms to the pyridine ring is a well-established strategy for enhancing biological efficacy and modulating physicochemical properties.[2]
This guide, therefore, adopts a forward-looking perspective. It is structured not as a retrospective summary of established facts, but as a strategic roadmap for investigation. We will begin by consolidating the known physicochemical properties of this compound. Subsequently, we will delve into a reasoned exploration of its potential biological activities, drawing parallels with structurally related compounds. The core of this whitepaper is a detailed framework of experimental protocols, from initial high-throughput screening to more nuanced mode-of-action studies, designed to systematically uncover and characterize the bioactivity of this promising, yet understudied, molecule.
Section 1: Physicochemical Profile and Synthesis Precursors
A thorough understanding of a compound's physical and chemical properties is the bedrock of any biological investigation. These parameters influence solubility, stability, and bioavailability, thereby impacting experimental design and interpretation of results.
| Property | Value | Source |
| CAS Number | 887573-44-6 | [3][4][5] |
| Molecular Formula | C₇H₅Cl₂NO | [3][4][5] |
| Molecular Weight | 190.03 g/mol | [3][4] |
| Appearance | Light brown to brown solid | [4] |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [6] |
| Synonyms | 1-(4,6-Dichloropyridin-3-YL)ethanone; Ethanone, 1-(4,6-dichloro-3-pyridinyl)- | [3][4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C in a dry, sealed place | [3][4] |
Synthesis Considerations
While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed journals, general methodologies for the synthesis of chloropyridines and their derivatives are well-established. These often involve the chlorination of pyridine or pyridine-N-oxides.[2][7] For instance, the Vilsmeier-Haack reaction on ketones has been utilized to produce conjugated iminium salts, which can then be cyclized to form chloropyridines.[2] Another common approach is the treatment of pyridine-N-oxides with reagents like phosphoryl chloride to introduce chlorine atoms.[2] The synthesis of the ethanone side chain could potentially be achieved through Friedel-Crafts acylation or related reactions on a pre-formed dichloropyridine scaffold. Researchers aiming to synthesize this compound would likely adapt these established methods.
Section 2: Hypothesized Biological Activities and a Framework for Investigation
The true potential of this compound lies in its yet-to-be-characterized biological activity. The dichloropyridine core is a privileged scaffold in agrochemistry, suggesting several plausible avenues for investigation.
Potential as a Fungicide
Numerous pyridine derivatives exhibit potent fungicidal properties. For example, fluazinam, a broad-spectrum fungicide, contains a dichlorinated pyridine ring and functions by uncoupling oxidative phosphorylation in fungal mitochondria.[1] Other substituted pyridyl ethanols have also demonstrated high fungal toxicity.[8] The presence of the dichloropyridine moiety in our target compound makes it a strong candidate for possessing antifungal activity.
Potential as a Herbicide
Chlorinated pyridine compounds are also the basis for several important herbicides. Clopyralid and Picloram, for instance, are selective herbicides that mimic the plant hormone auxin, leading to uncontrolled growth in broadleaf weeds.[1] Another novel herbicidal mode of action involves the disruption of pyrimidine biosynthesis, a pathway essential for plant growth.[9] Given the structural alerts, evaluating the herbicidal potential of this compound is a logical and promising direction.
Potential as an Insecticide
The neonicotinoid class of insecticides, while structurally distinct from our target compound, highlights the utility of the pyridine ring in developing potent insect control agents.[10] Their mode of action involves targeting the nicotinic acetylcholine receptor in insects. While a different mechanism would be likely for our compound, the general precedent for pyridine-based insecticides warrants an investigation into its effects on common agricultural pests.
Section 3: A Systematic Approach to Biological Activity Screening
The following sections outline a comprehensive, multi-tiered strategy for systematically evaluating the biological potential of this compound. This workflow is designed to progress from broad, high-throughput screening to more focused, mechanistic studies.
Caption: A multi-phase workflow for biological activity screening.
Phase 1: Primary In Vitro Screening
The initial step is to perform broad-based in vitro assays to identify any significant biological activity. It is crucial to include a range of organisms representing different kingdoms.
Protocol 3.1.1: Fungicidal Activity - Radial Growth Inhibition Assay
This assay provides a rapid assessment of a compound's ability to inhibit fungal growth.
Objective: To determine the percent inhibition of mycelial growth of various pathogenic fungi.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Potato Dextrose Agar (PDA).
-
Cultures of test fungi (e.g., Candida albicans, Fusarium oxysporum, Botrytis cinerea).
-
Sterile petri dishes (90 mm).
-
Sterile cork borer (5 mm).
-
Positive control (e.g., a commercial fungicide like triadimefon).[8]
-
Negative control (DMSO).
Procedure:
-
Prepare PDA and autoclave. Allow it to cool to 50-55°C.
-
Add the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare plates with the positive and negative controls.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of the prepared PDA plates.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) until the mycelial growth in the negative control plate reaches the edge.
-
Measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treatment.
Protocol 3.1.2: Herbicidal Activity - Seed Germination and Radicle Elongation Assay
This assay is a primary indicator of pre-emergent herbicidal activity.
Objective: To assess the effect of the compound on the germination and early growth of model plant species.
Materials:
-
This compound stock solution.
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.[11]
-
Sterile filter paper.
-
Sterile petri dishes.
-
Positive control (e.g., glyphosate).
-
Negative control (solvent).
Procedure:
-
Place a sterile filter paper in each petri dish.
-
Apply a known volume of the test solution at various concentrations (e.g., 10, 50, 100 µM) to the filter paper. Also prepare control plates.
-
Allow the solvent to evaporate.
-
Place a set number of seeds (e.g., 20) on the treated filter paper in each dish.
-
Add a small amount of sterile water to moisten the paper.
-
Seal the petri dishes and incubate in a growth chamber with a defined light/dark cycle and temperature.
-
After a set period (e.g., 7 days), count the number of germinated seeds and measure the radicle (root) length.
-
Calculate the germination inhibition and growth reduction relative to the negative control.
Phase 2: Secondary Screening and Dose-Response Analysis
If a compound shows promising activity in the primary screen (a "hit"), the next step is to quantify its potency by determining the concentration that causes a 50% response (e.g., IC₅₀, EC₅₀, LC₅₀). This involves testing a range of concentrations and fitting the data to a dose-response curve.
Protocol 3.2.1: Determination of IC₅₀ (Half-maximal Inhibitory Concentration)
Objective: To determine the concentration of the compound that inhibits a biological process (e.g., fungal growth, enzyme activity) by 50%.
Procedure:
-
Based on the primary screening results, select a range of at least 5-7 concentrations of the test compound that bracket the 50% inhibition point.
-
Perform the relevant in vitro assay (e.g., the radial growth assay) with this concentration series.
-
Record the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., a four-parameter logistic model) to fit the data and calculate the IC₅₀ value.
The ability to perform these assays in a 96-well plate format using a cell viability dye like Alamar Blue can significantly increase throughput for determining IC₅₀ values against microbial or plant cells.[10]
Phase 3: Mode of Action (MoA) Elucidation
Identifying the molecular target or pathway affected by an active compound is a critical step in its development.
Caption: Workflow for elucidating the mode of action.
3.3.1. Target-Based Approach
If structural analogs have a known MoA, it is logical to first test for similar activity. For example, given that some herbicides inhibit dihydroorotate dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway, one could perform an in vitro enzyme inhibition assay using purified plant DHODH.[9]
3.3.2. Broad-Spectrum 'Omics' Approach
In the absence of a clear hypothesized target, unbiased systems biology approaches can be powerful.
-
RNA-Sequencing (RNA-Seq): Treating the target organism (e.g., a weed seedling or a fungal culture) with the compound and sequencing the transcriptome can reveal which genes and pathways are up- or down-regulated, providing clues to the MoA.[11]
-
Metabolomics: Analyzing the changes in the cellular metabolome after treatment can identify metabolic bottlenecks, pointing to the inhibition of a specific enzyme.
Phase 4: Greenhouse and In Vivo Validation
Positive results from in vitro and MoA studies must be validated in more complex, whole-organism systems that better mimic real-world conditions.
-
For Herbicides: Pre- and post-emergence application on a panel of weeds and crop species in a greenhouse setting to determine efficacy and selectivity.[11]
-
For Fungicides: Application to infected plants to assess disease control under controlled environmental conditions.
-
For Insecticides: Application to infested plants or direct application to insects to determine efficacy against target pests.[12]
Section 4: Concluding Remarks and Future Directions
This compound represents a molecule of significant interest at the intersection of chemistry and biology. Its dichloropyridine core is a strong indicator of potential utility in the agrochemical sector. While direct biological data is currently scarce, this should not be seen as a limitation but rather as an opportunity for discovery.
The structured investigative framework presented in this guide provides a clear and logical path forward for any research group interested in exploring this compound. By progressing from broad primary screening through to detailed mechanistic and in vivo studies, the true biological potential of this compound can be systematically and efficiently unlocked. The insights gained from such a program could lead to the development of novel fungicides, herbicides, or insecticides, addressing the ongoing need for new solutions in agriculture and pest management.
References
- 1. benchchem.com [benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 4. Ethanone, 1-(4,6-dichloro-3-pyridinyl)- CAS#: 887573-44-6 [m.chemicalbook.com]
- 5. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 1-(4,6-Dichloropyridin-3-YL)ethan-1-one in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Workhorse of Medicinal Chemistry
In the landscape of pharmaceutical synthesis, certain molecules, while not therapeutic agents themselves, play a pivotal role as versatile building blocks. 1-(4,6-Dichloropyridin-3-yl)ethan-1-one is one such strategic intermediate. Its dichloropyridine core, functionalized with an acetyl group, presents a unique combination of reactive sites, making it a valuable precursor for a diverse range of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound, offering field-proven insights for researchers and drug development professionals.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 887573-44-6 |
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight | 190.03 g/mol |
| Appearance | Light brown to brown solid |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone |
| Synonyms | 3-Acetyl-4,6-dichloropyridine |
Synthesis and Purification: A Practical Approach
While multiple synthetic routes to substituted pyridyl ketones exist, the preparation of this compound is most commonly achieved through a multi-step sequence starting from readily available precursors. A plausible and efficient synthesis initiates with a halogenation reaction followed by a nucleophilic substitution and subsequent oxidation, culminating in the target molecule.
Step-by-Step Synthesis Protocol:
-
Chlorination of 2-Hydroxypyridine: The synthesis often commences with the chlorination of 2-hydroxypyridine to yield 2,6-dichloropyridine. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The choice of reagent is critical; POCl₃ is generally preferred for its ease of handling and high reactivity. The reaction is conducted under reflux conditions to drive it to completion. The rationale behind this initial step is to install the foundational chlorine atoms onto the pyridine ring, which are key to the intermediate's subsequent reactivity.
-
Nitration of 2,6-Dichloropyridine: The subsequent step involves the regioselective nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position. This is a classic electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature must be carefully controlled to prevent over-nitration and ensure the desired regioselectivity. The electron-withdrawing nature of the two chlorine atoms directs the incoming electrophile to the 3-position.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group to furnish 3-amino-2,6-dichloropyridine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst. The choice of reducing agent can influence the reaction's cleanliness and yield. This step is crucial as the resulting amino group can be diazotized for further functionalization.
-
Sandmeyer Reaction: The amino group is converted to a cyano group via a Sandmeyer reaction. This involves the diazotization of the amine with sodium nitrite in an acidic medium (typically hydrochloric or sulfuric acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) cyanide solution to yield 2,6-dichloro-3-cyanopyridine. This classic reaction is a reliable method for introducing a cyano group onto an aromatic ring.
-
Grignard Reaction and Hydrolysis: The final step involves the reaction of the cyano group with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile to form an imine intermediate. Subsequent acidic hydrolysis of the imine furnishes the desired ketone, this compound. This two-step sequence is a standard and effective method for converting nitriles to methyl ketones.
Purification:
The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. The choice of solvent depends on the impurity profile. Column chromatography on silica gel can also be employed for higher purity if required.
Caption: Synthetic workflow for this compound.
Chemical Properties and Reactivity: A Tale of Two Halogens and a Ketone
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The two chlorine atoms on the pyridine ring and the acetyl group offer multiple avenues for chemical modification.
-
Nucleophilic Aromatic Substitution: The chlorine atoms at the 4- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen and the acetyl group activates the ring towards nucleophilic attack. The chlorine at the 4-position is generally more reactive than the one at the 6-position due to greater activation by the para-nitrogen. This differential reactivity allows for selective mono-substitution under carefully controlled conditions, or di-substitution with stronger nucleophiles or more forcing conditions. Common nucleophiles used in this context include amines, alkoxides, and thiolates.
-
Reactions of the Acetyl Group: The acetyl group undergoes a wide range of reactions typical of ketones.
-
Condensation Reactions: The α-protons of the methyl group are acidic and can be deprotonated with a base to form an enolate. This enolate can then participate in various condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form α,β-unsaturated ketones.
-
Halogenation: The α-protons can also be substituted with halogens, typically bromine, under acidic or basic conditions to form α-halo ketones. These α-halo ketones are themselves versatile intermediates, for example, in the synthesis of thiazoles and other heterocycles.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: The ketone can undergo reductive amination with an amine in the presence of a reducing agent to form a secondary amine.
-
Caption: Reactivity map of this compound.
Applications in Drug Development: A Gateway to Kinase Inhibitors
The true value of this compound is realized in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A survey of the patent literature reveals its prominent role in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
One notable application is in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which are potent inhibitors of various protein kinases. For instance, in the synthesis of certain non-Hodgkin's lymphoma therapeutic candidates, the dichloropyridine moiety of this compound serves as a scaffold upon which the fused pyrimidine ring is constructed. The acetyl group is often transformed into a reactive handle for further elaboration of the molecule.
Table 2: Exemplary Applications in Patented Drug Scaffolds
| Patent Reference | Therapeutic Target/Indication | Role of this compound |
| EP2813504A1[4] | Non-Hodgkin's lymphoma | Precursor to the 4-amino-6-aryl-pyrido[2,3-d]pyrimidin-7-one core |
| WO2013134298A1[5] | RAF Kinase Inhibitors for Cancer | Intermediate for the synthesis of substituted (1,6-naphthyridin-3-yl)phenyl ureas |
The general synthetic strategy often involves an initial nucleophilic substitution at the C4-chloro position with an appropriate amine. The acetyl group is then typically condensed with a reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. This enaminone intermediate can then be cyclized with a guanidine derivative to construct the fused pyrimidine ring, a common core in many kinase inhibitors.
Spectroscopic Characterization: The Molecular Fingerprint
Accurate characterization of this compound is essential for quality control and reaction monitoring. While a comprehensive set of publicly available spectra is limited, typical spectroscopic data for dichloropyridine derivatives can provide valuable insights.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons on the pyridine ring will appear as singlets or doublets (with small coupling constants) in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group. The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for all seven carbon atoms in the molecule. The carbonyl carbon of the acetyl group will be the most downfield signal (typically δ 190-200 ppm). The carbons of the pyridine ring will appear in the aromatic region (typically δ 120-160 ppm), with the carbons attached to the chlorine atoms showing characteristic shifts. The methyl carbon will be the most upfield signal (typically δ 25-35 ppm).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing chlorine. The M+2 peak (from one ³⁷Cl) will be approximately 65% of the intensity of the M⁺ peak (from two ³⁵Cl), and the M+4 peak (from two ³⁷Cl) will be approximately 10% of the intensity of the M⁺ peak.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands will include C-Cl stretching vibrations and C=C and C=N stretching vibrations of the pyridine ring.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound, while a simple molecule in structure, is a powerful tool in the arsenal of the medicinal chemist. Its well-defined reactivity and strategic placement of functional groups make it an ideal starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective utilization in the fast-paced and ever-evolving field of drug discovery.
References
- 1. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 3. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
An In-depth Technical Guide to 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(4,6-dichloropyridin-3-yl)ethan-1-one, a pivotal heterocyclic ketone that has emerged as a valuable intermediate in the field of drug discovery and development. This document delves into the historical context of its disclosure, its detailed physicochemical properties, established and potential synthetic pathways, and its notable applications, particularly in the synthesis of pharmacologically active agents. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry of this versatile molecule.
Introduction and Historical Context
This compound, also known by its IUPAC name 1-(4,6-dichloro-3-pyridinyl)ethanone, is a dichlorinated pyridine derivative bearing an acetyl group at the 3-position. While its early history and initial synthesis are not extensively documented in readily available academic literature, its significance as a synthetic building block became more apparent in the 21st century.
A key milestone in its documented history is its role as a crucial intermediate in the synthesis of novel amide compounds with potential therapeutic applications. Notably, international patent literature from around 2010 describes the preparation of this compound as a precursor for progesterone receptor modulators, which are investigated for various hormone-related conditions. This highlights the compound's entry into the realm of medicinal chemistry as a scaffold for generating libraries of potential drug candidates. Its commercial availability from various suppliers further underscores its utility in contemporary organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 887573-44-6 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2][3] |
| Molecular Weight | 190.03 g/mol | [1][2][3] |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [2] |
| Synonyms | 3-Acetyl-4,6-dichloropyridine | [1] |
| Appearance | Light brown to brown solid | |
| Predicted Density | 1.376±0.06 g/cm³ | |
| Predicted pKa | -1.28±0.10 |
Note: Some physical properties are predicted values from chemical databases and may vary slightly from experimentally determined values.
Synthesis and Methodologies
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the acetyl group onto a pre-functionalized dichloropyridine ring or the construction of the pyridine ring itself.
Synthesis from 4,6-Dichloronicotinic Acid Derivatives
One of the most direct and documented methods involves the conversion of a 4,6-dichloronicotinic acid derivative. This approach offers good control over the regiochemistry of the final product.
Protocol 1: Synthesis via Weinreb Amide
This protocol is adapted from methodologies described in patent literature for the synthesis of related ketones and represents a reliable and scalable approach.
Step 1: Formation of the Weinreb Amide of 4,6-Dichloronicotinic Acid
-
To a solution of 4,6-dichloronicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide (e.g., EDC) and a base (e.g., triethylamine or diisopropylethylamine).
-
Add N,O-dimethylhydroxylamine hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).
-
Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Weinreb amide.
Step 2: Grignard Reaction to Form the Ketone
-
Dissolve the Weinreb amide of 4,6-dichloronicotinic acid in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of methylmagnesium bromide (or a related methyl organometallic reagent) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices: The use of a Weinreb amide in the second step is crucial as it forms a stable tetrahedral intermediate with the Grignard reagent, which prevents the common over-addition that leads to the formation of tertiary alcohols when using other carboxylic acid derivatives like esters or acid chlorides. This ensures a high yield of the desired ketone.
Potential Alternative Synthetic Routes
While the Weinreb amide route is well-established, other synthetic strategies could potentially be employed, drawing from general methods for the synthesis of aryl ketones.
-
Friedel-Crafts Acylation: Direct Friedel-Crafts acylation of 2,4-dichloropyridine is a conceivable route. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution. Furthermore, regioselectivity could be an issue, potentially yielding a mixture of isomers. The reaction would likely require harsh conditions and a strong Lewis acid catalyst.
-
Reaction of an Organometallic Reagent with an Acylating Agent: A Grignard or organolithium reagent derived from 3-bromo-4,6-dichloropyridine could be reacted with an acetylating agent like acetyl chloride or acetic anhydride. The preparation and stability of the organometallic intermediate would be a critical step in this pathway.
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the acetyl group, the two chlorine substituents, and the pyridine nitrogen.
Reactions of the Acetyl Group
The acetyl group is a versatile handle for a wide range of chemical transformations:
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form α,β-unsaturated ketones. These chalcone-like structures are valuable precursors for the synthesis of various heterocyclic systems.
-
Formation of Heterocycles: The 1,3-dicarbonyl-like reactivity of the acetyl group allows for the construction of various heterocyclic rings. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazoles. The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a documented application, highlighting its use in constructing fused heterocyclic systems of medicinal interest.
Reactions of the Dichloropyridine Ring
The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen and the acetyl group activates the ring towards nucleophilic attack. The relative reactivity of the C4 and C6 positions can be influenced by steric and electronic factors. This allows for the sequential and potentially selective displacement of the chlorine atoms with a variety of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for generating diverse molecular scaffolds.
Visualization of Synthetic Pathways
Synthetic Workflow for this compound via Weinreb Amide
Caption: Synthesis of this compound.
Key Reactions and Derivative Synthesis
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block
1-(4,6-Dichloropyridin-3-yl)ethan-1-one (CAS No. 887573-44-6) is a highly functionalized pyridine derivative that has emerged as a critical starting material in the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry.[1][2] Its unique structural features—a reactive acetyl group and two differentially reactive chlorine atoms on the pyridine ring—provide a versatile platform for the construction of novel heterocyclic scaffolds. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
The dichloropyridine core is a well-established pharmacophore found in numerous kinase inhibitors and other biologically active compounds. The chlorine atoms at the 4- and 6-positions are amenable to selective substitution through various cross-coupling reactions, while the acetyl group serves as a handle for a wide range of classical and modern organic transformations, including condensations and cyclizations. This allows for a modular and efficient approach to building molecular complexity.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 887573-44-6 |
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight | 190.02 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Core Synthetic Strategies and Applications
The synthetic utility of this compound can be broadly categorized into two main areas: reactions involving the dichloropyridine ring and transformations of the acetyl group.
Functionalization of the Dichloropyridine Ring: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the 4- and 6-positions of the pyridine ring are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the synthesis of highly decorated pyridine and fused-pyridine scaffolds.
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the chloro-positions. The reaction typically exhibits regioselectivity, with the C4-position being more reactive than the C6-position under certain conditions, allowing for sequential functionalization.
Diagram 1: Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols for 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: A Versatile Synthetic Intermediate
Introduction
1-(4,6-Dichloropyridin-3-yl)ethan-1-one, a halogenated pyridine derivative, is a valuable building block for the synthesis of a wide array of more complex heterocyclic compounds. Its utility in medicinal chemistry and materials science is predicated on the reactivity of its constituent functional groups: the dichloropyridine ring and the acetyl moiety. The two chlorine atoms on the pyridine ring serve as excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the acetyl group offers a reactive handle for a variety of chemical transformations, including condensations, reductions, and functional group interconversions. This document provides detailed protocols for the utilization of this compound in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Chemical Properties and Safety Information
A thorough understanding of the chemical properties and potential hazards of a reagent is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 887573-44-6 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2] |
| Molecular Weight | 190.03 g/mol | [1] |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [2] |
| Synonyms | 1-(4,6-Dichloropyridin-3-YL)ethanone; Ethanone, 1-(4,6-dichloro-3-pyridinyl)- | [1] |
Safety Precautions:
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In case of accidental exposure, consult the Safety Data Sheet (SDS) and seek immediate medical attention.
Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the selective replacement of one or both chlorine atoms with various aryl or heteroaryl groups. The regioselectivity of the reaction can often be controlled by tuning the reaction conditions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Experimental Protocol: Mono-Arylation
This protocol outlines a general procedure for the mono-arylation of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.
Application II: Knoevenagel Condensation of the Acetyl Group
The acetyl group of this compound can undergo condensation reactions with active methylene compounds, such as malononitrile, in the presence of a base to form α,β-unsaturated systems. This reaction provides a route to highly functionalized pyridine derivatives.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile (1.0 equivalent)
-
Piperidine (catalytic amount)
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
If a precipitate forms, cool the mixture in an ice bath to complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the Knoevenagel condensation product.
-
If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of substituted pyridines. The protocols provided herein for Suzuki-Miyaura cross-coupling and Knoevenagel condensation demonstrate two of the many potential applications of this compound. The ability to selectively functionalize both the pyridine ring and the acetyl group makes it a powerful tool for the generation of molecular diversity in drug discovery and materials science research. As with all chemical reactions, the procedures outlined should be considered as starting points, and optimization may be required to achieve the desired outcomes for specific substrates.
References
The Strategic Utility of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the availability of versatile and strategically functionalized building blocks. Among these, heterocyclic compounds, particularly substituted pyridines, have established themselves as "privileged scaffolds" due to their prevalence in a vast array of biologically active molecules and approved drugs[1][2]. 1-(4,6-Dichloropyridin-3-yl)ethan-1-one, a dichloro-substituted acetylpyridine, has emerged as a key intermediate of significant interest. Its utility lies in the differential reactivity of its two chlorine atoms and the presence of a ketone functional group, which together offer a rich platform for molecular elaboration and the generation of diverse compound libraries.
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It aims to provide not only detailed experimental protocols but also the underlying scientific rationale for the application of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 887573-44-6 | [3][4][5] |
| Molecular Formula | C₇H₅Cl₂NO | [3][4][5] |
| Molecular Weight | 190.03 g/mol | [3][4][5] |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [4] |
| Appearance | Off-white to yellow solid (typical) | Commercial Suppliers |
Protocol 1: Synthesis of this compound
The following protocol is adapted from a patented procedure and provides a reliable method for the preparation of the title compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4,6-Dichloronicotinoyl chloride
-
Diethyl malonate
-
Magnesium ethoxide
-
Toluene
-
Sulfuric acid (concentrated)
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Formation of the Acyl Malonate: To a solution of magnesium ethoxide in toluene, add diethyl malonate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After stirring for 30 minutes, add a solution of 4,6-dichloronicotinoyl chloride in toluene dropwise, maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl malonate intermediate.
-
Hydrolysis and Decarboxylation: To a mixture of concentrated sulfuric acid and water, add the crude acyl malonate intermediate.
-
Heat the mixture to reflux and stir for 6-8 hours until the reaction is complete (monitored by LC-MS).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.
Application in Kinase Inhibitor Synthesis
The dichloropyridine motif is a cornerstone in the design of numerous kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[6]. The chlorine atoms on the pyridine ring of this compound serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for constructing the biaryl scaffolds common in many kinase inhibitors[7].
Regioselectivity in Suzuki-Miyaura Coupling
For 4,6-dihalopyridines, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. This leads to a strong preference for mono-arylation at the C4 position, leaving the C6 chlorine atom available for subsequent transformations. This predictable regioselectivity is a significant advantage in multi-step syntheses.
Protocol 2: Synthesis of a 4-Aryl-6-chloropyridine Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of a variety of kinase inhibitor backbones.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-aminophenylboronic acid) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃ or Cesium carbonate, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 eq.). Then, add anhydrous 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to thoroughly degas the solvent mixture.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-aryl-6-chloropyridin-3-yl)ethan-1-one.
Downstream Functionalization and Kinase Inhibitor Scaffolds
The product from Protocol 2 is a versatile intermediate. The remaining chlorine at the C6 position can be displaced by various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution (SNAr) reactions. The ketone can be subjected to a wide range of transformations, including reduction, reductive amination, or condensation reactions to build more complex and diverse molecular architectures.
A common strategy in kinase inhibitor design involves the introduction of a hinge-binding motif, often an amine-containing heterocycle, at the C6 position. The ketone can be further elaborated to interact with other regions of the ATP-binding pocket.
Illustrative Signaling Pathway:
Caption: A representative kinase signaling pathway targeted by inhibitors.
Conclusion and Future Perspectives
This compound represents a strategically valuable building block in medicinal chemistry. Its straightforward synthesis and the differential reactivity of its functional groups provide a reliable and versatile platform for the construction of complex molecular architectures. The protocols and rationale presented herein underscore its utility, particularly in the synthesis of kinase inhibitors through regioselective Suzuki-Miyaura coupling. As the demand for novel, targeted therapeutics continues to grow, the importance of such well-defined and adaptable chemical scaffolds in accelerating drug discovery programs cannot be overstated. Future applications will undoubtedly see this and related dichloropyridine intermediates employed in the synthesis of inhibitors for an expanding range of biological targets, further solidifying the prominent role of substituted pyridines in the pharmacopeia of the future.
References
- 1. 6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 594815-00-6|1-(2,5-Dichloropyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 4. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Application of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one in the Synthesis of Novel Kinase Inhibitors
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of therapeutic agents, particularly in the highly competitive field of kinase inhibitor development. Its unique electronic properties and ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases make it a privileged structure. Within the diverse array of functionalized pyridines, 1-(4,6-dichloropyridin-3-yl)ethan-1-one emerges as a particularly strategic starting material. The presence of two chlorine atoms at positions 4 and 6 offers differential reactivity, allowing for sequential and regioselective functionalization. Furthermore, the acetyl group at the 3-position serves as a versatile handle for the construction of fused heterocyclic systems, a common feature in many potent and selective kinase inhibitors.
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its transformation into advanced intermediates, and discuss its application in the development of inhibitors for key oncogenic and inflammatory kinases such as PIM-1, p38 MAPK, and JNK.
Core Synthetic Strategy: From Dichloropyridine to a Privileged Pyrazolopyridine Scaffold
The inherent reactivity of the acetyl group in this compound provides a direct entry into the synthesis of the pyrazolo[3,4-c]pyridine scaffold. This bicyclic heterocycle is a known pharmacophore in a variety of kinase inhibitors, acting as a bioisostere of the purine ring of ATP and forming key interactions with the hinge region of the kinase active site.
A foundational transformation in this strategy is the condensation of the starting ketone with hydrazine or its derivatives. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the desired pyrazolopyridine core. The choice of hydrazine (hydrazine hydrate, methylhydrazine, etc.) allows for the introduction of substituents at the N1-position of the pyrazole ring, providing an early point of diversification.
Diagram: Synthesis of the Pyrazolo[3,4-c]pyridine Core
Caption: General workflow for the synthesis of the pyrazolo[3,4-c]pyridine scaffold.
Protocol 1: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-c]pyridine
This protocol details the synthesis of the core pyrazolopyridine scaffold from this compound.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a solution of this compound in anhydrous ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-c]pyridine.
Expected Outcome:
The product is a stable, crystalline solid that serves as a key intermediate for further functionalization. The presence of the two chlorine atoms at positions 4 and 6 allows for selective derivatization through palladium-catalyzed cross-coupling reactions.
Strategic Functionalization of the Pyrazolopyridine Core: Building Kinase Inhibitor Libraries
The true utility of the 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-c]pyridine scaffold lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine at the 6-position. This regioselectivity is a critical aspect in the rational design of kinase inhibitors, allowing for the introduction of various substituents that can probe different regions of the kinase active site.
Two of the most powerful and versatile methods for functionalizing this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties. These groups can occupy the solvent-exposed region of the ATP-binding pocket, contributing to potency and selectivity.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted amines. The amino group can act as a key hydrogen bond donor or acceptor, forming crucial interactions with the kinase hinge region.
Diagram: Functionalization of the Pyrazolopyridine Core
Caption: Sequential functionalization of the pyrazolopyridine core.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol outlines a general procedure for the regioselective Suzuki-Miyaura coupling at the more reactive C4-position of the dichloropyrazolopyridine intermediate.
Materials:
-
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water or DME)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-6-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine.
Protocol 3: Subsequent Buchwald-Hartwig Amination at the C6-Position
Following the successful Suzuki coupling, the remaining chlorine at the C6-position can be displaced by an amine via a Buchwald-Hartwig amination.
Materials:
-
4-Aryl-6-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Amine (e.g., morpholine or a primary amine) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃) (1.5 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 4-aryl-6-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, palladium catalyst, ligand, and base in a Schlenk flask or microwave vial.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the final product by flash column chromatography or preparative HPLC.
Targeting Key Kinases: PIM-1, p38 MAPK, and JNK
The pyrazolopyridine scaffold is a versatile core for targeting a range of kinases implicated in cancer and inflammatory diseases.
PIM-1 Kinase
PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival and proliferation.[1] Inhibitors based on the pyrazolo[3,4-b]pyridine scaffold have shown significant promise.[2][3] The general binding mode involves the pyrazolopyridine core forming hydrogen bonds with the hinge region, while substituents at the C4 and C6 positions can be tailored to occupy adjacent hydrophobic pockets.
Diagram: PIM-1 Kinase Signaling Pathway
Caption: Simplified PIM-1 signaling pathway and point of inhibition.
p38 MAPK
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[4] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Pyridinyl-imidazole based inhibitors are well-known p38 MAPK inhibitors, and the pyrazolopyridine scaffold can be considered a bioisosteric replacement.[5]
Diagram: p38 MAPK Signaling Pathway
Caption: Overview of the p38 MAPK signaling cascade and inhibition.
c-Jun N-terminal Kinase (JNK)
JNKs are another family of MAP kinases that are activated by stress stimuli and play a critical role in apoptosis, inflammation, and neurodegenerative diseases.[6][7] The development of selective JNK inhibitors is an active area of research. Pyridine-based scaffolds have been successfully employed in the design of potent JNK inhibitors.[8][9]
Diagram: JNK Signaling Pathway
Caption: The JNK signaling pathway and its inhibition.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of pyrazolopyridine-based kinase inhibitors from the literature, demonstrating the potential of this scaffold.
| Kinase Target | Scaffold | IC₅₀ (nM) | Reference |
| PIM-1 | Pyrazolo[3,4-b]pyridine | 26 | [2] |
| PIM-1 | Pyrazolo[3,4-b]pyridine | 43 | [2] |
| JNK3 | 4-(Pyrazol-3-yl)-pyridine | 160 | [9] |
| JNK3 | 4-(Pyrazol-3-yl)-pyrimidine | 630 | [8] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic placement of reactive chlorine atoms and a key acetyl group provides a direct and efficient route to the privileged pyrazolo[3,4-c]pyridine scaffold. The subsequent regioselective functionalization of this core through robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the generation of diverse libraries of compounds for screening against a wide range of kinase targets. The demonstrated potential of pyrazolopyridine-based inhibitors against key kinases like PIM-1, p38 MAPK, and JNK underscores the significance of this synthetic strategy in modern drug discovery. Further exploration of the chemical space around this scaffold, guided by structure-based drug design and a deeper understanding of kinase biology, holds immense promise for the development of the next generation of targeted therapeutics.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rcsb.org [rcsb.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
An Application Note and Protocol for the Synthesis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Introduction
This compound is a substituted pyridyl ketone of significant interest in medicinal chemistry and drug development. Its structure serves as a versatile scaffold and a key building block for the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of two chlorine atoms and a reactive ketone functional group allows for a variety of subsequent chemical modifications, such as nucleophilic substitution, cross-coupling reactions, and further derivatization of the acetyl group.
However, the synthesis of this compound is not trivial. The pyridine ring is inherently electron-deficient, making it a poor substrate for classical electrophilic aromatic substitution reactions.[1] The two electron-withdrawing chlorine atoms further deactivate the ring, presenting a significant challenge for direct acylation. This guide provides a comprehensive analysis of the synthetic strategy, a detailed experimental protocol for a plausible reaction pathway, and insights into the underlying chemical principles governing the transformation.
Physicochemical and Safety Data
A summary of the key properties and hazard information for the target compound is provided below. Researchers must consult the full Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 887573-44-6 | PubChem[2] |
| Molecular Formula | C₇H₅Cl₂NO | PubChem[2] |
| Molecular Weight | 190.03 g/mol | Synblock[3] |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | PubChem[2] |
| Appearance | White to off-white solid (predicted) | --- |
| GHS Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | PubChem[2] |
Synthetic Strategy and Mechanistic Considerations
The Challenge of Pyridine Acylation
The most direct route to this compound is the Friedel-Crafts acylation of 3,5-dichloropyridine. The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings, proceeding via an electrophilic aromatic substitution mechanism. However, its application to pyridine and its derivatives is notoriously difficult for two primary reasons:
-
Ring Deactivation : The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.
-
Catalyst Complexation : The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, readily forming a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation places a positive charge on the nitrogen, which severely deactivates the ring towards further electrophilic attack.[1]
The presence of two additional electron-withdrawing chlorine atoms on the starting material, 3,5-dichloropyridine, further exacerbates this deactivation, necessitating harsh or "forcing" reaction conditions to achieve the desired acylation.
Proposed Reaction Pathway: Friedel-Crafts Acylation
Despite these challenges, a Friedel-Crafts acylation remains the most strategically viable approach. The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
To overcome the inherent low reactivity of the substrate, the reaction protocol must be optimized. This typically involves using a stoichiometric excess of the Lewis acid catalyst to ensure enough is available to activate the acylating agent after complexing with the pyridine nitrogen. Additionally, elevated temperatures are often required to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
The diagram below outlines the proposed mechanistic steps for the synthesis.
Caption: Proposed mechanism for the Friedel-Crafts acylation of 3,5-Dichloropyridine.
Detailed Experimental Protocol
This protocol is a representative procedure constructed from general principles of challenging Friedel-Crafts acylations.[4][5][6] Yields may vary, and optimization may be required.
Materials and Reagents
-
3,5-Dichloropyridine (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)
-
Acetyl Chloride (CH₃COCl) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric Acid (HCl), concentrated and 6 M solution
-
Deionized Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Toluene for recrystallization (optional)[4]
Experimental Workflow Diagram
Caption: High-level experimental workflow for the synthesis of 1-(4,6-Dichloropyridin-3-yl)ethanone.
Step-by-Step Procedure
-
Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (3.0 eq). The entire apparatus should be flame-dried and maintained under an inert atmosphere (N₂ or Ar) throughout the reaction.
-
Addition of Solvent and Reagents : Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a stirrable slurry. Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.5 eq) to the cooled slurry via a dropping funnel over 15-20 minutes.
-
Following the addition of acetyl chloride, add a solution of 3,5-dichloropyridine (1.0 eq) in anhydrous DCE dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction : After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 80-85 °C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (this may take several hours to overnight).
-
Work-Up : Once the reaction is complete, cool the flask to room temperature and then place it in a large ice bath.
-
Quenching : Very slowly and cautiously quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl to hydrolyze the aluminum complexes.[4] This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Continue stirring for 30 minutes until two clear layers form.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by recrystallization from a suitable solvent like toluene to afford the pure product.[4]
Product Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR : Expect signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic protons should appear as distinct signals in the downfield region (typically 7.0-9.0 ppm), and the methyl singlet should appear around 2.5-2.7 ppm.
-
¹³C NMR : Expect signals for the two distinct aromatic carbons, the two chloro-substituted carbons, the pyridine carbon adjacent to the nitrogen, the carbonyl carbon (typically >190 ppm), and the methyl carbon.
-
Mass Spectrometry (MS) : Expect a molecular ion peak [M]⁺ corresponding to the mass of the product (189/191/193 m/z) with the characteristic isotopic pattern for two chlorine atoms.
-
Infrared (IR) Spectroscopy : A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl stretch.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Insufficient activation energy or catalyst deactivation. | Increase reaction temperature or prolong reaction time. Ensure all reagents and glassware are scrupulously dry, as water deactivates AlCl₃. |
| Formation of Side Products | Isomeric acylation or decomposition. | Confirm the identity of the starting material. The regioselectivity is dictated by the substrate; however, under harsh conditions, other isomers may form. Purification will be critical. |
| Difficult Work-Up | Formation of persistent emulsions or insoluble aluminum salts. | Add more acid during the quench step to fully dissolve aluminum hydroxides. If emulsions persist, add more brine during washing or filter the entire mixture through a pad of celite. |
References
- 1. youtube.com [youtube.com]
- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 4. DSpace [open.bu.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. A General Method for the Synthesis of 3,5-Diarylcyclopentenones via Friedel-Crafts Acylation of Vinyl Chlorides [organic-chemistry.org]
Application Notes & Protocols: 1-(4,6-Dichloropyridin-3-YL)ethan-1-one as a Versatile Synthetic Building Block
Introduction: Unlocking Molecular Complexity with a Differentiated Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, pyridine derivatives are foundational scaffolds for constructing molecules with significant biological and physical properties.[1][2] Among these, 1-(4,6-dichloropyridin-3-yl)ethan-1-one stands out as a particularly valuable building block. Its structure is strategically engineered with three distinct points of reactivity: two chlorine atoms at the C4 and C6 positions, which are amenable to selective substitution, and an acetyl group at the C3 position, which serves as a versatile handle for further elaboration.
This trifecta of functional groups allows for the rapid assembly of complex molecular architectures, making it a preferred starting material in programs targeting a range of diseases, especially in the development of kinase inhibitors.[3][4][5][6] The electron-deficient nature of the pyridine ring, amplified by the two chloro-substituents, activates the scaffold for a variety of transformations that are central to modern synthetic chemistry.
This guide provides an in-depth analysis of the reactivity of this compound, offering field-proven protocols for its key transformations and demonstrating its application in the logical construction of advanced intermediates for drug discovery.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Source |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [7] |
| CAS Number | 887573-44-6 | [8][9] |
| Molecular Formula | C₇H₅Cl₂NO | [7] |
| Molecular Weight | 190.03 g/mol | [8][9] |
| Appearance | Light brown to brown solid | [8] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [8] |
Safety & Handling Precautions:
Chlorinated pyridine derivatives require careful handling to minimize exposure.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, tightly fitting safety goggles, and chemical-resistant gloves.[10][13] Work should be conducted in a well-ventilated chemical fume hood.[12][14]
-
Hazard Profile: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation.[7]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity: A Strategic Overview
The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding the electronic and steric factors is key to designing regioselective and high-yielding synthetic routes.
Causality Behind Reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the two chlorine atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack. The C4 position is generally the most reactive site for classical SNAr. This is because the negative charge in the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative pyridine nitrogen, a stabilizing interaction that is not possible for attack at the C6 position.[15]
-
Palladium-Catalyzed Cross-Coupling: While SNAr is effective, modern cross-coupling reactions offer broader substrate scope and milder conditions.[16][17]
-
Buchwald-Hartwig Amination: This method is often superior to SNAr for constructing C-N bonds, especially with less nucleophilic amines or when functional group tolerance is critical.[16] The choice of palladium precursor and, most importantly, the phosphine ligand is crucial for catalytic efficiency.[18][19]
-
Suzuki-Miyaura Coupling: This reaction is a powerhouse for C-C bond formation, allowing for the introduction of aryl or vinyl groups.[20] The reaction proceeds via a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[20]
-
-
Acetyl Group Chemistry: The ketone functionality is a gateway to a vast array of chemical transformations. It can readily undergo condensation with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively, adding another layer of molecular diversity.
Experimental Protocols: Key Synthetic Transformations
The following protocols are designed as robust starting points for the functionalization of this compound.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol details the selective substitution of the C4-chloride with an amine nucleophile, a common first step in building more complex molecules.
-
Principle: An amine nucleophile displaces the more reactive C4-chloride via an addition-elimination mechanism.[21] A base is used to neutralize the HCl generated during the reaction.
-
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, Dioxane)
-
Standard glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq), the amine (1.2 eq), and the base (2.5 eq).
-
Add the anhydrous solvent (e.g., DMF, to make a 0.2 M solution).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, cool the mixture to room temperature.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
-
Expected Outcome: Yields typically range from 60-90%, depending on the nucleophilicity of the amine. The product will be the mono-substituted 1-(4-(amino)-6-chloropyridin-3-yl)ethanone derivative.
-
Scientist's Note: For less reactive amines, higher temperatures or the use of a polar, high-boiling point solvent like NMP may be required. The reaction is often sluggish with anilines under these conditions, making Buchwald-Hartwig amination a better choice.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the formation of a C-C bond, typically at the C4 or C6 position, by coupling with a boronic acid.
-
Principle: A palladium(0) catalyst facilitates the coupling between the organoboron species and the aryl chloride.[20] A base is required to activate the boronic acid for transmetalation.[20]
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
-
-
Step-by-Step Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1, to make a 0.1 M solution).
-
Heat the mixture to 90 °C and stir vigorously.
-
Self-Validation: Monitor the reaction by LC-MS. The consumption of the starting material and the appearance of a product peak with the expected mass will confirm progress.
-
Upon completion (typically 6-18 hours), cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
-
Expected Outcome: Yields can vary widely (40-85%) based on the electronic nature of the boronic acid. Electron-rich boronic acids tend to give better yields.[22][23] Regioselectivity can be an issue; careful analysis is needed to confirm which chloride was displaced.
-
Scientist's Note: The choice of catalyst, ligand, and base can influence the regioselectivity between the C4 and C6 positions. For challenging couplings, using a pre-catalyst and a specialized ligand like SPhos can improve results.[20]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a powerful alternative to SNAr for forming C-N bonds, particularly with challenging amine substrates.
-
Principle: A palladium catalyst, in conjunction with a specialized phosphine ligand and a strong, non-nucleophilic base, couples an amine with the aryl chloride.[16][17] The bulky ligand facilitates the reductive elimination step, which is often rate-limiting.[17]
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, XPhos, 4-8 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4 equivalents)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)
-
-
Step-by-Step Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., Xantphos, 0.08 eq).
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (NaOtBu, 1.4 eq).
-
Add anhydrous, degassed toluene (to make a 0.1 M solution).
-
Seal the tube and heat the mixture to 100-110 °C.
-
Self-Validation: Monitor by LC-MS. The reaction is often faster than Suzuki couplings, sometimes completing in 1-4 hours.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
-
-
Expected Outcome: Good to excellent yields (70-95%) are common. This method is highly effective for coupling anilines and other weakly nucleophilic amines.[18]
-
Scientist's Note: The base is critical. Sodium tert-butoxide is very effective but also very hygroscopic and must be handled under inert conditions. Potassium phosphate is a milder, easier-to-handle alternative for some substrates.
Application Example: Synthesis of a Pyrazolo[4,3-c]pyridine Kinase Hinge-Binding Scaffold
This example illustrates how the transformations described above can be logically combined to build a core structure found in many kinase inhibitors.[3][5]
This synthetic sequence showcases the power of this compound. The first step establishes a nitrogen substituent at the C4 position. The second step utilizes the acetyl group as a handle to construct a fused pyrazole ring, a common "hinge-binding" motif in kinase inhibitors. The final, remaining chlorine at the C6 position is then used as a diversification point, allowing for the introduction of various aryl groups via Suzuki coupling to explore the solvent-exposed region of the kinase active site.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. The differential reactivity of its two chlorine atoms, combined with the synthetic potential of the acetyl group, provides researchers with a powerful platform for the efficient and regioselective construction of complex heterocyclic molecules. The robust protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions outlined herein enable the rapid generation of diverse compound libraries, accelerating discovery efforts in medicinal chemistry and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethanone, 1-(4,6-dichloro-3-pyridinyl)- CAS#: 887573-44-6 [m.chemicalbook.com]
- 9. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
1-(4,6-Dichloropyridin-3-YL)ethan-1-one scale-up synthesis
An Application Note for the Scalable Synthesis of 1-(4,6-dichloropyridin-3-yl)ethan-1-one
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Friedel-Crafts acylation of 4,6-dichloropyridine. This application note details the underlying reaction mechanism, provides a step-by-step protocol optimized for safety and efficiency on a larger scale, outlines critical process parameters, and addresses potential challenges through a troubleshooting guide. The protocols and safety information are grounded in established chemical principles and authoritative safety data.
Introduction and Strategic Overview
Pyridine derivatives are foundational scaffolds in a vast number of bioactive molecules, including drugs and agricultural chemicals.[1][2] The target molecule, this compound (CAS No. 887573-44-6), is a functionalized dichloropyridine ketone.[3][4] Its structure suggests utility as a versatile building block for introducing a substituted pyridine motif in complex molecule synthesis.
The direct acylation of the pyridine ring presents the most convergent route. However, pyridine systems are electron-deficient, which makes them poor substrates for classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[5][6] Furthermore, the nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring.[7] Despite these challenges, a carefully controlled Friedel-Crafts acylation is the most viable industrial strategy. This guide focuses on a robust protocol using aluminum chloride (AlCl₃) as the Lewis acid catalyst and acetyl chloride as the acylating agent.
Reaction Mechanism: Electrophilic Aromatic Substitution
The core transformation is a Friedel-Crafts acylation.[8] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich position of the dichloropyridine ring.
The mechanism involves three key stages:
-
Generation of the Electrophile: The Lewis acid, aluminum chloride, coordinates with the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[5]
-
Nucleophilic Attack: The dichloropyridine ring acts as a nucleophile, attacking the electrophilic acylium ion. The attack is directed to the C3 position, influenced by the electronic effects of the chlorine atoms and the ring nitrogen.
-
Rearomatization: The resulting intermediate, a Wheland-type complex, is deprotonated by the AlCl₄⁻ complex, which restores the aromaticity of the pyridine ring and regenerates the AlCl₃ catalyst. However, the product ketone is a moderate Lewis base and will form a complex with AlCl₃, typically requiring a stoichiometric amount of the catalyst.[7][8]
Process Safety and Hazard Management
A thorough understanding of reagent hazards is paramount for a safe scale-up. This reaction involves highly reactive and corrosive materials.
| Reagent | Key Hazards | Mitigation Strategy |
| Aluminum Chloride (AlCl₃) | Corrosive, reacts violently with water and moist air to produce heat and toxic hydrogen chloride (HCl) gas.[9] | Handle in a dry, inert atmosphere (N₂ or Ar). Use a powder addition funnel for controlled charging. Equip the reactor with a gas scrubber (e.g., NaOH solution) to neutralize HCl off-gas.[9] |
| Acetyl Chloride (CH₃COCl) | Highly flammable liquid and vapor. Reacts violently with water, alcohols, and bases. Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[10] | Add slowly via a dropping funnel or pump to control the exotherm. Ensure the system is dry. Work in a well-ventilated fume hood or reactor bay. Use appropriate PPE (gloves, face shield, acid-resistant apron).[10] |
| Dichloromethane (DCM) | Volatile solvent, potential carcinogen. | Use in a closed system. Minimize exposure through proper ventilation and personal protective equipment. |
| Reaction Quench | The addition of the reaction mixture to water is highly exothermic and releases large volumes of HCl gas. | Quench by slowly adding the reaction mixture to a well-stirred, cooled vessel of ice/water. Ensure the quench vessel has adequate headspace and is connected to a scrubber. |
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100g scale of the final product. All operations must be conducted in a suitable chemical reactor equipped with mechanical stirring, a temperature probe, an inert gas inlet, a dropping funnel, and a reflux condenser connected to a gas scrubber.
Reagents and Equipment
| Item | Grade | Quantity | Moles | Equiv. |
| 4,6-Dichloropyridine | Reagent | 78.0 g | 0.527 | 1.0 |
| Aluminum Chloride (anhydrous) | Reagent | 105.5 g | 0.791 | 1.5 |
| Acetyl Chloride | Reagent | 45.5 g (41.2 mL) | 0.580 | 1.1 |
| Dichloromethane (DCM) | Anhydrous | 1000 mL | - | - |
| Ice | - | 2 kg | - | - |
| Water (Deionized) | - | 2 L | - | - |
| Saturated Sodium Bicarbonate | Lab | ~1 L | - | - |
| Brine (Saturated NaCl) | Lab | 500 mL | - | - |
| Anhydrous Magnesium Sulfate | Lab | 50 g | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Reactor Preparation: Assemble a dry 2L reactor under a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with 4,6-dichloropyridine (78.0 g) and anhydrous dichloromethane (500 mL). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice/water bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (105.5 g) portion-wise over 30-45 minutes. Causality Note: This addition is exothermic. Maintaining a low temperature is crucial to prevent side reactions and control the reaction rate. Ensure the temperature does not exceed 10 °C.
-
Acylating Agent Addition: Once the AlCl₃ is added and the temperature is stable at 0-5 °C, add acetyl chloride (41.2 mL) dropwise via a dropping funnel over 1 hour. Causality Note: A slow addition of the limiting reagent ensures complete activation by the Lewis acid and prevents localized temperature spikes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up - Quenching: Prepare a separate 5L vessel with 2 kg of crushed ice and 1 L of water, and ensure vigorous stirring. Very slowly, transfer the reaction mixture from the reactor into the ice/water slurry. Causality Note: This is a highly exothermic process that decomposes the aluminum complexes and generates significant HCl gas. A slow transfer rate is essential for safety and temperature control. The quench vessel temperature should be kept below 20 °C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 250 mL portions of DCM.
-
Washing: Combine all organic layers. Wash sequentially with 500 mL of saturated sodium bicarbonate solution (to neutralize residual acid), 500 mL of water, and 500 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/hexanes, to afford the pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Data Summary and Expected Results
| Parameter | Expected Value |
| Physical Appearance | Off-white to light yellow solid |
| Molecular Formula | C₇H₅Cl₂NO[3] |
| Molecular Weight | 190.03 g/mol [3] |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | Literature values should be consulted. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | 1. Inactive (hydrated) AlCl₃. 2. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous AlCl₃ from a sealed container. 2. Extend reaction time and monitor by HPLC. Consider gentle heating (40 °C) if the reaction stalls at room temperature. |
| Formation of Multiple Byproducts | 1. Reaction temperature was too high. 2. Incorrect stoichiometry. | 1. Ensure strict temperature control (<10 °C) during additions. 2. Carefully verify the mass and moles of all reagents before starting. |
| Difficult Work-up / Emulsion | Incomplete neutralization or decomposition of aluminum salts. | Add more water or a small amount of dilute HCl to the aqueous layer to break up aluminum hydroxides. Allow sufficient time for phase separation. |
| Low Purity After Recrystallization | Inefficient solvent system or presence of persistent impurities. | Screen alternative recrystallization solvents. If necessary, purify a portion via column chromatography to identify impurities and optimize the bulk purification. |
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 3. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 4. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. nj.gov [nj.gov]
- 10. chemos.de [chemos.de]
Application Notes and Protocols for the Analytical Characterization of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the absence of standardized public methods for this specific compound, this document synthesizes first-principle analytical strategies with field-proven insights to establish robust and reliable protocols. Methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, complete with theoretical justifications, step-by-step protocols, and data interpretation guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction and Physicochemical Profile
This compound is a substituted pyridinyl ethanone derivative. Its chemical structure, featuring a dichlorinated pyridine ring and a ketone functional group, dictates its analytical behavior. Accurate and precise analytical methods are paramount for ensuring purity, stability, and quality during its synthesis and subsequent use in downstream applications.
A thorough understanding of its physicochemical properties is the foundation for robust method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [1] |
| CAS Number | 887573-44-6 | [2][3] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2][4] |
| Molecular Weight | 190.03 g/mol | [2][3] |
| Appearance | Light brown to brown solid | [3] |
| Predicted Boiling Point | 275.3 ± 35.0 °C | [3] |
| Predicted Density | 1.376 ± 0.06 g/cm³ | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Strategic Approach to Analytical Method Selection
The analytical strategy for this compound is guided by its intended use, the nature of the sample matrix, and the specific questions being addressed (e.g., identity, purity, quantity). The workflow below outlines a logical progression for comprehensive analysis.
Caption: Overall analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC is the workhorse technique for the analysis of moderately polar, non-volatile organic compounds like this compound. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Its UV absorbance, conferred by the aromatic pyridine ring, allows for sensitive detection.
Rationale for Method Design:
-
Column Choice (C18): A C18 column is selected as the standard for reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic ring system.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength, often providing sharper peaks for aromatic compounds. A gradient elution is proposed to ensure the timely elution of potential impurities with varying polarities.
-
UV Detection: The conjugated system of the pyridine ring is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
Protocol 3.1: HPLC Purity Determination
Objective: To separate and quantify the main component from potential process-related impurities and degradation products.
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
Formic acid (optional, for pH control and peak shape improvement).
-
Sample: this compound.
-
Diluent: 50:50 Acetonitrile:Water.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (add 0.1% formic acid if needed for peak shape).
-
Mobile Phase B: Acetonitrile (add 0.1% formic acid if needed).
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent to obtain a 100 µg/mL solution.
-
-
Sample Preparation:
-
Prepare the sample to a similar concentration as the standard using the diluent.
-
-
Chromatographic Conditions:
Table 2: HPLC Chromatographic Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good retention and resolution. |
| Mobile Phase | A: Water, B: Acetonitrile | Common solvents for reversed-phase HPLC. |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-17 min: 90% B, 17-18 min: 90-30% B, 18-25 min: 30% B | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjustable based on sensitivity. |
| Detector | PDA at 254 nm (monitor 220-400 nm) | 254 nm is a common wavelength for aromatic compounds. PDA allows for peak purity analysis. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Use the PDA data to check for co-eluting impurities under the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Principle: GC-MS is an ideal technique for the analysis of thermally stable and volatile compounds. The compound is vaporized and separated in a capillary column, then fragmented and detected by a mass spectrometer. This provides both retention time (for separation) and a mass spectrum (for identification).
Rationale for Method Design:
-
Suitability: With a predicted boiling point of ~275°C, the analyte is sufficiently volatile for GC analysis without derivatization.
-
Column Choice (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice that provides good separation for a wide range of semi-volatile organic compounds.
-
Mass Spectrometry Detection: Provides definitive identification through the compound's unique fragmentation pattern (mass spectrum).
Protocol 4.1: GC-MS Identification
Objective: To confirm the identity of the compound by matching its mass spectrum with the expected fragmentation pattern.
Instrumentation and Materials:
-
GC-MS system with a capillary column inlet.
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Sample: this compound dissolved in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg/mL) of the sample in a suitable volatile solvent.
-
-
GC-MS Conditions:
Table 3: GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1 µL | Standard injection volume. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A starting temperature below the solvent boiling point and a ramp to elute the analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Covers the molecular ion and expected fragments. |
-
Data Analysis:
-
Examine the mass spectrum of the eluted peak.
-
Identify the molecular ion peak (M⁺). For C₇H₅Cl₂NO, the expected monoisotopic mass is ~189.97 Da. Look for the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).
-
Identify key fragment ions, such as the loss of a methyl group (-15) or an acetyl group (-43).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.
Rationale for Method Design:
-
Definitive Structure Confirmation: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Will show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Will show the number of different types of carbon atoms in the molecule.
Protocol 5.1: ¹H and ¹³C NMR
Objective: To confirm the molecular structure of this compound.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
-
Instrumental Parameters (Typical for 400 MHz):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (or as needed for good signal-to-noise).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or higher (as ¹³C has low natural abundance).
-
-
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet around 2.5-2.8 ppm for the methyl protons (-CH₃).
-
Two doublets (or singlets depending on coupling) in the aromatic region (7.5-9.0 ppm) for the two protons on the pyridine ring.
-
-
¹³C NMR:
-
A signal for the methyl carbon (-CH₃) around 25-35 ppm.
-
Multiple signals in the aromatic region (120-160 ppm) for the pyridine ring carbons.
-
A signal for the carbonyl carbon (C=O) downfield, around 190-200 ppm.
-
-
Caption: Key parameters for validating the quantitative HPLC assay.
Safety and Handling
Based on available safety data, this compound is classified as harmful and an irritant.[1][5]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and assay, GC-MS for identity confirmation, and NMR for structural elucidation ensures a high degree of confidence in the quality and integrity of this important chemical intermediate. These protocols serve as a validated starting point for researchers and QC analysts, and should be subject to further verification and validation according to internal and regulatory requirements.
References
- 1. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 3. Ethanone, 1-(4,6-dichloro-3-pyridinyl)- CAS#: 887573-44-6 [m.chemicalbook.com]
- 4. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. This compound | 887573-44-6 [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening with 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of the compound 1-(4,6-Dichloropyridin-3-YL)ethan-1-one. While the specific biological target of this compound is not extensively documented, its dichloropyridine core represents a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibitory activity. This guide, therefore, focuses on the design and implementation of a robust HTS campaign to identify and characterize the potential kinase-modulating properties of this compound and its analogs. We present detailed protocols for assay development, primary screening, hit confirmation, and downstream characterization, underpinned by a rationale grounded in the established utility of the dichloropyridine moiety in kinase inhibitor discovery.
Introduction: The Rationale for Screening this compound as a Kinase Inhibitor
The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in the design of a multitude of biologically active molecules. The strategic placement of halogen atoms, such as chlorine, on this ring system can significantly influence the compound's physicochemical properties and its interaction with biological targets. Specifically, dichloropyridine derivatives have been identified as key pharmacophores in a variety of therapeutic agents, including potent and selective kinase inhibitors.
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[1]
The structural motif of dichloropyridine is present in inhibitors of several important kinases, such as p38 MAP kinase and PIM-1 kinase, where it often serves as a crucial anchor, forming key interactions within the ATP-binding pocket of the enzyme. This precedent provides a strong scientific basis for hypothesizing that this compound may also exhibit inhibitory activity against one or more members of the human kinome. A high-throughput screening approach is therefore a logical and efficient strategy to explore the biological activity of this compound across a diverse panel of kinases.
High-Throughput Screening Workflow
A typical HTS campaign for identifying kinase inhibitors involves a multi-step process designed to efficiently screen large compound libraries and progressively filter out non-specific or weakly active compounds. The workflow for screening this compound is outlined below.
Caption: High-throughput screening workflow for kinase inhibitor discovery.
Phase 1: Assay Development and Validation
The selection of an appropriate assay technology is critical for the success of any HTS campaign. For kinase activity, a variety of robust and sensitive assay formats are available. A widely used and reliable method is the detection of ADP, the universal product of the kinase reaction.
Recommended Assay: ADP-Glo™ Kinase Assay (Promega)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced in a kinase reaction. It is a two-step process: first, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Causality behind this choice:
-
Universality: Applicable to virtually any kinase, regardless of its substrate.
-
High Sensitivity and Dynamic Range: Allows for the detection of weak inhibitors and the use of low enzyme concentrations.
-
Robustness: Resistant to interference from colored or fluorescent compounds.
-
HTS Compatibility: Homogeneous "add-and-read" format is easily automated.
Step-by-Step Protocol for Assay Development
-
Enzyme and Substrate Titration:
-
Determine the optimal concentrations of the target kinase and its substrate to achieve a linear reaction rate and a sufficient signal-to-background ratio.
-
Perform a matrix titration of the kinase and substrate, measuring ADP production at various time points.
-
Aim for conditions that result in 10-20% conversion of ATP to ADP within the desired reaction time (e.g., 60 minutes).
-
-
ATP Concentration Determination:
-
Determine the Michaelis-Menten constant (Km) for ATP for the target kinase.
-
For initial screening, it is recommended to use an ATP concentration at or near its Km value to facilitate the identification of ATP-competitive inhibitors.
-
-
Assay Miniaturization and Automation:
-
Adapt the optimized assay conditions to a 384- or 1536-well plate format.
-
Validate the performance of the assay using automated liquid handlers and plate readers.
-
Assay Validation Protocol
Prior to initiating the primary screen, the assay must be rigorously validated to ensure its reliability and reproducibility.
-
Plate Uniformity Assessment:
-
Prepare plates with the complete assay components but without any test compounds (DMSO vehicle control).
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the signals across each plate. A %CV of <10% is generally acceptable.
-
-
Determination of Z'-factor and Signal-to-Background (S/B) Ratio:
-
Prepare control wells containing:
-
Maximum signal (100% activity): All assay components with DMSO.
-
Minimum signal (0% activity): All assay components with a known potent inhibitor of the target kinase (positive control) or without the enzyme.
-
-
Calculate the Z'-factor and S/B ratio using the following formulas:
-
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| | > 0.5 |
| S/B Ratio | Mean_max / Mean_min | > 5 |
A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.
Phase 2: Primary Screening Protocol
The primary screen is designed to rapidly identify "hits" from a large compound library.
-
Compound Plate Preparation:
-
Prepare stock solutions of this compound and any analog libraries in 100% DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound into the wells of 384- or 1536-well assay plates to achieve a final screening concentration (e.g., 10 µM).
-
Include control wells with DMSO (maximum signal) and a reference inhibitor (minimum signal) on each plate.
-
-
Assay Execution (Automated):
-
Add the target kinase and substrate mixture to the compound plates.
-
Incubate for the predetermined reaction time at the optimal temperature.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate as per the manufacturer's protocol.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.
-
Incubate as per the manufacturer's protocol.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis and Hit Identification:
-
Normalize the data on a plate-by-plate basis to the control wells.
-
Calculate the percent inhibition for each compound.
-
Define a "hit" based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
Phase 3: Hit Confirmation and Prioritization
Primary hits must be subjected to a series of secondary assays to confirm their activity, determine their potency, and rule out assay artifacts.
Dose-Response Analysis
-
Protocol:
-
Prepare serial dilutions of the primary hit compounds (e.g., 10-point, 3-fold dilutions).
-
Test these dilutions in the primary kinase assay.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
| Compound | IC50 (µM) |
| This compound | [Example Value] |
| Analog 1 | [Example Value] |
| Analog 2 | [Example Value] |
| Reference Inhibitor | [Example Value] |
Orthogonal Assay
To eliminate false positives resulting from interference with the primary assay format, confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology.
Recommended Orthogonal Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, such as LanthaScreen™ (Thermo Fisher Scientific). This assay measures the binding of a fluorescently labeled antibody that recognizes the phosphorylated substrate.
Kinase Selectivity Profiling
To assess the specificity of the confirmed hits, they should be screened against a panel of other kinases. This can be done in-house or through commercial services that offer large kinase panel screening. The results will help to identify compounds with a desirable selectivity profile and provide insights into potential off-target effects.
Potential Signaling Pathway Involvement
Given the prevalence of dichloropyridine scaffolds in p38 MAPK inhibitors, a potential mechanism of action for this compound, if found to be active, could be the modulation of the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Conclusion
The dichloropyridine scaffold is a well-established pharmacophore in kinase inhibitor design. The compound this compound, therefore, represents a promising starting point for a high-throughput screening campaign aimed at discovering novel kinase modulators. The detailed protocols and workflows presented in this application note provide a robust framework for the successful execution of such a campaign, from initial assay development to hit validation and prioritization. The insights gained from these studies will be invaluable for guiding future medicinal chemistry efforts in the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Welcome to the technical support guide for the synthesis of 1-(4,6-dichloropyridin-3-yl)ethan-1-one (CAS 887573-44-6)[1][2]. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this important chemical intermediate. Here, we address common challenges and frequently asked questions through detailed, evidence-based troubleshooting guides.
Overview of the Synthetic Pathway
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[3][4] This electrophilic aromatic substitution involves reacting an appropriately substituted dichloropyridine with an acetylating agent in the presence of a Lewis acid catalyst. The primary challenge lies in the electron-deficient nature of the pyridine ring, which is less reactive towards electrophiles than benzene derivatives. Furthermore, the Lewis acid can complex with the pyridine nitrogen, further deactivating the ring and complicating the reaction.
A plausible and commonly employed strategy involves the acylation of 2,4-dichloropyridine. The regiochemical outcome is directed by the existing chloro substituents.
Proposed Reaction Scheme
Caption: General workflow for the Friedel-Crafts acylation to synthesize the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or negligible. What are the primary causes?
A1: Low yield is the most common issue in Friedel-Crafts acylation of pyridine rings. Several factors can contribute to this:
-
Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Water will hydrolyze the catalyst, rendering it inactive, and can also react with the acetylating agent. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous.
-
Catalyst Inactivity: The Lewis acid catalyst can form a stable, unreactive complex with the pyridine nitrogen. This deactivates both the catalyst and the substrate. To overcome this, a stoichiometric excess of the Lewis acid is often required.[5] The first equivalent of the Lewis acid coordinates to the nitrogen, and subsequent equivalents act as the catalyst for the acylation.
-
Insufficient Reaction Temperature or Time: Due to the deactivated nature of the pyridine ring, more forcing conditions (higher temperatures and longer reaction times) may be necessary compared to standard Friedel-Crafts reactions on more electron-rich aromatics. Monitor the reaction progress using an appropriate technique like TLC or GC-MS.
-
Incorrect Stoichiometry: The molar ratio of substrate to acetylating agent to Lewis acid is critical. A systematic optimization may be required. See the table below for starting recommendations.
Q2: I am observing the formation of multiple isomers or side products. How can I improve the regioselectivity and purity?
A2: While the chloro-substituents on the starting material (e.g., 2,4-dichloropyridine) provide strong regiochemical direction, side products can still form.
-
Isomer Formation: Acylation can potentially occur at other positions on the pyridine ring, although this is often sterically and electronically disfavored. The choice of Lewis acid and solvent can influence the regioselectivity. Less reactive catalysts or bulkier solvents may improve selectivity.
-
Polyacylation: Unlike Friedel-Crafts alkylation, acylation is generally self-limiting because the product ketone is deactivated towards further substitution.[5] However, under very harsh conditions, minor amounts of di-acylated products could form. Using a slight excess of the pyridine substrate relative to the acetylating agent can minimize this.
-
Charring/Decomposition: Pyridine derivatives can be sensitive to strong Lewis acids and high temperatures, leading to decomposition and tar formation. Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) and that the temperature is carefully controlled. Adding the reagents at a lower temperature and then slowly heating can mitigate aggressive initial reactions.
Q3: The reaction stalls and does not proceed to completion, even after extended time. What should I investigate?
A3: A stalled reaction points to a critical failure in one of the reaction components or conditions.
-
Check Reagent Quality:
-
Lewis Acid: Use a fresh, unopened bottle of the Lewis acid or a freshly sublimed portion of AlCl₃. Old or improperly stored catalyst is a frequent culprit.
-
Acetylating Agent: Ensure the acetyl chloride or acetic anhydride has not hydrolyzed.
-
Substrate: Verify the purity of your starting dichloropyridine.
-
-
Incremental Catalyst Addition: In some cases, adding the Lewis acid catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active catalytic species.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Carbon disulfide (CS₂) is also effective but is highly flammable and toxic. Avoid coordinating solvents that will compete with the substrate for the Lewis acid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for this Friedel-Crafts acylation?
A: The reaction proceeds via electrophilic aromatic substitution.
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). This ion is resonance-stabilized.
-
Nucleophilic Attack: The π-electron system of the dichloropyridine ring attacks the acylium ion. This is the rate-determining step. The attack occurs preferentially at the C3 position, which is activated relative to other positions and less sterically hindered.
-
Restoration of Aromaticity: A base (like AlCl₄⁻, formed from the catalyst) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the pyridine ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step.
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, will form a complex with the strong Lewis acid. This is why a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is typically required. An aqueous workup is needed to break this complex and isolate the product.[3]
Q: Which Lewis acid is the most effective for this synthesis?
A: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts reactions. However, its high reactivity can sometimes lead to side reactions. Other Lewis acids can be considered, especially if optimization is needed.
| Lewis Acid | Relative Activity | Typical Conditions | Notes |
| AlCl₃ | Very High | 2.0 - 3.0 equivalents; 0°C to reflux | The standard choice. Requires strict anhydrous conditions. Can cause charring. |
| FeCl₃ | High | 1.5 - 2.5 equivalents; Room temp to reflux | A common, less aggressive alternative to AlCl₃.[4] |
| ZnCl₂ | Moderate | Stoichiometric; Higher temperatures | Milder catalyst, may require more forcing conditions but can give cleaner reactions. |
| TfOH | N/A (Brønsted) | Can be used as a catalyst and solvent | A "greener" metal-free alternative, though mechanism differs.[5] |
Q: What are the critical safety precautions for this procedure?
A: This reaction involves several hazardous materials. A thorough risk assessment should be conducted before starting.
-
This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Acetyl Chloride: Corrosive, flammable, and reacts violently with water to produce HCl gas.
-
Solvents (e.g., DCE, CS₂): Dichloroethane is a suspected carcinogen. Carbon disulfide is extremely flammable and toxic. Handle with extreme care in a well-ventilated fume hood.
Representative Experimental Protocol
Disclaimer: This is a generalized protocol based on established Friedel-Crafts procedures. Optimization will be necessary.
-
Setup: Under a nitrogen atmosphere, equip a flame-dried three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and an anhydrous inert solvent (e.g., 1,2-dichloroethane). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 2,4-dichloropyridine (1.0 equivalent) and acetyl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Add the substrate/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 50-80°C, depending on the solvent) for 4-16 hours. Monitor the reaction's progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully quench the reaction by pouring it onto crushed ice, followed by the slow addition of concentrated HCl. This will hydrolyze the aluminum salts and break the product-catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
References
- 1. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(4,6-dichloropyridin-3-yl)ethan-1-one. The guidance provided herein is grounded in established principles of organic chemistry and purification science to ensure methodological robustness and successful outcomes.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its effective purification is critical to ensure the reliability and reproducibility of downstream applications. This guide addresses common challenges encountered during its purification, focusing on two primary techniques: recrystallization and column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Recovery or No Crystal Formation During Recrystallization
Symptoms:
-
The compound oils out instead of crystallizing.
-
Very few or no crystals form upon cooling.
-
The resulting crystals are visibly impure.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.
-
Solution: Conduct a systematic solvent screen. Small-scale trials with solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) are recommended. A good starting point for pyridyl ketones is often ethanol or ethanol/water mixtures.
-
-
Insufficient Compound Concentration: If the solution is not saturated at the higher temperature, crystallization will not occur upon cooling.
-
Solution: After dissolving the crude product in a minimal amount of hot solvent, gradually add a less polar "anti-solvent" (like hexanes when using ethanol or ethyl acetate) at the elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool slowly.
-
-
Cooling Rate is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield. Slow cooling promotes the formation of larger, purer crystals.[1]
-
-
Presence of Impurities Inhibiting Crystallization: Certain impurities can interfere with the crystal lattice formation.
-
Solution: If significant impurities are present, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Problem 2: Poor Separation or Co-elution of Impurities During Column Chromatography
Symptoms:
-
Broad peaks or tailing of the product peak on the column.
-
Fractions containing the desired product are contaminated with impurities, as indicated by TLC analysis.
Root Cause Analysis and Solutions:
-
Incorrect Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation on a silica gel column.
-
Solution: Optimize the mobile phase using thin-layer chromatography (TLC) beforehand. A good solvent system will give the desired product an Rf value of approximately 0.25-0.35. For this compound, a gradient of ethyl acetate in hexanes is a suitable starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
-
Column Overloading: Applying too much crude material to the column will result in poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A slurry packing method is generally preferred to dry packing to avoid air bubbles and cracks.
-
-
Compound Insolubility in the Mobile Phase: If the compound is not fully soluble in the mobile phase as it is being loaded or during elution, it can lead to streaking and poor separation.
-
Solution: Dissolve the crude material in a minimal amount of a slightly more polar solvent than the initial mobile phase for loading onto the column. Alternatively, a "dry loading" technique, where the crude material is adsorbed onto a small amount of silica gel before being added to the top of the column, can be very effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound synthesized via Friedel-Crafts acylation?
A1: The synthesis of this compound likely proceeds through a Friedel-Crafts acylation of a dichloropyridine precursor. Potential impurities include:
-
Unreacted Starting Materials: Residual dichloropyridine and the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Positional Isomers: Acylation of a substituted pyridine can sometimes lead to the formation of other isomers, depending on the directing effects of the substituents.[2]
-
Polyacylated Products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the introduced acyl group, polyacylation can occur under forcing conditions.[3]
-
Hydrolyzed Reagents: For example, the hydrolysis of the acylating agent to acetic acid.
Q2: How can I best monitor the progress of my column chromatography purification?
A2: Thin-layer chromatography (TLC) is the most effective way to monitor your column. Collect fractions of a consistent volume and spot them on a TLC plate alongside a spot of your crude starting material and a co-spot of the crude material with the fraction. This will allow you to identify which fractions contain your purified product and which contain impurities.
Q3: My purified this compound appears as an off-white or yellowish solid. Is this normal, and how can I decolorize it?
A3: A slight coloration is not uncommon for organic compounds. If a colorless product is required, you can try treating a solution of the compound in a suitable solvent with a small amount of activated charcoal, followed by hot filtration to remove the charcoal before crystallization. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: What are the recommended storage conditions for purified this compound?
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates with varying ratios of ethyl acetate in hexanes. Aim for an Rf of 0.25-0.35 for the product.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, use a dry loading method.
-
Elution: Begin eluting the column with the least polar mobile phase determined from your TLC analysis. Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Key Parameters | Expected Outcome |
| Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexanes/Ethyl Acetate Gradient | Gradual increase in ethyl acetate concentration. | Separation of non-polar and polar impurities. |
| Recrystallization | N/A | Ethanol/Water | Slow cooling, minimal solvent usage. | Formation of well-defined, pure crystals. |
Visualizations
Workflow for Purification Method Selection
References
Technical Support Center: Synthesis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(4,6-dichloropyridin-3-yl)ethan-1-one. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to assist you in overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research, presents unique challenges primarily due to the electronic properties of the dichloropyridine ring. Direct Friedel-Crafts acylation, a standard method for introducing acyl groups to aromatic rings, is generally ineffective for electron-deficient pyridine systems. The nitrogen atom in the pyridine ring readily coordinates with Lewis acid catalysts, further deactivating the ring towards electrophilic substitution.[1][2]
Consequently, multi-step synthetic strategies are often employed, typically starting from a pre-functionalized pyridine derivative such as 4,6-dichloronicotinic acid. While these routes are more viable, they are not without their own set of potential side reactions and purification hurdles. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on a common two-step synthetic route:
-
Chlorination: Conversion of 4,6-dichloronicotinic acid to 4,6-dichloronicotinoyl chloride.
-
Acylation: Reaction of the acyl chloride with a methylating agent.
dot
Caption: General synthetic workflow and key troubleshooting points.
Issue 1: Low Yield or Incomplete Conversion During the Chlorination of 4,6-Dichloronicotinic Acid
Question: I am treating 4,6-dichloronicotinic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), but I am observing a low yield of the desired 4,6-dichloronicotinoyl chloride. What could be the cause and how can I improve the conversion?
Answer:
Several factors can contribute to incomplete conversion during the formation of the acyl chloride.
-
Insufficient Reagent or Reaction Time: The conversion of a carboxylic acid to an acyl chloride is an equilibrium process. Using a stoichiometric amount of the chlorinating agent may not be sufficient to drive the reaction to completion.
-
Solution: Use a significant excess of the chlorinating agent, such as thionyl chloride, which can also serve as the solvent.[3] Ensure the reaction is heated to reflux for an adequate period (typically 2-4 hours) to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
-
Presence of Water: Carboxylic acids can be hygroscopic, and any moisture present in the starting material or solvent will consume the chlorinating agent, reducing its effective concentration.
-
Solution: Ensure the 4,6-dichloronicotinic acid is thoroughly dried before use, for example, by drying in a vacuum oven. Use anhydrous solvents and freshly distilled chlorinating agents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Side Reactions: At elevated temperatures, prolonged reaction times, or in the presence of certain impurities, side reactions such as decarboxylation or the formation of anhydrides can occur, although these are generally less common for this specific substrate.
-
Solution: Optimize the reaction temperature and time. While reflux is often necessary, excessively high temperatures for extended periods should be avoided. After the reaction is complete, it is crucial to remove the excess chlorinating agent under reduced pressure to prevent further side reactions during workup.[3]
-
Experimental Protocol: Optimized Chlorination of 4,6-Dichloronicotinic Acid
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dichloronicotinic acid (1.0 eq).
-
Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂) (5-10 eq). A catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess SOCl₂ under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed.
-
The resulting crude 4,6-dichloronicotinoyl chloride is typically used in the next step without further purification.
Issue 2: Formation of Byproducts During the Reaction of 4,6-Dichloronicotinoyl Chloride with a Methylating Agent
Question: After reacting 4,6-dichloronicotinoyl chloride with a methyl organometallic reagent (e.g., methylmagnesium bromide), I am observing multiple spots on my TLC plate, indicating the formation of several byproducts in addition to my desired product. What are these likely byproducts and how can I minimize their formation?
Answer:
The reaction of a highly reactive acyl chloride with a potent nucleophile like a Grignard reagent can lead to several side products.
-
Over-addition to the Ketone: The initially formed ketone product can be attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol.
-
Causality: The ketone product is also an electrophile. If the organometallic reagent is not consumed quickly or if there are localized high concentrations, it can react with the newly formed ketone.
-
Solution:
-
Inverse Addition: Add the organometallic reagent slowly to a solution of the acyl chloride at a low temperature (e.g., -78 °C to 0 °C). This ensures that the organometallic reagent is the limiting reagent at any given time and reacts preferentially with the more electrophilic acyl chloride.
-
Choice of Reagent: Consider using a less reactive organometallic reagent, such as an organocadmium or organocuprate reagent (e.g., lithium dimethylcuprate), which are known to be more selective for reaction with acyl chlorides to form ketones without significant over-addition.
-
-
-
Reaction at the Pyridine Ring: While the pyridine ring is electron-deficient, strong nucleophiles like Grignard reagents can potentially add to the ring, especially at the 2- or 6-positions.
-
Solution: Maintaining a low reaction temperature is critical to favor the kinetically preferred attack at the highly electrophilic acyl chloride over addition to the less reactive ring positions.
-
-
Reaction with Chloro Substituents: It is possible, though less likely under controlled conditions, for the organometallic reagent to react with the chloro substituents on the pyridine ring, leading to mono- or di-methylated pyridine byproducts.
-
Solution: Again, low temperatures and slow addition of the organometallic reagent will minimize this side reaction.
-
dot
Caption: Desired reaction versus over-addition side reaction.
Issue 3: Difficulty in Purifying the Final Product
Question: My crude product contains several impurities that are difficult to separate by standard column chromatography. What are some effective purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the desired product and potential byproducts.
-
Acid-Base Extraction: The nitrogen atom in the pyridine ring provides a handle for purification via acid-base extraction.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired product and any other basic pyridine-containing compounds will move into the aqueous layer as their hydrochloride salts.
-
Wash the organic layer with water to remove any residual acid-soluble compounds.
-
Carefully basify the acidic aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to a pH of 8-9.
-
Extract the liberated basic compounds back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Procedure: Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold. Common solvent systems for compounds of this type include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
-
Derivative Formation: For particularly challenging purifications, the ketone can be temporarily converted to a crystalline derivative, such as a phenylhydrazone, which can be isolated and then hydrolyzed back to the pure ketone.[4]
| Purification Method | Principle | Best For Removing | Considerations |
| Acid-Base Extraction | Separation based on the basicity of the pyridine nitrogen. | Non-basic organic impurities. | Ensure complete neutralization to recover the product. |
| Crystallization | Difference in solubility between the product and impurities. | Impurities with different solubility profiles. | Requires a solid product and careful solvent selection. |
| Column Chromatography | Differential adsorption onto a stationary phase. | Impurities with different polarities. | May require optimization of the eluent system. |
Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot procedure for the synthesis of this compound starting from 4,6-dichloronicotinic acid?
A1: While a one-pot procedure might seem more efficient, it is generally not recommended for this synthesis. The conditions for the chlorination step (e.g., excess thionyl chloride) are often incompatible with the subsequent organometallic addition. It is best practice to remove the excess chlorinating agent completely before introducing the sensitive organometallic reagent to avoid unwanted side reactions and decomposition of the nucleophile.
Q2: Are there any alternative synthetic routes that avoid the use of highly reactive organometallic reagents?
A2: Yes, alternative methods exist, although they may involve more steps or less common starting materials. One potential alternative is a Dakin-West-type reaction or a related decarboxylative acylation, which could start from a derivative of 4,6-dichloronicotinic acid. However, these routes are less common for this specific target and may require significant optimization. Another approach could involve the synthesis of a suitable β-keto ester followed by hydrolysis and decarboxylation.[5]
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Chlorinating Agents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). These reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Organometallic Reagents: Grignard reagents and other organometallics are highly flammable and react vigorously with water and protic solvents. They should be handled under an inert atmosphere, and appropriate quenching procedures should be in place.
-
Product Hazards: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Handle the final product with appropriate care.
References
1-(4,6-Dichloropyridin-3-YL)ethan-1-one stability and storage issues
Welcome to the technical support guide for 1-(4,6-dichloropyridin-3-yl)ethan-1-one (CAS 887573-44-6). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a dichlorinated acetylpyridine, this compound possesses a unique reactivity profile that, while advantageous for synthesis, also necessitates specific storage and handling protocols to ensure its stability and integrity.
This guide provides in-depth answers to frequently encountered questions and troubleshooting scenarios based on established principles of heterocyclic chemistry and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
Question 1: What are the optimal long-term storage conditions for this compound?
The optimal storage conditions are critical for minimizing degradation and preserving the purity of the compound. Based on the reactivity of similar chlorinated heterocycles and ketones, we recommend the following.[1][2]
Rationale: The pyridine ring is electron-deficient, and this effect is amplified by two electron-withdrawing chlorine atoms at the ortho (C6) and para (C4) positions relative to the nitrogen.[3][4] This makes the ring susceptible to nucleophilic attack, including by atmospheric moisture, which can lead to slow hydrolysis over time. The acetyl group can also participate in various reactions. Low temperatures slow down the kinetics of potential degradation reactions, while an inert atmosphere and protection from light prevent oxidation and photo-catalyzed decomposition.[5] Sealing the container is crucial to prevent moisture ingress.[6]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows kinetic rate of degradation pathways. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial or bottle | Prevents moisture ingress and protects from light.[7] |
| Location | Cool, dry, well-ventilated area | Ensures consistent temperature and prevents condensation.[8] |
Question 2: Is this compound sensitive to air or moisture?
Yes, there is a moderate sensitivity to both.
-
Moisture Sensitivity: While many chlorinated pyridines are relatively stable, prolonged exposure to moisture, especially at elevated temperatures or in the presence of trace acids or bases, can lead to hydrolysis of the chloro-substituents to form corresponding hydroxypyridines. The chlorine at the 4-position is particularly activated towards nucleophilic aromatic substitution (SNAr).[4]
-
Air (Oxygen) Sensitivity: Ketones can be susceptible to slow oxidation. More importantly, ambient air contains moisture. For long-term storage, displacing air with an inert gas like argon or nitrogen is a strongly recommended best practice.[5]
Question 3: I only need to store the compound for a few weeks between experiments. Are the long-term conditions still necessary?
For short-term storage (e.g., up to 4 weeks), storing the compound in a tightly sealed container in a standard laboratory freezer (-20°C) without a full inert gas flush is often acceptable, provided the container is allowed to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid. However, for ensuring the highest purity and reproducibility of results, adhering to the long-term storage recommendations is always the best practice.
Part 2: Stability Issues and Degradation Pathways
Question 4: My solid this compound has developed a yellow or brownish tint over time. What could be the cause?
The development of color in a previously off-white or pale solid is a common indicator of degradation. For this specific molecule, several pathways could be responsible:
-
Minor Hydrolysis: The most likely cause is the slow formation of hydroxylated or dimeric byproducts via reaction with trace moisture. These phenolic-type compounds are often highly colored due to their electronic properties.
-
Photodecomposition: If the compound was exposed to light, even ambient lab light over a long period, it could undergo photo-catalyzed degradation. Pyridine and its derivatives can be photosensitive.
-
Oxidation: Slow oxidation of the acetyl group or the ring itself, though generally less common for solids at low temperatures, can lead to colored impurities.
It is crucial to re-analyze the material by a suitable method like LC-MS or NMR to determine the purity before use.
Question 5: What are the likely degradation products I should look for?
Based on the structure, the primary degradation products would likely arise from the reaction at the most reactive sites: the C4-Cl and C6-Cl bonds.
-
Hydrolysis Products: 1-(4-chloro-6-hydroxypyridin-3-yl)ethanone and 1-(6-chloro-4-hydroxypyridin-3-yl)ethanone.
-
Reaction with Nucleophiles: If exposed to other nucleophiles (e.g., trace amine or alcohol solvents from a previous step), corresponding substitution products could form.
The diagram below illustrates a plausible hydrolytic degradation pathway.
Caption: Plausible hydrolytic degradation of the target compound.
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during experimental work.
Question 6: My reaction is giving low yields or multiple side products. Could the stability of the starting material be the issue?
Absolutely. Using degraded starting material is a common cause of poor reaction outcomes. If you observe unexpected results, your first troubleshooting step should be to verify the purity of your this compound.
The presence of hydroxylated impurities, for example, can interfere with reactions in several ways:
-
Lower Molar Equivalents: The actual amount of the desired starting material is lower than calculated.
-
Competing Reactions: The hydroxyl group of the impurity can react with your reagents (e.g., in a coupling reaction or acylation), leading to undesired byproducts.
-
Catalyst Poisoning: Some impurities can inhibit or poison catalysts used in cross-coupling reactions.[9]
The following workflow can help diagnose the problem.
Caption: Workflow for troubleshooting reactions involving the title compound.
Part 4: Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol provides a general method to assess the purity of this compound and identify potential degradation products.
Objective: To determine the purity of the compound and detect impurities.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mass Spectrometer (ESI source)
Procedure:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1.0 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution 1:100 in a 50:50 mixture of Acetonitrile:Water to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm and Mass Spectrometry.
-
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Integrate the peak area for the main compound and any impurities in the UV chromatogram to calculate the percent purity.
-
Examine the mass spectrum of the main peak to confirm its identity ([M+H]⁺ = 191.0).
-
Examine the mass spectra of impurity peaks. Look for masses corresponding to potential degradation products (e.g., hydrolysis product [M-Cl+OH+H]⁺ at m/z ~173.0).
-
References
- 1. aksci.com [aksci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming solubility problems with 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Welcome to the technical support resource for 1-(4,6-Dichloropyridin-3-YL)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant solubility challenges often encountered with this compound. As a halogenated heterocyclic ketone, its low aqueous solubility is a primary hurdle in experimental workflows, from initial screening to formulation. This document provides in-depth, practical solutions and the scientific rationale behind them to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound and why is it poorly soluble?
Answer: this compound is a solid organic compound with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | [1][2] |
| Molecular Weight | 190.03 g/mol | [1][2][3] |
| Appearance | Light brown to brown solid | [3] |
| Predicted Boiling Point | 275.3 ± 35.0 °C | [3] |
| Predicted pKa | -1.28 ± 0.10 | [3] |
The poor aqueous solubility of this compound is predicted based on its molecular structure. The dichloropyridinyl ring is inherently hydrophobic due to the presence of two electron-withdrawing chlorine atoms, which reduce the basicity of the pyridine nitrogen and limit its ability to form hydrogen bonds with water.[4][5] The acetyl group (-C(O)CH₃) adds some polarity, but the overall molecule possesses a significant nonpolar character, leading to low affinity for aqueous media.
Q2: I am struggling to dissolve the compound for my experiments. What organic solvents should I try first?
Answer: When dealing with a novel compound with limited public solubility data, a systematic screening approach is the most effective strategy. Based on the solubility of structurally related compounds like other dichloropyridines and acetylpyridines, we can devise a logical starting panel.[6][7] For instance, 2,6-dichloropyridine is reported to be soluble in methanol, ether, and chloroform, while 3-acetylpyridine is soluble in ethanol and diethyl ether.[8]
We recommend the following initial solvent screening panel, categorized by solvent class. Always start with a small amount of your compound and test solubility in a small volume of solvent.
| Solvent Class | Recommended Solvents | Rationale & Expected Behavior |
| Protic Polar | Methanol, Ethanol | The hydroxyl group can interact with the carbonyl and pyridine nitrogen. Good starting point. |
| Aprotic Polar | Acetone, Acetonitrile | Good general-purpose solvents for moderately polar compounds. |
| Aprotic Polar (High Power) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent solubilizing power for a wide range of compounds; often the solvent of last resort for preparing high-concentration stock solutions.[9] |
| Halogenated | Dichloromethane (DCM), Chloroform | Often effective for compounds containing halogen atoms.[6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good for moderately polar to nonpolar compounds. |
Expert Insight: Start with the most volatile solvents (like DCM or Acetone) if you need to remove the solvent easily after dissolution. For creating stock solutions for biological assays, DMSO is the industry standard, but be mindful of its potential effects on cells at final concentrations.[10][11][12]
Q3: How can I prepare a stable aqueous solution for my biological assays?
Answer: Direct dissolution in aqueous buffers is unlikely to succeed. You will need to employ a solubilization strategy. The three most common and effective methods are the use of co-solvents, surfactants, or cyclodextrins. The choice depends on the required final concentration, the tolerance of your assay system to additives, and the desired stability of the solution.
Below is a decision-making workflow to help you select the most appropriate strategy.
Caption: Decision tree for selecting a solubilization strategy.
Q4: Can you explain the mechanisms of these solubilization strategies?
Answer: Absolutely. Understanding the mechanism helps in optimizing the protocol.
-
Co-solvents (e.g., DMSO, Ethanol): These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13] This "polarity reduction" makes the aqueous environment more favorable for a hydrophobic compound like this compound to dissolve. It's the simplest method but can be limited by the toxicity of the co-solvent to biological systems, especially at concentrations above 1%.[14][15]
-
Surfactants (e.g., Tween®, Triton™ X-100): Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. At low concentrations, they reduce surface tension. However, above a specific concentration, known as the Critical Micelle Concentration (CMC) , they self-assemble into spherical structures called micelles.[1][3][8] The hydrophobic tails form the core of the micelle, creating a "nanodroplet" of oily environment within the aqueous solution. Your hydrophobic compound partitions into this core, effectively becoming "solubilized" within the micelle.[2][6]
Caption: Mechanism of drug solubilization within a surfactant micelle.
-
Cyclodextrins (e.g., HP-β-CD): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus.[16] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[17][18] A poorly soluble "guest" molecule like yours can fit into this hydrophobic cavity, forming an "inclusion complex."[7] This complex shields the hydrophobic part of your compound from the water, rendering the entire complex water-soluble.[17] This method is often preferred for in vivo applications due to the high biocompatibility of many modified cyclodextrins.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates when stock solution is added to aqueous buffer. | The final concentration of the co-solvent (e.g., DMSO) is too low to maintain solubility. / The compound's solubility limit in the final buffer/co-solvent mix has been exceeded. | Decrease the concentration of the stock solution and add a larger volume to the buffer. / Increase the final concentration of the co-solvent, ensuring it remains within the assay's tolerance limit (typically <1%).[14] / Switch to a more powerful solubilization method like surfactants or cyclodextrins. |
| Solution is hazy or cloudy after attempting to dissolve. | Micro-precipitates are present. / The compound may be forming an insoluble salt with buffer components. | Filter the solution through a 0.22 µm syringe filter. / Try dissolving in a different buffer system or pure water before adding other components. / Increase the energy input: try gentle warming (check compound stability first) or sonication. |
| Solubility is inconsistent between experiments. | Equilibrium has not been reached. / Temperature fluctuations. / Solvent evaporation. | Increase the shaking/agitation time during dissolution (see Protocol 1). / Ensure all experiments are conducted at a tightly controlled temperature. / Use tightly sealed vials for all steps. |
| Solubilizing agent (surfactant/cyclodextrin) interferes with the assay. | The agent may bind to the target protein, affect cell membranes, or interfere with the detection method (e.g., fluorescence quenching). | Run a vehicle control with the solubilizing agent alone at the final concentration to quantify its effect. / Try a different class of agent (e.g., switch from an ionic surfactant to a non-ionic one). / β-cyclodextrin has been shown to have minimal effects in some cell-based assays and may be a good alternative.[14] |
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for measuring the true equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound
-
Chosen solvent (e.g., pH 7.4 PBS, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials (e.g., add ~5-10 mg to 1 mL of solvent). The presence of undissolved solid is critical to ensure saturation is reached. Prepare at least three replicates.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Sampling: Allow the vials to shake for at least 24-48 hours to ensure equilibrium is reached. At set time points (e.g., 24h, 48h, and 72h), stop the shaker and let the vials stand for 30 minutes for the excess solid to settle.
-
Phase Separation: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter or centrifuge at high speed (e.g., 14,000 rpm for 10 min) to remove any undissolved particles.
-
Dilution & Analysis: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation and bring the concentration into the linear range of your analytical method.
-
Quantification: Determine the compound's concentration using a pre-validated HPLC or UV-Vis method with a proper calibration curve.
-
Equilibrium Confirmation: Compare the concentrations at different time points. Equilibrium is confirmed when the solubility values between two consecutive time points are not significantly different (e.g., <10% variation).
References
- 1. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 3. Ethanone, 1-(4,6-dichloro-3-pyridinyl)- CAS#: 887573-44-6 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Dichloropyridine CAS#: 2402-78-0 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 3,5-Dichloropyridine 98 2457-47-8 [sigmaaldrich.com]
- 10. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 15. Strong N-X⋅⋅⋅O-N Halogen Bonds: A Comprehensive Study on N-Halosaccharin Pyridine N-Oxide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 17. Dichlorine–pyridine N-oxide halogen-bonded complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. 1-(3-AMINO-2,6-DICHLOROPYRIDIN-4-YL)ETHANONE | 912772-91-9 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Time for 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Welcome to the technical support guide for the synthesis and optimization of 1-(4,6-dichloropyridin-3-yl)ethan-1-one. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the electrophilic substitution on a highly electron-deficient aromatic ring. The pyridine core is inherently less nucleophilic than benzene, and the presence of two electron-withdrawing chlorine atoms further deactivates the system, making standard acylation protocols sluggish and low-yielding. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of 4,6-dichloropyridine notoriously slow?
A1: The slow reaction time is a direct consequence of the electronic properties of the pyridine ring. Pyridines are electron-deficient heterocycles due to the electronegative nitrogen atom. This deactivation is severely compounded by the two chlorine substituents, which are strongly electron-withdrawing through their inductive effects. Consequently, the pyridine ring is a poor nucleophile, making the key step of electrophilic aromatic substitution—the attack on the acylium ion—energetically demanding and slow.[1] Furthermore, the nitrogen atom can be acylated or complex with the Lewis acid catalyst, leading to the formation of a pyridinium salt which is even more deactivated.[1]
Q2: What is the most common synthetic strategy for this compound, and what are its limitations?
A2: The most prevalent method is a modified Friedel-Crafts acylation.[2] This reaction utilizes a strong Lewis acid to activate an acylating agent (like acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion. However, the primary limitations are the harsh conditions often required—such as high temperatures and stoichiometric or super-stoichiometric amounts of the Lewis acid catalyst—to force the reaction to proceed on the deactivated substrate.[2] These conditions can lead to side reactions and complicate purification.
Q3: What are the three most critical parameters I should focus on to reduce my reaction time?
A3: To optimize for speed and efficiency, focus on:
-
Catalyst Choice and Stoichiometry: The power of your Lewis acid is paramount. Stronger catalysts or higher catalyst loading can significantly accelerate the reaction.[2]
-
Reaction Temperature: There is a significant thermal energy barrier for this reaction. Systematically increasing the temperature will directly increase the reaction rate, though this must be balanced against potential substrate or product degradation.[3][4]
-
Solvent Selection: The solvent dictates the solubility of reactants and intermediates and can influence the stability of the transition state.[5] Moving to a solvent that better solubilizes the reaction complex can improve kinetics.[5]
Troubleshooting Guide: From Slow Reactions to Optimized Yields
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: The reaction shows little to no conversion after several hours.
This is the most common problem, and it points to an activation energy barrier that has not been overcome.
A: Potential Cause - Insufficient Catalyst Activity or Deactivation.
-
Scientific Rationale: The Lewis acid's primary role is to coordinate with the acylating agent to generate the highly reactive acylium ion intermediate.[2] For a deactivated substrate like dichloropyridine, a high concentration of this electrophile is needed to drive the reaction forward. The catalyst may be too weak, used in insufficient quantity, or has been deactivated.
-
Solutions & Protocols:
-
Increase Catalyst Loading: For highly deactivated systems, catalytic amounts of Lewis acid are often insufficient. Start with at least 1.5 to 2.0 equivalents of AlCl₃ and titrate upwards if necessary. The Lewis acid may also be complexing with the pyridine nitrogen, so excess is often required.
-
Switch to a Stronger Lewis Acid: If increasing the load is ineffective, consider a more potent Lewis acid. See the table below for a comparison.
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ react violently with moisture, which deactivates them.[3] All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[3]
-
| Lewis Acid Catalyst | Relative Activity | Key Considerations |
| FeCl₃ | Moderate | Less moisture-sensitive than AlCl₃, can be effective in some cases. |
| AlCl₃ | High | The standard choice for difficult acylations. Highly moisture-sensitive.[2] |
| Yb(OTf)₃ / Y(OTf)₃ | High | Lanthanide triflates are water-tolerant Lewis acids that can be highly effective for heterocyclic acylations.[6] |
| ZnCl₂ (in DES) | Moderate-High | Can be used as part of a Deep Eutectic Solvent (DES) which acts as both solvent and catalyst.[7] |
A: Potential Cause - Suboptimal Reaction Temperature.
-
Scientific Rationale: The activation energy for the acylation of this deactivated ring is high.[2] Reaction kinetics are directly proportional to temperature (as described by the Arrhenius equation). Increasing the temperature provides the necessary energy to overcome this barrier.
-
Solutions & Protocols:
-
Systematic Temperature Screening: Do not jump to a high temperature immediately, as this can cause degradation. Increase the temperature in a stepwise manner (e.g., 40°C -> 60°C -> 80°C), monitoring the reaction by TLC or LCMS at each stage to find the optimal balance between reaction rate and side product formation.[3]
-
Use the Acylating Agent as Solvent: In some protocols, using excess acetic anhydride as the solvent allows for higher reaction temperatures (up to 140°C) and increases reactant concentration, which can dramatically improve conversion.[2]
-
A: Potential Cause - Poor Solubility of Reactants or Intermediates.
-
Scientific Rationale: If reactants or key intermediates are not fully dissolved, the reaction becomes diffusion-limited, drastically reducing the rate. The solvent plays a critical role in solubilizing the pyridine substrate and the Lewis acid-acyl complex.[5]
-
Solutions & Protocols:
-
Solvent Screening: If you are using a non-polar solvent like dichloromethane (DCM) and observing poor solubility, consider switching to a more polar or higher-boiling solvent.
-
| Solvent | Boiling Point (°C) | Key Characteristics & Rationale |
| Dichloromethane (DCM) | 40 | Common starting point, but may not be sufficient for dissolving all components or reaching higher temperatures. |
| 1,2-Dichloroethane (DCE) | 84 | Allows for higher reaction temperatures than DCM. |
| Acetonitrile (MeCN) | 82 | A polar aprotic solvent that can be an excellent choice for improving solubility and yield in some pyridine acylations.[2] |
| Nitrobenzene | 211 | A classic solvent for difficult Friedel-Crafts reactions. Its high polarity can dissolve the intermediate complex, preventing precipitation and allowing the reaction to proceed.[5] |
Visualized Experimental Workflow & Mechanism
To effectively troubleshoot, a logical workflow is essential. The following diagram outlines a decision-making process for optimizing your reaction.
Caption: A troubleshooting workflow for low conversion issues.
The underlying chemistry involves the generation of an acylium ion, which is the key electrophile for the substitution reaction.
Caption: Proposed mechanism for Friedel-Crafts acylation.
Representative Experimental Protocol
The following is a robust starting protocol derived from methodologies for acylating similar electron-deficient heterocycles.[2] It should be used as a baseline for further optimization.
Materials:
-
4,6-Dichloropyridine
-
Aluminum Chloride (AlCl₃), anhydrous
-
Acetic Anhydride (Ac₂O)
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric Acid (1M aq.)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of Argon or Nitrogen, add anhydrous aluminum chloride (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a slurry.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.2 equivalents) dropwise via the dropping funnel over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes.
-
Substrate Addition: Dissolve 4,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 80°C.
-
Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to 0°C and very carefully quench by slowly adding it to a flask of crushed ice and 1M HCl. Caution: This is a highly exothermic step.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Byproducts in the Synthesis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Welcome to the technical support center for the synthesis and analysis of 1-(4,6-dichloropyridin-3-yl)ethan-1-one. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments. Our focus is on providing in-depth, field-proven insights to ensure the scientific integrity of your work.
Introduction
The synthesis of substituted pyridyl ketones like this compound is a critical step in the development of many pharmaceutical compounds. However, the inherent electronic properties of the pyridine ring can lead to challenging reactions and the formation of various byproducts. This guide will help you navigate these challenges by providing a detailed analysis of potential side reactions and outlining robust analytical methods for byproduct identification and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Issues
Question 1: My Friedel-Crafts acylation of 4,6-dichloropyridine is failing or giving very low yields. What is going wrong?
Answer: Direct Friedel-Crafts acylation on a pyridine ring is notoriously difficult and often fails for two primary reasons:
-
Pyridine Ring Deactivation: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient and thus less reactive towards electrophilic aromatic substitution.
-
Lewis Acid Complexation: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and further deactivates the pyridine ring, hindering the desired acylation reaction.
A more successful and common approach for the synthesis of acetylpyridines involves the use of organometallic reagents.[1]
Question 2: What is the recommended synthetic approach for preparing this compound?
Answer: A highly effective method involves a metal-halogen exchange followed by acylation. This is typically a two-step process:
-
Formation of the Organometallic Intermediate: A suitable starting material, such as 3-bromo-4,6-dichloropyridine or 3-iodo-4,6-dichloropyridine, undergoes a metal-halogen exchange with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride).[2] This generates a nucleophilic pyridyl species.
-
Acylation: The resulting organometallic intermediate is then reacted with an acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to introduce the acetyl group at the 3-position.
A general workflow for this process is illustrated below:
Caption: General workflow for the synthesis of this compound via an organometallic intermediate.
Question 3: I am observing multiple products in my reaction mixture. What are the likely byproducts?
Answer: Byproduct formation is common in reactions involving organometallic reagents and halogenated pyridines. Below is a table summarizing potential byproducts, their likely causes, and key analytical indicators.
| Potential Byproduct | Likely Cause | Key Analytical Indicators (GC-MS & NMR) |
| 4,6-Dichloropyridine | Protonolysis of the organometallic intermediate by trace amounts of water or other acidic protons in the reaction mixture. | GC-MS: A peak with a mass corresponding to the starting material minus the acetyl group. ¹H NMR: Absence of the acetyl methyl singlet. |
| Isomeric Acetyl-dichloropyridines | Incomplete metal-halogen exchange followed by direct reaction of the organometallic reagent with the acetylating agent, or rearrangement of the organometallic intermediate. | GC-MS: Peaks with the same mass as the product but different retention times. ¹H & ¹³C NMR: Different chemical shifts and coupling patterns for the aromatic protons and carbons. |
| Homocoupled Bipyridines | Dimerization of the pyridyl organometallic intermediate, which can be promoted by certain catalysts or reaction conditions. | GC-MS: A peak with a mass corresponding to two dichloropyridyl units coupled together. |
| Products of Reaction with Solvent | If using an ethereal solvent like THF, the organometallic reagent can deprotonate the solvent, leading to ring-opening and incorporation into byproducts. | GC-MS & NMR: Complex spectra with unexpected fragments and signals corresponding to the solvent backbone. |
| Over-acylated or Poly-alkylated Products | If the reaction conditions are not carefully controlled, the product itself might undergo further reactions. This is less common with acylation compared to alkylation. | GC-MS: Peaks with higher masses than the expected product. |
Byproduct Analysis & Characterization
Question 4: How can I effectively analyze my crude reaction mixture to identify these byproducts?
Answer: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful approach for identifying and characterizing byproducts.
GC-MS Analysis Protocol:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., methanol).
-
Dilute the quenched sample with an appropriate solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for separating pyridine derivatives.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.
-
-
Data Analysis:
-
Analyze the fragmentation patterns of the observed peaks. Halogenated compounds often exhibit characteristic isotopic patterns for chlorine (M, M+2, M+4, etc.).[3]
-
The molecular ion peak (M+) will be crucial for determining the molecular weight of the byproducts.
-
Look for characteristic fragments, such as the loss of a methyl group (M-15) or an acetyl group (M-43) from the parent ketone.
-
NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Isolate the crude product by performing an aqueous work-up and extracting with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Dissolve 5-10 mg of the crude material in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Experiments:
-
¹H NMR: This will provide information on the number and connectivity of protons. Look for the characteristic singlet of the acetyl methyl group and the signals from the aromatic protons on the pyridine ring.
-
¹³C NMR: This will show the number of unique carbon atoms. The carbonyl carbon of the acetyl group will have a characteristic downfield shift (typically >190 ppm).
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the structure of unknown byproducts by showing proton-proton and proton-carbon correlations.
-
Question 5: What are the expected NMR and MS signatures for the target product, this compound?
Answer:
Expected ¹H NMR (in CDCl₃):
-
A singlet for the methyl protons of the acetyl group (CH₃) around δ 2.6-2.8 ppm.
-
A singlet for the proton at the 5-position of the pyridine ring (H-5) around δ 7.3-7.5 ppm.
-
A singlet for the proton at the 2-position of the pyridine ring (H-2) around δ 8.5-8.7 ppm.
Expected ¹³C NMR (in CDCl₃):
-
The methyl carbon of the acetyl group around δ 28-32 ppm.
-
Aromatic carbons of the pyridine ring in the range of δ 120-155 ppm.
-
The carbonyl carbon of the acetyl group around δ 195-200 ppm.
Expected Mass Spectrum (EI):
-
Molecular Ion (M+): A cluster of peaks corresponding to the molecular weight of 190.03 g/mol , showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).[4][5]
-
Key Fragments:
-
[M-CH₃]⁺: Loss of a methyl radical (m/z ~175).
-
[M-COCH₃]⁺: Loss of the acetyl group (m/z ~147).
-
[COCH₃]⁺: The acetyl cation (m/z 43), which is often a prominent peak.
-
The logical workflow for byproduct identification is summarized in the following diagram:
Caption: Logical workflow for the identification and confirmation of reaction byproducts.
Conclusion
The successful synthesis of this compound relies on a careful choice of synthetic strategy and meticulous control of reaction conditions. By understanding the potential pitfalls of direct acylation and employing organometallic routes, researchers can significantly improve yields and minimize byproduct formation. The analytical workflows provided in this guide offer a robust framework for identifying and characterizing any impurities, ensuring the quality and integrity of the final product.
References
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 887573-44-6 | this compound - Synblock [synblock.com]
Technical Support Center: A Researcher's Guide to 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Welcome to the technical support resource for 1-(4,6-Dichloropyridin-3-YL)ethan-1-one. As a key intermediate in pharmaceutical and agrochemical research, successful experimentation with this compound is critical. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both accuracy and reproducibility.
Compound Profile & Critical Safety Data
Before initiating any experiment, a thorough understanding of the reagent's properties and hazards is paramount.
1.1. Physical and Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [1] |
| Synonyms | 3-Acetyl-4,6-dichloropyridine | [1] |
| CAS Number | 887573-44-6 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2][3] |
| Molecular Weight | 190.02 g/mol | [1][3] |
| Physical Form | Solid |
1.2. GHS Hazard Information & Safe Handling
This compound presents several hazards that require strict adherence to safety protocols.[1] It is crucial to handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Hazard Statement | GHS Classification | Precautionary Measures & PPE |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[1][5] |
| H319: Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) | Wear safety glasses with side shields or chemical goggles.[1][6][5] |
| H335: May cause respiratory irritation | STOT, Single Exposure (Category 3) | Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[1] |
Emergency Procedures:
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
Troubleshooting Guide for Synthesis & Work-up
The most common route to this compound is the Friedel-Crafts acylation of 4,6-dichloropyridine. However, the electron-deficient nature of the pyridine ring presents significant challenges.[8] This section addresses the most frequently encountered problems in a question-and-answer format.
Question 1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?
-
Potential Cause A: Deactivated Aromatic System. The primary challenge is the inherent low reactivity of the 4,6-dichloropyridine ring. The electronegative nitrogen atom and the two electron-withdrawing chlorine atoms strongly deactivate the ring towards electrophilic aromatic substitution.[8][9]
-
Expert Solution: This is not a standard Friedel-Crafts reaction. More forcing conditions are required.
-
Increase Catalyst Stoichiometry: The Lewis acid (e.g., AlCl₃) coordinates not only with the acyl chloride but also with the pyridine nitrogen, effectively sequestering the catalyst. Use at least 2.5-3.0 equivalents of AlCl₃ to ensure enough free catalyst is available to activate the acyl chloride.
-
Elevate Temperature: While initial complex formation should be done at low temperatures (0 °C) to control the exotherm, the reaction itself will likely require heating. Monitor the reaction by TLC and slowly increase the temperature to 50-80 °C. Be aware that higher temperatures can lead to byproduct formation.
-
Use a High-Boiling Point Solvent: Solvents like nitrobenzene or 1,2-dichloroethane can be used instead of dichloromethane (DCM) to achieve higher reaction temperatures.
-
-
-
Potential Cause B: Inactive Catalyst. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely moisture-sensitive. Any water in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.
-
Expert Solution: Ensure absolute anhydrous conditions.
-
Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly opened or distilled anhydrous solvents.
-
Use a high-purity grade of AlCl₃ from a freshly opened bottle. Weigh it out quickly to minimize atmospheric moisture exposure.
-
-
Question 2: My TLC/LC-MS shows multiple product spots and the final NMR is complex. How do I minimize impurities?
-
Potential Cause A: Thermal Degradation or Side Reactions. Pushing the reaction too hard with excessive heat can lead to charring, polymerization, or other undesired side reactions.
-
Expert Solution: Controlled heating and careful monitoring are key.
-
Stepwise Temperature Gradient: Instead of setting the reaction directly to a high temperature, warm it gradually from 0 °C to room temperature, and then in 10-15 °C increments, monitoring by TLC at each stage until starting material consumption is observed.
-
Reaction Time: Once the optimal temperature is found, do not let the reaction run for an excessively long time, as this can degrade the product. An ideal reaction time is often a trade-off between starting material conversion and impurity formation.
-
-
-
Potential Cause B: Incorrect Order of Addition. The order in which reagents are mixed is critical for forming the correct reactive species.
-
Expert Solution: The acylium ion electrophile must be generated correctly. The standard and most reliable procedure is to suspend the Lewis acid (AlCl₃) in an anhydrous solvent, cool to 0 °C, and then slowly add the acyl chloride (e.g., acetyl chloride). Allow this complex to form for 15-30 minutes before slowly adding the 4,6-dichloropyridine substrate, also dissolved in the anhydrous solvent. This pre-formation of the electrophile minimizes side reactions with the substrate.
-
Question 3: I'm struggling to isolate my product during the aqueous work-up and purification.
-
Potential Cause A: Formation of Emulsions. The pyridine nitrogen in the product can become protonated during acidic quenching, and aluminum salts can form colloidal suspensions, leading to persistent emulsions during extraction.
-
Expert Solution:
-
Quenching: Pour the reaction mixture slowly onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates the pyridine, which helps in separating it from non-basic impurities.
-
Basification & Extraction: After quenching, carefully basify the aqueous layer with cold NaOH or Na₂CO₃ solution to a pH of 8-9. This deprotonates the product, making it soluble in organic solvents. Extract with a solvent like ethyl acetate or DCM.
-
Breaking Emulsions: If an emulsion forms, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. Letting the mixture stand or gentle swirling (not vigorous shaking) can also help.
-
-
-
Potential Cause B: Difficulty with Chromatography. The product may co-elute with closely related impurities, or streak on the silica gel column.
-
Expert Solution:
-
Optimize TLC: Before running a column, find an optimal solvent system using TLC. A good starting point is a hexane/ethyl acetate gradient. The ideal Rf for separation on a column is between 0.25 and 0.40.
-
Deactivate Silica: The slightly acidic nature of silica gel can cause streaking with basic compounds like pyridines. To mitigate this, you can use silica gel that has been pre-treated with triethylamine (slurry the silica in your starting eluent containing 0.5-1% triethylamine).
-
Consider Alternative Sorbents: If silica fails, consider using neutral alumina for the chromatography.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound?
-
Q: What are the expected spectral characteristics (¹H NMR, ¹³C NMR, IR) for this compound?
-
A: While an experimental spectrum should always be used for confirmation, the expected signals based on its structure are:
-
¹H NMR (in CDCl₃): A singlet for the methyl protons (-CH₃) around δ 2.6-2.8 ppm. Two singlets (or narrow doublets if long-range coupling is resolved) for the two aromatic protons on the pyridine ring, expected between δ 7.5 and 9.0 ppm.
-
¹³C NMR (in CDCl₃): A signal for the methyl carbon around δ 28-32 ppm. A signal for the carbonyl carbon (C=O) around δ 195-200 ppm. Four signals for the pyridine ring carbons between δ 120-155 ppm.
-
IR (KBr pellet or thin film): A strong, sharp absorption band for the carbonyl (C=O) stretch between 1680-1700 cm⁻¹. C-Cl stretching bands will appear in the fingerprint region (< 800 cm⁻¹).
-
-
-
Q: How do I reliably confirm the purity of my final product?
-
A: A combination of techniques is best.
-
¹H NMR: Check for the absence of signals from starting materials or solvent impurities. Integration of the signals should match the expected proton ratios.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will provide a purity assessment (as % area under the curve) and confirm the molecular weight of the main peak.
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid.
-
-
Protocols & Methodologies
The following protocols are provided as a baseline and should be adapted based on experimental observations.
4.1. Protocol for Synthesis via Friedel-Crafts Acylation
-
Safety: This reaction is highly exothermic and generates HCl gas. It must be performed in a fume hood with appropriate PPE.
-
To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).
-
Add anhydrous dichloromethane (DCM) via syringe to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.2 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 20 minutes.
-
In a separate flask, dissolve 4,6-dichloropyridine (1.0 eq.) in anhydrous DCM.
-
Add the 4,6-dichloropyridine solution to the reaction flask dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). If the reaction is sluggish, gently warm the mixture to 35-40 °C and monitor.
4.2. Protocol for Aqueous Work-up
-
Cool the reaction mixture back down to 0 °C.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Separate the organic layer. Extract the acidic aqueous layer twice with DCM.
-
Combine the organic layers and discard the aqueous layer.
-
Pour the combined organic layers into a separatory funnel and wash with a 1M NaOH solution, followed by water, and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
4.3. Protocol for Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed product and carefully load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity (e.g., 5% EtOAc) and gradually increasing to a higher polarity (e.g., 25% EtOAc).
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Synthesis Yield
References
- 1. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 3. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aaronchem.com [aaronchem.com]
- 7. aksci.com [aksci.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Reactions of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
Welcome to the technical support center for synthetic transformations involving 1-(4,6-dichloropyridin-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable advice for catalyst selection and reaction optimization. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to navigate the complexities of working with this versatile building block.
Section 1: Navigating Cross-Coupling Reactions: Catalyst Selection and Troubleshooting
The presence of two chlorine atoms on the pyridine ring of this compound offers multiple opportunities for functionalization via cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and the potential for competitive reactions at the C4 and C6 positions present unique challenges. This section provides guidance on selecting the appropriate catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Cross-Coupling Reactions
Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings of chloropyridines are a common hurdle, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging.[1] Here’s a systematic approach to troubleshooting this issue:
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active to promote the reaction with an electron-deficient aryl chloride.[1]
-
Solution: Switch to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are known to be highly effective for the coupling of heteroaryl chlorides due to their steric bulk and electron-rich nature, which facilitates the oxidative addition step.[1][2]
-
-
Ineffective Base: The choice of base is critical for the transmetalation step.
-
Solution: Screen a variety of bases. For electron-deficient heteroaryl halides, stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[3] The solubility of the base in the chosen solvent is also a key factor.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role.
-
Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be beneficial in driving the reaction to completion.[4] Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base.[3]
-
-
Reagent Quality: Degradation of the boronic acid (protodeboronation) or impurities in the starting material can inhibit the reaction.
-
Solution: Use fresh, high-purity reagents. Ensure your solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[1]
-
Question 2: I am struggling with poor regioselectivity in my cross-coupling reaction. How can I control which chlorine atom reacts?
Answer:
Controlling regioselectivity is a key challenge with this compound. The electronic environment of the C4 and C6 positions is different, and their relative reactivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
-
Inherent Reactivity: In many cross-coupling reactions of dichloropyridines, the position adjacent to the nitrogen (C6 in this case) is often more activated towards oxidative addition.[5] However, this is not always the case and can be overridden by the choice of ligand.
-
Ligand Control: The steric and electronic properties of the ligand play a pivotal role in determining the site of reaction.
-
For C4-selectivity in Suzuki Coupling: Sterically hindered N-heterocyclic carbene (NHC) ligands like IPr and SIPr have been shown to favor coupling at the C4 position of 2,4-dichloropyridines.[2][5]
-
For C2-selectivity in Amination (analogous to C6): Ligands like Xantphos have been effective in directing amination to the C2 position of 2,4-dichloropyridines.[5]
-
-
Ligand-Free Conditions: Interestingly, for some Suzuki-Miyaura couplings, ligand-free conditions, often referred to as "Jeffery" conditions, have been reported to provide high C4-selectivity.[2]
-
Systematic Screening: A systematic screening of different ligands, bases, and solvents is the most effective approach to determine the optimal conditions for achieving the desired regioselectivity for your specific coupling partners.
Question 3: I am performing a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (reduction of the C-Cl bond). How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient heteroaryl halides. It arises from β-hydride elimination from the palladium-amide intermediate, competing with the desired reductive elimination to form the C-N bond.
-
Ligand Choice: The use of sterically bulky biarylphosphine ligands is crucial. These ligands create a crowded environment around the palladium center, which favors reductive elimination over β-hydride elimination. Ligands such as BrettPhos and RuPhos have been developed to address this issue.[6]
-
Base Selection: The choice of base can influence the rate of deprotonation of the amine and the subsequent steps in the catalytic cycle. Strong, non-coordinating bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. However, this must be balanced with maintaining a sufficient reaction rate for the desired amination.
Question 4: In my Sonogashira coupling, I am observing significant homocoupling of the alkyne (Glaser coupling). What can I do to prevent this?
Answer:
Glaser coupling is a frequent side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[7]
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[7][8][9] This often requires the use of more active palladium catalysts and specific ligands.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is imperative to work under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Amine Base: The choice of amine base can also play a role. Using a less coordinating amine or a different base altogether can sometimes reduce the extent of homocoupling.
Data Presentation: Catalyst System Comparison for Dichloropyridine Cross-Coupling
| Reaction Type | Substrate Analogue | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Outcome/Selectivity | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | K₂CO₃ | Dioxane | 80 | 85 | 10.4:1 (C4:C2) | [2] |
| Suzuki-Miyaura | 2,5-Dichloropyridine | Ni(cod)₂ / PPh₂Me | K₃PO₄ | MeCN | 80 | 85 | >20:1 (mono:di) | [3] |
| Buchwald-Hartwig | Heteroaryl Chlorides | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | Water | 100 | 95 | Effective in aqueous media | [10] |
| Buchwald-Hartwig | Aryl Chlorides | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 99 | High yield for secondary amines | [10] |
| Sonogashira | 2-Amino-3-bromopyridines | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | High yields for various alkynes | [11] |
| Sonogashira (Cu-free) | Aryl Halides | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | Good to Excellent | Green solvent, room temp. | [12] |
Section 2: Experimental Protocols
The following protocols are generalized starting points based on successful reactions with analogous dichloropyridine substrates. Optimization of catalyst loading, reagent stoichiometry, temperature, and reaction time may be necessary for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of dichloropyridines.[2][3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd(PEPPSI)(IPr), 1-3 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst.
-
Seal the flask/vial and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of heteroaryl chlorides.[6][10]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂) with a suitable ligand (e.g., Mor-DalPhos or RuPhos, 1-3 mol% Pd)
-
Base (e.g., NaOtBu or LiHMDS, 1.2 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk flask or sealed tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound and a magnetic stir bar.
-
Seal the vessel, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted from modern copper-free Sonogashira coupling methods.[7][12]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) with a suitable ligand (e.g., cataCXium A, 0.5-2 mol% Pd)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF or acetonitrile)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) until completion (monitor by TLC or LC-MS).
-
Cool the reaction mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Section 3: Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Diagram 2: Decision Tree for Regioselective Cross-Coupling
Caption: Decision tree for selecting conditions for regioselective cross-coupling.
Section 4: Selective Reduction of the Ketone Moiety
Question 5: I want to selectively reduce the ketone in this compound without affecting the chloro-substituents. What catalysts and conditions should I consider?
Answer:
Selective reduction of the ketone in the presence of reducible aryl halides requires mild conditions to avoid hydrodehalogenation.
-
Catalytic Transfer Hydrogenation: This is often a mild and effective method.
-
Catalyst System: Ruthenium-based catalysts, such as those developed by Noyori and Ikariya, are highly efficient for the asymmetric reduction of ketones. These systems typically use a ruthenium precursor with a chiral diphosphine ligand.
-
Hydrogen Source: Common hydrogen donors include isopropanol or a mixture of formic acid and triethylamine.
-
Conditions: The reactions are often run at or near room temperature, which helps to preserve the C-Cl bonds.
-
-
Sodium Borohydride (NaBH₄): This is a common and mild reducing agent that is often chemoselective for ketones in the presence of aryl halides.
-
Solvent: Protic solvents like methanol or ethanol are typically used.
-
Temperature: The reaction is usually performed at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.
-
-
Considerations:
-
Lewis Acidity: Strong Lewis acidic conditions should be avoided as they can activate the pyridine ring towards unwanted side reactions.
-
Reaction Monitoring: It is crucial to monitor the reaction closely by TLC or LC-MS to stop it upon completion and avoid over-reduction or side product formation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Technical Guide to the Spectroscopic Characterization of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: A Comparative Analysis
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic ketone, 1-(4,6-dichloropyridin-3-yl)ethan-1-one. Given the importance of robust structural elucidation in chemical research and drug development, this document outlines the theoretical basis for its spectroscopic signature. To provide a tangible reference, a comparative analysis is made with the isomeric compound, 3-acetylpyridine, for which extensive experimental data is available. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of such compounds.
Introduction: The Imperative of Unambiguous Structural Verification
This guide will delve into the anticipated ¹H and ¹³C NMR spectra and the expected mass spectrometric fragmentation pattern of this compound. By juxtaposing this predicted data with the empirical data of 3-acetylpyridine, we aim to provide a clear framework for the identification and characterization of this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.[4] The chemical shift (δ), multiplicity, and integration of proton (¹H) signals, alongside the chemical shifts of carbon (¹³C) nuclei, provide a detailed picture of the electronic environment of each atom.
Predicted NMR Data for this compound
In the absence of publicly available experimental spectra for this compound, we can predict the chemical shifts based on the electronic effects of the substituents on the pyridine ring. The two electron-withdrawing chlorine atoms are expected to have a significant deshielding effect on the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyridine.
¹H NMR Predictions: The ¹H NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons (-CH₃).
-
A singlet for the proton at the C-5 position of the pyridine ring.
-
A singlet for the proton at the C-2 position of the pyridine ring.
The protons on the pyridine ring are not expected to show coupling to each other due to their spatial separation.
¹³C NMR Predictions: The ¹³C NMR spectrum is anticipated to display seven signals, corresponding to each of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) will be the most downfield signal. The carbons attached to the chlorine atoms (C-4 and C-6) are also expected to be significantly deshielded.
Table 1: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | ~2.6 | ~25 |
| Pyridine C-2-H | ~8.9 | ~152 |
| Pyridine C-5-H | ~7.8 | ~125 |
| Pyridine C-3 | N/A | ~135 |
| Pyridine C-4 | N/A | ~150 |
| Pyridine C-6 | N/A | ~155 |
| C=O | N/A | ~195 |
Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.
Comparative Experimental Data: 3-Acetylpyridine
For a practical comparison, we will examine the experimental NMR data of 3-acetylpyridine.[5][6] This isomer lacks the electron-withdrawing chlorine atoms, which will result in its proton and carbon signals appearing more upfield (at lower chemical shift values) compared to our target molecule.
Table 2: Experimental NMR Data for 3-Acetylpyridine
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | 2.63 | s | 26.7 |
| Pyridine H-2 | 9.18 | d, J = 1.8 | 153.8 |
| Pyridine H-4 | 8.25 | dt, J = 8.0, 1.8 | 123.6 |
| Pyridine H-5 | 7.45 | ddd, J = 8.0, 4.8, 0.8 | 135.5 |
| Pyridine H-6 | 8.80 | dd, J = 4.8, 1.8 | 149.5 |
| Pyridine C-3 | N/A | - | 131.7 |
| C=O | N/A | - | 197.0 |
Data sourced from publicly available spectral databases.[5][6]
The comparison highlights the expected downfield shift in the signals of this compound due to the inductive effect of the chlorine atoms.
Standard Experimental Protocol for NMR Data Acquisition
A robust and reproducible protocol is essential for acquiring high-quality NMR data.[7][8]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Caption: Standard workflow for NMR data acquisition and processing.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For structural elucidation, Electron Ionization (EI) is a common technique that provides a "fingerprint" fragmentation pattern.[10]
Expected Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the presence of two chlorine atoms, this peak will appear as a characteristic cluster of isotopic peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[11]
Expected Fragmentation Pattern: The high energy of electron ionization (typically 70 eV) will cause the molecular ion to fragment in predictable ways.[12][13]
-
α-Cleavage: The most likely fragmentation pathway is the cleavage of the bond between the carbonyl group and the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would form a stable acylium ion.
-
Loss of CO: The resulting acylium ion could then lose a molecule of carbon monoxide (CO, 28 Da).
-
Cleavage of the Acetyl Group: Another prominent fragmentation would be the cleavage of the bond between the pyridine ring and the acetyl group, leading to the formation of a dichloropyridinyl cation.
Table 3: Predicted Key Fragments for this compound
| Fragment Structure | Fragment Name | Predicted m/z (for ³⁵Cl) |
| [C₇H₅³⁵Cl₂NO]⁺• | Molecular Ion (M⁺•) | 189 |
| [C₆H₂³⁵Cl₂NO]⁺ | Acylium Ion ([M-CH₃]⁺) | 174 |
| [C₅H₂³⁵Cl₂N]⁺ | Dichloropyridinyl Cation | 146 |
Comparative Experimental Data: 3-Acetylpyridine
The mass spectrum of 3-acetylpyridine shows a molecular ion peak at m/z 121.[6][14] Its primary fragmentation is the loss of a methyl radical to form an acylium ion at m/z 106. This is followed by the loss of CO to give a pyridyl cation at m/z 78.
Standard Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
The following protocol outlines a standard procedure for obtaining an EI mass spectrum.[9][10]
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for mixtures or liquid samples.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
Conclusion
The structural elucidation of this compound relies on a combined interpretation of NMR and MS data. This guide provides a robust theoretical framework for the expected spectroscopic signatures of this molecule. The predicted downfield shifts in the NMR spectra, due to the presence of two chlorine atoms, and the characteristic isotopic pattern in the mass spectrum are key identifiers. By comparing these predictions with the experimental data of the isomeric 3-acetylpyridine, researchers can gain a deeper understanding of the structure-spectra relationship. The detailed experimental protocols provided herein offer a standardized approach to ensure the acquisition of high-quality, reproducible data, which is fundamental to the integrity of any chemical research endeavor.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. 3-Acetylpyridine(350-03-8) 1H NMR [m.chemicalbook.com]
- 6. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectrabase.com [spectrabase.com]
A Comparative Analysis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one and Structurally Related Compounds for Researchers in Drug Discovery
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, making them a focal point of intensive research. This guide provides a detailed comparative analysis of 1-(4,6-dichloropyridin-3-yl)ethan-1-one , a halogenated pyridinyl ketone, with structurally similar compounds. By examining its physicochemical properties and potential biological activities in the context of well-characterized analogs, we aim to provide researchers, scientists, and drug development professionals with valuable insights to guide future research and application.
Introduction to this compound and Its Analogs
This compound ( Compound 1 ) is a dichlorinated acetylpyridine derivative. The presence of chlorine atoms on the pyridine ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity compared to non-halogenated counterparts. To understand the structural and functional implications of these substitutions, we will compare Compound 1 with two key analogs:
-
3-Acetylpyridine (Compound 2): This non-halogenated parent compound serves as a baseline to evaluate the impact of the two chlorine atoms on the physicochemical and biological properties.
-
A representative 3,5-Dichlorobenzyl Ester (Compound 3): This compound is chosen to represent the broader class of dichlorinated aromatic compounds with established biological activity, particularly in the antifungal domain.
This comparative approach allows for a systematic evaluation of the contributions of the dichloropyridine and ethanone moieties to the overall profile of the target molecule.
Comparative Physicochemical and Spectroscopic Properties
The introduction of halogen atoms can dramatically alter the physical and chemical characteristics of a molecule. Below is a comparison of the known and predicted properties of Compound 1 and its selected analogs.
| Property | This compound (Compound 1 ) | 3-Acetylpyridine (Compound 2 ) |
| CAS Number | 887573-44-6[1][2] | 350-03-8 |
| Molecular Formula | C₇H₅Cl₂NO[1][2] | C₇H₇NO |
| Molecular Weight | 190.03 g/mol [1][2] | 121.14 g/mol |
| Appearance | Light brown to brown solid[3] | Colorless to pale yellow liquid |
| Boiling Point | Not available | 220 °C |
| Melting Point | Not available | 11-13 °C |
| LogP (Predicted) | 2.1 | 0.4 |
| pKa (Predicted) | -1.28 ± 0.10[3] | 3.35 |
Table 1: Comparison of Physicochemical Properties.
The presence of two chlorine atoms in Compound 1 significantly increases its molecular weight and predicted lipophilicity (LogP) compared to 3-acetylpyridine. This increased lipophilicity may enhance membrane permeability, a critical factor for drug efficacy. The predicted pKa also suggests that Compound 1 is a much weaker base than 3-acetylpyridine, which can affect its solubility and interaction with biological targets.
Spectroscopic Signatures: A Predictive Overview
-
¹H NMR: The proton NMR spectrum of Compound 1 is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group. The chemical shifts of the aromatic protons will be influenced by the deshielding effect of the chlorine atoms and the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the acetyl group is expected to appear at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum should display a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹.
Synthesis Strategies
The synthesis of acetylpyridine derivatives often involves the introduction of the acetyl group onto a pre-functionalized pyridine ring. A common approach for the synthesis of compounds like Compound 1 would likely involve the acylation of a 2,4-dichloropyridine precursor.
Caption: Generalized workflow for the synthesis of this compound.
Comparative Biological Activity: Insights from Analogs
The dichloropyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities.[4] Based on the activities of structurally related compounds, we can infer the potential therapeutic applications of Compound 1 .
Antifungal Activity
Dichloropyridine derivatives have shown promise as antifungal agents. For instance, certain 3,5-dichlorobenzyl esters have demonstrated significant activity against various plant pathogens by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.
| Compound | Target Fungi | EC₅₀ (mg/L) |
| Compound 3 (Boscalid Analog) | Botrytis cinerea | 6.60 |
| Rhizoctonia solani | 1.61 |
Table 2: Antifungal activity of a representative 3,5-dichlorobenzyl ester.[4]
The presence of the dichloropyridine moiety in Compound 1 suggests that it may also possess antifungal properties. The ethanone group could further influence this activity by altering the molecule's interaction with the target enzyme.
P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory and neurodegenerative diseases.[5][6][7][8] Notably, antagonists of the P2X7 receptor often feature a pyridine or similar heterocyclic core. The development of potent and selective P2X7 antagonists is an active area of research. While direct data for Compound 1 is unavailable, the structural similarity of its dichloropyridine core to known P2X7 antagonists suggests this as a potential area for investigation.
Caption: Simplified diagram of the P2X7 receptor signaling pathway and the potential point of intervention for an antagonist.
Experimental Protocols
To facilitate further research on Compound 1 and its analogs, we provide standardized protocols for synthesis and biological evaluation.
General Procedure for the Synthesis of Acetylpyridines
Note: This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the appropriate dichloropyridine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by carefully adding it to ice-water. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave.
-
Compound Incorporation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and add to the molten PDA at various concentrations. Ensure the final solvent concentration is consistent across all plates, including the control.
-
Inoculation: Place a 5 mm diameter mycelial disc of the test fungus, from the edge of a 7-day-old culture, at the center of the agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified duration.
-
Data Collection: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to the control.
Conclusion and Future Directions
This compound represents an intriguing scaffold for further investigation in drug discovery. The comparative analysis with 3-acetylpyridine highlights the significant influence of the dichloro substitution on its physicochemical properties, suggesting enhanced membrane permeability. Furthermore, the known biological activities of dichloropyridine derivatives, particularly as antifungal agents and P2X7 receptor antagonists, provide a strong rationale for screening Compound 1 in these therapeutic areas.
Future research should focus on the experimental validation of the predicted properties and biological activities of Compound 1 . This includes its synthesis and full spectroscopic characterization, followed by systematic in vitro and in vivo evaluations. Such studies will be crucial in determining the potential of this and related compounds as leads for the development of novel therapeutics.
References
- 1. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. P2X7 receptor antagonists for the treatment of systemic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-1-(4,6-Dichloropyridin-3-YL)ethan-1-one-and-its-Isomeric-Precursors
Abstract
Dichloropyridine scaffolds are foundational building blocks in medicinal chemistry and materials science, prized for the reactivity imparted by their chloro-substituents.[1] However, the precise positioning of these substituents, along with other functional groups, dramatically alters the electronic and steric landscape of the pyridine ring, leading to distinct and often non-intuitive reactivity profiles. This guide provides an in-depth comparative analysis of 1-(4,6-dichloropyridin-3-yl)ethan-1-one , a highly functionalized derivative, against its simpler dichloropyridine precursors: 2,4-dichloropyridine , 2,6-dichloropyridine , and 3,5-dichloropyridine . We will dissect their comparative reactivity in key synthetic transformations, supported by mechanistic insights and actionable experimental protocols, to empower researchers in the rational design of complex molecular architectures.
Introduction: The Strategic Value of Dichloropyridines
The pyridine ring is a privileged heterocycle, integral to countless pharmaceuticals and bioactive molecules.[2] The introduction of two chlorine atoms creates a versatile platform for sequential and regioselective functionalization. These C-Cl bonds serve as reactive handles for a host of transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] The choice of dichloropyridine isomer is a critical design element, as the chlorine positions dictate the sites of activation and deactivation around the ring.
This guide focuses on this compound, a derivative that adds another layer of complexity and synthetic potential. The presence of the electron-withdrawing acetyl group at the C3 position is expected to significantly modulate the reactivity of the C4 and C6 chloro-substituents. Understanding this modulation, in comparison to the parent isomers, is crucial for leveraging this compound's full synthetic potential.
Structural Overview and Physicochemical Properties
The fundamental difference between the compounds under review lies in the substitution pattern on the pyridine ring. The isomeric dichloropyridines offer distinct electronic environments, while this compound introduces a third, non-halogen substituent that further perturbs this landscape.
A summary of the core physicochemical properties is essential for handling, reaction setup, and purification.
| Property | This compound | 2,4-Dichloropyridine | 2,6-Dichloropyridine | 3,5-Dichloropyridine |
| CAS Number | 887573-44-6[5] | 26452-80-2 | 2402-78-0[6] | 2457-47-8[7] |
| Molecular Formula | C₇H₅Cl₂NO | C₅H₃Cl₂N[8] | C₅H₃Cl₂N[6] | C₅H₃Cl₂N[7] |
| Molecular Weight | 190.03 g/mol [9] | 147.99 g/mol [8] | 147.99 g/mol [6] | 147.99 g/mol [7] |
| Appearance | Light brown to brown Solid | Colorless to yellowish liquid[8] | White crystalline solid[10] | White crystalline powder[7] |
| Melting Point (°C) | N/A | -1 °C[8] | 83-86 °C[10] | 64-67 °C |
| Boiling Point (°C) | 275.3 (Predicted) | 189-190 °C[8] | 211-212 °C[11] | 178-179 °C[1] |
| pKa (Predicted) | -1.28 | N/A | -3.02[10] | N/A |
Comparative Reactivity Analysis
The synthetic utility of these compounds is defined by their reactivity in cornerstone organic reactions. The position of the chlorine atoms relative to the ring nitrogen and other substituents is the single most important factor governing the outcome.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for functionalizing electron-deficient rings like pyridine.[12] The reaction rate is dictated by the stability of the negatively charged Meisenheimer complex formed upon nucleophilic attack.[13][14]
-
Reactivity Hierarchy: The established order of reactivity for simple chloropyridines is 4-chloro > 2-chloro >> 3-chloro.[14] This is because the electron-withdrawing pyridine nitrogen can directly stabilize the negative charge of the intermediate via resonance when the attack is at the C2 (ortho) or C4 (para) positions. Attack at the C3 (meta) position does not allow for this stabilization, resulting in a much slower reaction.[14]
-
2,4-Dichloropyridine: The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to the superior stabilization of the Meisenheimer intermediate.[13]
-
2,6-Dichloropyridine: As a symmetrical molecule, the initial mono-substitution is straightforward, yielding a single product. However, the introduction of an electron-donating nucleophile deactivates the ring, making the second substitution more challenging.[4][13]
-
3,5-Dichloropyridine: With both chlorines in meta positions, this isomer is significantly less reactive towards SNAr and often requires forcing conditions (e.g., high temperatures, strong nucleophiles).[4]
-
This compound (An Expert Assessment): This molecule presents a more nuanced case.
-
The chlorine atoms are at the C4 (para) and C6 (ortho) positions, both of which are electronically activated by the ring nitrogen.
-
Crucially, the acetyl group at C3 is a moderate electron-withdrawing group (EWG). This EWG will further activate the entire ring system towards nucleophilic attack, making this compound likely more reactive than 2,4- or 2,6-dichloropyridine.
-
Regioselectivity: The C4-Cl is para to the nitrogen and meta to the acetyl group. The C6-Cl is ortho to the nitrogen and meta to the acetyl group. While both positions are highly activated, the steric hindrance from the adjacent acetyl group at C3 might slightly disfavor attack at C4. Conversely, the C6 position, being ortho to the nitrogen, is highly activated and less sterically encumbered by the C3 substituent. Therefore, selective substitution at the C6 position is predicted to be the kinetically favored pathway.
-
Palladium-Catalyzed Cross-Coupling
These reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, proceed via a different mechanism (oxidative addition, transmetalation, reductive elimination) and can exhibit different regioselectivity compared to SNAr.[15]
-
Causality of Selectivity: In contrast to SNAr, the selectivity in cross-coupling is often governed by the kinetics of oxidative addition of the palladium catalyst to the C-Cl bond. Halides adjacent to the ring nitrogen (C2/C6) are conventionally considered more reactive.[16] However, this preference can be completely overridden by the choice of ligand.[16][17]
-
2,4-Dichloropyridine: This isomer is a classic example of ligand-controlled selectivity. Sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4-selective coupling, while other ligands like Xantphos can favor C2.[16] Remarkably, ligand-free "Jeffery" conditions can also enhance C4-selectivity to >99:1.[16]
-
2,6-Dichloropyridine: Mono-functionalization is common, and achieving dialkylation or diarylation is also feasible with appropriate catalyst systems, often requiring sterically encumbered phosphine ligands.[18]
-
This compound (An Expert Assessment): The presence of the C3-acetyl group will influence the electronic properties of the adjacent C-Cl bonds. The electron-withdrawing nature of the ketone should enhance the rate of oxidative addition at both the C4 and C6 positions. The choice of a bulky ligand would likely be crucial to control selectivity, potentially favoring the less hindered C6 position for coupling. The ketone functionality itself offers a potential coordination site for the metal catalyst, which could also influence the reaction's outcome.
Directed ortho-Metalation (DoM)
DoM involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base (typically an organolithium reagent), followed by quenching with an electrophile.[19][20]
-
3,5-Dichloropyridine: The most acidic proton is at the C4 position, flanked by two electron-withdrawing chlorine atoms. Deprotonation with a strong base like lithium diisopropylamide (LDA) occurs selectively at this position.[4]
-
This compound (An Expert Assessment): The acetyl group is a known, albeit weak, directing group. In this molecule, there are two protons ortho to the acetyl group: H-2 and H-4(Cl). However, the most acidic proton is likely at the C5 position, which is flanked by the C4-Cl and C6-Cl and is also meta to the acetyl group. Deprotonation with a hindered base like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) would be the logical starting point to explore functionalization at the C5 position.[19]
Applications in Drug Development
Dichloropyridine derivatives are scaffolds for a wide range of biologically active molecules, with applications as anticancer, antifungal, and anti-inflammatory agents.[1][2]
-
Known Derivatives: 3,5-Dichloropyridine has been used to develop P2X7 receptor antagonists for inflammatory diseases.[1] 2,6-Dichloropyridine is a precursor to the antibiotic enoxacin.[11]
-
Potential of this compound: This compound is a particularly attractive intermediate for drug discovery. Beyond the reactivity of its two chloro-substituents, the ketone functionality serves as a versatile synthetic handle. It can be transformed into a variety of other functional groups:
-
Reductive amination to install diverse amine side chains.
-
Reduction to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized.
-
Wittig reaction or related olefination to form C=C bonds.
-
Formation of heterocycles like pyrazoles or pyrimidines by condensation with hydrazines or amidines.
-
This trifunctionality makes it a powerful platform for generating libraries of complex molecules for biological screening.
Experimental Protocol: Comparative SNAr Reactivity
This protocol provides a self-validating system to empirically compare the reactivity of the C-Cl bonds in this compound and 2,6-dichloropyridine towards a common nucleophile.
Objective: To determine the relative rate and regioselectivity of mono-amination of this compound versus 2,6-dichloropyridine with piperidine.
Rationale: Piperidine is a common, moderately strong secondary amine nucleophile. By running the reactions under identical, substrate-limiting conditions and monitoring by LC-MS, we can directly compare the consumption of starting material and formation of products over time. This provides a semi-quantitative measure of relative reactivity.
Materials
-
This compound (1.0 eq)
-
2,6-Dichloropyridine (1.0 eq)
-
Piperidine (0.9 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with stir bars
-
Heating block or oil bath
Experimental Workflow
Step-by-Step Procedure
-
Preparation: In two separate, dry 10 mL reaction vials equipped with magnetic stir bars, add the respective dichloropyridine (e.g., 100 mg, 1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (e.g., 2 mL) to each vial.
-
Reaction Initiation: To each vial, add a stock solution of piperidine in DMF (0.9 eq) via syringe. Take an immediate t=0 aliquot.
-
Heating and Monitoring: Place both vials in a pre-heated heating block at 80 °C and stir vigorously.
-
Sampling: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~20 µL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing water (0.5 mL) and ethyl acetate (0.5 mL). Vortex thoroughly.
-
Analysis: Analyze the ethyl acetate layer of each quenched sample by LC-MS to determine the ratio of starting material to product(s).
-
Work-up (Final): After the final time point, cool the reactions to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography for full characterization.
Conclusion
While structurally related, this compound is not merely another dichloropyridine. It is a highly activated and versatile synthetic intermediate whose reactivity profile is a composite of the foundational patterns of its parent isomers, modulated by the electronic and steric influence of the C3-acetyl group.
-
Enhanced Reactivity: The acetyl group activates the ring, making this compound a superior substrate for SNAr compared to its dichloropyridine precursors.
-
Tunable Selectivity: It offers multiple reactive sites whose accessibility can be tuned through careful selection of reaction conditions (SNAr, cross-coupling, DoM), providing strategic entry points to polysubstituted pyridines.
-
Synthetic Versatility: The ketone functionality provides an additional, orthogonal reactive handle, exponentially increasing its value for building molecular complexity in drug discovery programs.
A thorough understanding of the fundamental principles governing pyridine reactivity, as outlined in this guide, is paramount for any researcher aiming to exploit the full potential of this powerful building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. 3,5-Dichloropyridine(2457-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Analysis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: Ensuring Confidence in Early-Phase Drug Discovery
In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. The purity of these chemical entities directly influences the synthetic pathway's efficiency, the impurity profile of the active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the final drug product.[1] This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one, a key building block in the synthesis of various pharmaceutical agents.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of orthogonal analytical techniques, supported by experimental data and protocols, to ensure the selection of the most appropriate methods for quality control and regulatory compliance.
The Criticality of Purity in Pharmaceutical Intermediates
This compound (CAS 887573-44-6) is a halogenated pyridine derivative.[2][3] The presence of impurities, such as isomers (e.g., 1-(3,5-dichloropyridin-4-yl)ethan-1-one), monochlorinated or trichlorinated analogs, residual starting materials, and solvents, can have significant downstream consequences.[4] These impurities can lead to the formation of undesired byproducts, reduce reaction yields, and introduce potentially toxic components into the final API.[4][5]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[6][7][8][9] The ICH Q3A guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities, making robust analytical characterization a non-negotiable aspect of drug development.[1][6][7]
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-faceted analytical approach, employing orthogonal methods, is essential for a comprehensive understanding of a compound's purity profile. Each technique offers unique selectivity and sensitivity, providing a more complete picture than any single method alone. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with Ultraviolet (UV) detection is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility and robustness.[10] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] For a substituted pyridine like our compound of interest, a reversed-phase method is typically employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).[12] The separated components are then detected by a UV detector at a wavelength where the analyte and its potential impurities absorb light.
Experimental Workflow:
Caption: HPLC-UV Experimental Workflow for Purity Analysis.
Detailed Protocol:
-
Instrumentation: A calibrated HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic ketones.[13]
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher water composition and gradually increasing the acetonitrile concentration.
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Detection Wavelength: Determined by the UV spectrum of this compound. A wavelength of approximately 270 nm would likely provide good sensitivity for the aromatic ketone chromophore.
-
Data Analysis: Purity is often calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[11]
Causality Behind Choices: The choice of a C18 column and an acetonitrile/water mobile phase is based on the polarity of the analyte. This combination provides good retention and separation of many organic molecules. A gradient elution is often preferred over an isocratic one to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities, GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[15][16]
Principle of Operation: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for positive identification.[17]
Experimental Workflow:
Caption: GC-MS Experimental Workflow for Impurity Profiling.
Detailed Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), is generally suitable for a wide range of compounds.
-
Oven Temperature Program: A temperature ramp is used to elute compounds with different boiling points. For example, an initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Purity can be estimated by the area percent method, although response factors may vary.
Causality Behind Choices: GC is ideal for separating volatile compounds. The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities. The choice of a non-polar column is based on providing separation primarily by boiling point.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte itself.[11][19] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[20][21]
Principle of Operation: By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[19]
Experimental Workflow:
References
- 1. jpionline.org [jpionline.org]
- 2. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 3. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ikev.org [ikev.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 20. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 21. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one Derivatives for Drug Discovery
This guide provides a comprehensive comparison of the characterization and potential applications of derivatives synthesized from 1-(4,6-dichloropyridin-3-yl)ethan-1-one. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic analysis, structural elucidation, and biological evaluation of these compounds, with a focus on their potential as anticancer agents. By presenting objective, data-driven comparisons, this guide aims to facilitate informed decisions in the selection and development of novel therapeutic candidates.
Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a versatile building block for designing molecules that can selectively target a wide range of biological macromolecules. The starting material, this compound, offers a unique chemical handle for the synthesis of a diverse library of derivatives. The presence of two chlorine atoms provides sites for further chemical modification, while the acetyl group is a key synthon for the construction of various heterocyclic and acyclic structures, most notably chalcones.
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a class of compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of chalcone derivatives from this compound allows for the exploration of structure-activity relationships (SAR) by systematically modifying the substituents on the second aromatic ring.
This guide will focus on the characterization of chalcone derivatives of this compound, providing a framework for their synthesis, analysis, and comparative evaluation as potential anticancer agents.
Synthesis of this compound Chalcone Derivatives
The primary synthetic route to chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde derivative.[4][5] This reaction is robust, high-yielding, and allows for significant diversification of the resulting chalcone library.
General Experimental Protocol: Claisen-Schmidt Condensation
The following protocol outlines a general procedure for the synthesis of chalcone derivatives from this compound.
Materials:
-
This compound
-
Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Distilled water
-
Hydrochloric acid (HCl, dilute)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.0 equivalent) in ethanol (15-20 mL).
-
Slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v, 2.0-3.0 equivalents) to the stirred reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to a neutral pH.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: General workflow for the synthesis of chalcone derivatives.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework.
For a typical chalcone derivative of this compound, the following key signals are expected in the ¹H NMR spectrum (in CDCl₃):
-
α- and β-protons: Two doublets in the olefinic region (δ 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond.
-
Aromatic protons: Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the dichloropyridine ring and the substituted benzene ring.
-
Substituent protons: Signals corresponding to any substituents on the benzene ring (e.g., a singlet around δ 3.8 ppm for a methoxy group).
The ¹³C NMR spectrum will show characteristic signals for:
-
Carbonyl carbon: A signal in the downfield region (δ 185-195 ppm).
-
α- and β-carbons: Signals in the olefinic region (δ 120-145 ppm).
-
Aromatic carbons: Signals in the aromatic region (δ 110-165 ppm).
Table 1: Hypothetical ¹H and ¹³C NMR Data for Representative Derivatives
| Derivative (R group) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| -H | 7.8 (d, J=15.5 Hz, 1H, H-β), 7.5 (d, J=15.5 Hz, 1H, H-α), 7.4-7.6 (m, 5H, Ar-H), 8.5 (s, 1H, Py-H), 8.8 (s, 1H, Py-H) | 190.1 (C=O), 144.5 (C-β), 121.8 (C-α), Aromatic signals |
| -OCH₃ | 7.7 (d, J=15.6 Hz, 1H, H-β), 7.4 (d, J=15.6 Hz, 1H, H-α), 6.9 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 8.5 (s, 1H, Py-H), 8.8 (s, 1H, Py-H), 3.8 (s, 3H, OCH₃) | 189.8 (C=O), 144.2 (C-β), 119.5 (C-α), 161.5 (C-OCH₃), 55.4 (OCH₃), Aromatic signals |
| -Cl | 7.8 (d, J=15.7 Hz, 1H, H-β), 7.5 (d, J=15.7 Hz, 1H, H-α), 7.4 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 8.5 (s, 1H, Py-H), 8.8 (s, 1H, Py-H) | 189.9 (C=O), 143.1 (C-β), 122.5 (C-α), 136.2 (C-Cl), Aromatic signals |
| -NO₂ | 8.2 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 7.9 (d, J=15.8 Hz, 1H, H-β), 7.7 (d, J=15.8 Hz, 1H, H-α), 8.5 (s, 1H, Py-H), 8.8 (s, 1H, Py-H) | 189.5 (C=O), 141.8 (C-β), 124.5 (C-α), 148.5 (C-NO₂), Aromatic signals |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For chalcones, the most prominent absorption bands are:
-
C=O stretch: A strong absorption band around 1650-1680 cm⁻¹.
-
C=C stretch (olefinic): An absorption band around 1600-1640 cm⁻¹.
-
C=C and C=N stretches (aromatic): Multiple bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass and elemental composition.
X-ray Crystallography: Unveiling the 3D Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships and for computational modeling studies such as molecular docking.
While a crystal structure for a chalcone derivative of this compound is not available in the searched literature, the analysis of closely related chalcone structures reveals common features.[10][11][12] Chalcones typically adopt a nearly planar conformation, which is believed to be important for their biological activity. The α,β-unsaturated ketone linker generally exists in a trans configuration. The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking.
dot graph { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#5F6368"];
}
Caption: Key structural features of chalcone derivatives.
Comparative Biological Evaluation: Anticancer Activity
A primary application of chalcone derivatives is in the development of anticancer agents.[1][13][14] Their mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. The following table presents a comparative analysis of the cytotoxic activity of various chalcone derivatives against different cancer cell lines, as reported in the literature for analogous compounds. This data serves as a benchmark for evaluating newly synthesized derivatives of this compound.
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM) of Representative Chalcone Analogues
| Chalcone Analogue | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 2.54 | 1.83 | - | [13] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 3.85 | - | - | [14] |
| (E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | >50 | >50 | >50 | [13] |
| (E)-2-methoxy-N-(4-methoxyphenyl)-5-(3-(4-nitrophenyl)acryloyl)benzenesulfonamide | Potent Activity | - | - | [2] |
The data in Table 2 highlights the significant impact of substituents on the anticancer activity of chalcones. Electron-donating groups, such as methoxy and amino groups, on the phenyl rings often correlate with enhanced potency. The presence of a pyridine ring in the chalcone scaffold has also been shown to be beneficial for anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized chalcone derivatives
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the chalcone derivatives in cell culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the chalcone derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
dot graph [rankdir=TB] node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The derivatives of this compound, particularly chalcones, represent a promising class of compounds for the development of novel anticancer agents. The straightforward and versatile Claisen-Schmidt condensation allows for the synthesis of a diverse library of derivatives, enabling a thorough exploration of their structure-activity relationships.
This guide has provided a comprehensive framework for the characterization of these derivatives, encompassing their synthesis, spectroscopic analysis, structural elucidation, and biological evaluation. The presented protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to identify lead compounds with improved potency and selectivity. Further mechanistic studies, including enzyme inhibition assays and in vivo animal models, will be crucial for the preclinical development of these promising therapeutic candidates. The integration of computational methods, such as molecular docking and QSAR studies, will also aid in the rational design of next-generation derivatives with enhanced pharmacological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure and Hirshfeld surface analysis of a bromochalcone: (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure and Hirshfeld surface analysis of the chalcone derivative (2 E)-3-[4-(di-phenyl-amino)phen-yl]-1-[4-(prop-1-yn-2-yl-oxy)phen-yl]prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Preclinical Evaluation of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: A Comparative In Vitro and In Vivo Workflow
In the landscape of contemporary drug discovery, the methodical evaluation of novel chemical entities is the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive framework for the preclinical assessment of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one (CAS 887573-44-6), a dichloropyridine derivative with potential biological activity.[1][2][3] While specific biological data for this compound is not extensively published, its chemical structure, featuring a dichlorinated pyridine ring, is a well-recognized pharmacophore in medicinal chemistry, suggesting a range of potential applications.[4][5][6][7]
This document is structured to guide researchers through a logical sequence of in vitro and in vivo studies, providing not just the protocols but also the scientific rationale behind each experimental choice. To contextualize the performance of this compound, we will compare its hypothetical performance against "Compound Y," a notional analogue with a different substitution pattern on the pyridine ring.
Foundational In Vitro Assessment: Gauging Cytotoxicity and Cellular Effects
The initial phase of any preclinical investigation involves a battery of in vitro assays to determine a compound's cellular activity, potency, and potential mechanism of action. These assays are crucial for go/no-go decisions before advancing to more complex and resource-intensive in vivo models.
Cell Viability and Cytotoxicity Profiling
A fundamental first step is to assess the compound's effect on cell viability across a panel of relevant cell lines. This helps to determine the concentration range at which the compound exerts a biological effect and provides an initial indication of its potential therapeutic window. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8]
Experimental Protocol: MTT Assay for Cell Viability [8]
-
Cell Culture and Seeding: Culture selected human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and A549 for lung cancer) in appropriate media. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound and Compound Y in dimethyl sulfoxide (DMSO).[9] Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 1% to avoid solvent-induced toxicity.[9]
-
Incubation: Replace the existing medium in the 96-well plates with the medium containing the test compounds. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Comparative Cytotoxicity (IC50, µM) after 48h Treatment
| Cell Line | This compound | Compound Y (Notional Analogue) |
| HeLa (Cervical) | 12.5 | 35.2 |
| MCF-7 (Breast) | 28.1 | 55.8 |
| A549 (Lung) | 15.8 | 42.3 |
Interpretation: The hypothetical data in Table 1 suggests that this compound exhibits significantly higher potency in reducing the viability of all tested cancer cell lines compared to its notional analogue, Compound Y. This would justify its prioritization for further mechanistic studies.
Probing the Mechanism of Cell Death: Apoptosis vs. Necrosis
Understanding how a compound induces cell death is critical. The distinction between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) has significant implications for both efficacy and potential side effects. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for this purpose.
Experimental Workflow: Apoptosis/Necrosis Differentiation
Caption: Workflow for differentiating apoptosis and necrosis using flow cytometry.
Transition to In Vivo Models: Assessing Efficacy and Tolerability
Promising in vitro data provides the rationale for advancing a compound to in vivo studies. Animal models, particularly xenograft models in immunocompromised mice, are the gold standard for evaluating the anti-tumor efficacy of novel compounds.[10][11][12]
Subcutaneous Xenograft Model
This model involves implanting human cancer cells under the skin of immunocompromised mice, allowing for the formation of a solid tumor that can be easily measured.[10][12]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study [10][13]
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Culture HeLa cells to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel®) at a concentration of 5 x 10^7 cells/mL.[10] Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[10]
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or a suitable solvent)
-
Group 2: this compound (e.g., 20 mg/kg, administered daily via intraperitoneal injection)
-
Group 3: Compound Y (20 mg/kg, administered daily via intraperitoneal injection)
-
-
Treatment and Monitoring: Administer the treatments for a defined period (e.g., 21 days). Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[10]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weights.
Table 2: Hypothetical Comparative In Vivo Efficacy Data
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle | 1500 ± 210 | - | +4.5 |
| This compound | 525 ± 98 | 65 | -1.5 |
| Compound Y | 1150 ± 180 | 23.3 | +3.8 |
Logical Framework for In Vivo Efficacy Assessment
Interpretation: The hypothetical in vivo results (Table 2) would strongly support the in vitro findings, demonstrating that this compound significantly inhibits tumor growth in a live animal model. The minimal impact on body weight suggests good tolerability at the efficacious dose, a critical parameter for any potential therapeutic agent.
Conclusion and Future Perspectives
This guide outlines a systematic and scientifically rigorous approach to the initial preclinical evaluation of this compound. The described workflow, from broad cytotoxicity screening to targeted in vivo efficacy studies, provides a solid foundation for understanding the compound's therapeutic potential. The hypothetical data presented illustrates a scenario where this compound emerges as a promising candidate for further development, warranting deeper mechanistic studies, pharmacokinetic profiling, and more advanced preclinical modeling.
References
- 1. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Benchmarking 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: A Comparative Guide to Kinase Inhibition
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. This guide provides a comprehensive framework for benchmarking the investigational compound, 1-(4,6-dichloropyridin-3-yl)ethan-1-one, against established multi-kinase inhibitors. While the specific biological targets of this compound are not yet fully elucidated, its dichloropyridine scaffold suggests a potential for kinase inhibition. This document, therefore, outlines a rigorous, scientifically-grounded strategy to evaluate its efficacy, focusing on two clinically relevant receptor tyrosine kinases: c-Met and RON.
As benchmarks, we have selected two FDA-approved inhibitors known to target both c-Met and RON: Cabozantinib and Crizotinib.[1][2][3][4][5] This comparison will provide crucial insights into the potency and selectivity of this compound, positioning it within the existing therapeutic landscape.
The Rationale: Why c-Met and RON?
The c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantais) kinases are pivotal regulators of cell growth, motility, and invasion.[5][6] Their aberrant activation is a known driver in a multitude of cancers, making them highly attractive targets for therapeutic intervention.[7][8] The established roles of c-Met and RON in tumorigenesis provide a robust biological context for evaluating a novel inhibitor.
Figure 1: Simplified c-Met and RON Signaling Pathways
Caption: Ligand binding to c-Met and RON receptors activates downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways, promoting cancer cell proliferation and survival.
Benchmarking Strategy: A Dual-Pronged Approach
To comprehensively evaluate this compound, a two-tiered approach is essential:
-
Biochemical Assays: These in vitro assays directly measure the ability of the compound to inhibit the enzymatic activity of purified c-Met and RON kinases. This provides a direct measure of potency (IC50) and is crucial for initial characterization.[9][10]
-
Cell-Based Assays: These assays assess the compound's efficacy in a more physiologically relevant context, within intact cells.[11][12][13] This is critical to determine if the compound can effectively engage its target in a cellular environment and elicit a biological response.
Figure 2: Experimental Workflow for Inhibitor Benchmarking
Caption: A dual-pronged workflow involving both biochemical and cell-based assays provides a comprehensive evaluation of inhibitor potency and efficacy.
Experimental Methodologies
Part 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of each kinase (recombinant human c-Met or RON) in kinase reaction buffer.
-
Prepare a 2X solution of the appropriate substrate and ATP at 2x the final desired concentration in the same buffer.
-
Serially dilute this compound, Cabozantinib, and Crizotinib in 100% DMSO, followed by a further dilution in kinase buffer to create a 5X stock.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of kinase buffer with 1% DMSO to the "no enzyme" control wells.
-
Add 5 µL of the 2X kinase solution to all other wells.
-
Add 2.5 µL of the 5X inhibitor solutions to the appropriate wells.
-
Add 2.5 µL of kinase buffer with 1% DMSO to the "no inhibitor" control wells.
-
Incubate at room temperature for 15 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 12.5 µL of the 2X ATP/substrate mix to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Part 2: Cell-Based Phospho-Kinase Assay
This assay measures the inhibition of kinase phosphorylation in a cellular context.
Protocol:
-
Cell Culture and Plating:
-
Culture a cancer cell line known to have high c-Met or RON expression and signaling (e.g., MKN-45 for c-Met, MDA-MB-453 for RON).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Cabozantinib, and Crizotinib in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors.
-
Incubate for 2 hours at 37°C.
-
-
Cell Lysis and Phosphorylation Detection:
-
Lyse the cells and quantify the total protein concentration.
-
Use a phospho-specific ELISA kit or perform a Western blot to detect the levels of phosphorylated c-Met (p-Met) or RON (p-RON) and total c-Met or RON.
-
-
Data Analysis:
-
Normalize the phosphorylated kinase signal to the total kinase signal for each treatment.
-
Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Data Presentation and Interpretation
The following tables present hypothetical data for the purpose of illustrating the benchmarking process.
Table 1: Biochemical IC50 Values (nM)
| Compound | c-Met IC50 (nM) | RON IC50 (nM) |
| This compound | 50 | 250 |
| Cabozantinib | 5 | 20 |
| Crizotinib | 10 | 40 |
Table 2: Cellular IC50 Values (nM)
| Compound | c-Met Phosphorylation IC50 (nM) | RON Phosphorylation IC50 (nM) |
| This compound | 200 | 1000 |
| Cabozantinib | 25 | 100 |
| Crizotinib | 50 | 200 |
Interpretation of Hypothetical Results:
-
Potency: In this hypothetical scenario, Cabozantinib and Crizotinib demonstrate superior potency against both c-Met and RON in both biochemical and cellular assays compared to this compound.
-
Selectivity: this compound shows a 5-fold selectivity for c-Met over RON in the biochemical assay. Cabozantinib and Crizotinib also exhibit selectivity for c-Met.
-
Cellular Efficacy: The higher IC50 values in the cellular assays compared to the biochemical assays are expected and can be attributed to factors such as cell membrane permeability, off-target effects, and competition with intracellular ATP.[12]
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to benchmark the novel compound this compound against the established kinase inhibitors Cabozantinib and Crizotinib. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.
Should this compound demonstrate promising activity, further investigations would be warranted. These could include broader kinase profiling to assess its selectivity across the kinome, in vivo studies in xenograft models to evaluate its anti-tumor activity, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. This structured benchmarking approach is an indispensable first step in the journey of translating a promising chemical entity into a potential therapeutic agent.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. domainex.co.uk [domainex.co.uk]
Navigating the Specificity Challenge: A Comparative Guide to Cross-Reactivity Studies of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for highly specific molecular entities is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic efficacy. This guide focuses on the critical evaluation of cross-reactivity for compounds derived from the chemical intermediate, 1-(4,6-Dichloropyridin-3-YL)ethan-1-one .
Extensive research indicates that this compound, identified by its CAS number 887573-44-6, is not itself a primary bioactive agent but rather a versatile starting material, or scaffold, for the synthesis of more complex molecules with potential therapeutic applications. The dichloropyridine core is a common feature in a variety of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). The ultimate biological target of a final compound synthesized from this intermediate dictates the entire framework for a meaningful cross-reactivity analysis.
This guide, therefore, adopts a conceptual framework. We will hypothesize a common, yet illustrative, scenario: the use of this compound in the synthesis of a novel inhibitor targeting a specific kinase, which we will designate as "Kinase X." This approach allows us to present a universally applicable methodology for assessing cross-reactivity that can be adapted once the specific biological target of a novel compound is known.
The Rationale for Cross-Reactivity Profiling
The structural motif of a dichloropyridine ring, while offering a robust scaffold for molecular design, also presents a potential liability for off-target interactions. Many kinases share conserved ATP-binding pockets, and a molecule designed to fit into the active site of Kinase X may inadvertently bind to other kinases with similar structural features. Such promiscuity can lead to a cascade of unintended cellular events. A thorough cross-reactivity study is not merely a regulatory hurdle but a fundamental aspect of preclinical drug development that informs on the selectivity and potential safety profile of a lead candidate.
Comparative Framework: Kinase X Inhibitor vs. Structurally Related Scaffolds
To establish a robust comparison, we will consider our hypothetical Kinase X inhibitor alongside two alternative compounds that, while targeting the same kinase, are built upon different chemical scaffolds. This allows for an objective assessment of the cross-reactivity profile imparted by the dichloropyridine ethanone-derived core.
| Compound ID | Scaffold | Primary Target | Rationale for Inclusion |
| DCP-KXi | Dichloropyridine Ethanone | Kinase X | The subject of our cross-reactivity study. |
| QZN-KXi | Quinazoline | Kinase X | A well-established kinase inhibitor scaffold with a known cross-reactivity profile. |
| PYR-KXi | Pyrazolopyrimidine | Kinase X | Another common kinase inhibitor scaffold, offering a different steric and electronic profile. |
Experimental Design for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough assessment of off-target effects. This typically begins with broad, high-throughput screening and progresses to more focused, quantitative assays.
Tier 1: Large-Scale Kinase Panel Screening
The initial step involves screening DCP-KXi against a broad panel of kinases. Commercially available kinase panels offer a cost-effective and rapid method to identify potential off-target interactions across the human kinome.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for initial high-throughput kinase panel screening.
The output of this screen is typically expressed as the percentage of inhibition at a single, high concentration of the test compound (e.g., 1 or 10 µM). This provides a "hit list" of potential off-target kinases.
Tier 2: IC50 Determination for Off-Target "Hits"
For any kinases identified as significant "hits" in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against these off-targets.
Experimental Protocol: IC50 Determination Assay
-
Prepare Reagents:
-
Prepare a serial dilution of DCP-KXi, QZN-KXi, and PYR-KXi (e.g., 10-point, 3-fold dilutions).
-
Reconstitute the recombinant off-target kinase and its specific substrate in the appropriate assay buffer.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase.
-
-
Assay Procedure (e.g., using a luminescence-based kinase assay):
-
Add the diluted compounds to a 384-well plate.
-
Add the kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate for the optimal reaction time (e.g., 60 minutes).
-
Add the detection reagent that measures the amount of ADP produced (correlating with kinase activity).
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary
The following table presents hypothetical data from such a study, illustrating how the results would be compared.
| Kinase Target | DCP-KXi IC50 (nM) | QZN-KXi IC50 (nM) | PYR-KXi IC50 (nM) |
| Kinase X (Primary Target) | 15 | 12 | 20 |
| Kinase A (Off-Target) | 850 | >10,000 | 1,200 |
| Kinase B (Off-Target) | 3,200 | 5,500 | >10,000 |
| Kinase C (Off-Target) | >10,000 | >10,000 | >10,000 |
This quantitative comparison allows for a clear assessment of the selectivity profile of each scaffold. A higher IC50 value for off-targets relative to the primary target indicates greater selectivity.
Cellular Confirmation of Off-Target Engagement
Biochemical assays, while crucial, do not fully replicate the complex environment of a living cell. Therefore, it is essential to validate key off-target findings in a cellular context.
Experimental Workflow: Cellular Target Engagement Assay
Caption: Workflow for validating off-target effects in a cellular system.
A significant discrepancy between biochemical and cellular IC50 values could indicate issues with cell permeability, efflux pumps, or compound metabolism, all of which are critical factors in drug development.
Conclusion and Future Directions
The journey from a chemical intermediate like this compound to a selective and safe therapeutic agent is contingent on a rigorous and objective assessment of its cross-reactivity profile. The methodologies outlined in this guide provide a robust framework for such an evaluation. By employing a tiered screening approach, from broad kinase panels to quantitative IC50 determinations and cellular validation, researchers can gain a comprehensive understanding of a compound's selectivity.
The choice of comparative compounds with different scaffolds is crucial for contextualizing the data and understanding the specific liabilities and advantages of the dichloropyridine ethanone-derived core. Ultimately, this detailed profiling is indispensable for making informed decisions in lead optimization and for progressing a drug candidate with the highest probability of success and the lowest risk of off-target related adverse effects. The principles and workflows presented here are designed to be adaptable to the specific biological target of any novel compound derived from this versatile chemical starting material.
Safety Operating Guide
Guide to the Safe Disposal of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(4,6-dichloropyridin-3-yl)ethan-1-one (CAS No. 887573-44-6). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes ensuring that all waste materials are handled in a manner that guarantees personnel safety and environmental compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the laboratory.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal plan is a thorough understanding of the compound's intrinsic hazards. The disposal protocol for this compound is dictated by its chemical structure and associated toxicological profile. Its identity as a halogenated organic compound is the single most critical factor in its waste classification.
Chemical and Hazard Profile
A summary of the compound's key identifiers and hazards is presented below. This information dictates the necessary precautions and disposal pathway.
| Property | Value | Source |
| CAS Number | 887573-44-6 | [1][2][3][4] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2][3] |
| Molecular Weight | 190.03 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [4] |
| Signal Word | Warning | [2][5] |
Globally Harmonized System (GHS) Hazard Statements: [2][5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H312 (Potential): Harmful in contact with skin.[2]
-
H332 (Potential): Harmful if inhaled.[2]
The presence of two chlorine atoms on the pyridine ring classifies this compound as a halogenated organic. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts during improper treatment.[6][7]
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling any waste material, ensure that all requisite safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls: All handling and transfer of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation, which may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves are required. Given that the compound causes skin irritation and is potentially harmful upon dermal contact, ensure gloves are inspected before use and changed immediately if contamination is suspected.[2][9]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Waste Segregation: The Critical Step
Proper segregation is paramount for both safety and cost-effective disposal. The incorrect classification of waste streams can lead to regulatory fines and unnecessarily high disposal costs.
The Golden Rule: Waste containing this compound must be disposed of in a container explicitly designated for HALOGENATED ORGANIC WASTE .
-
Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexanes, methanol).[10] The introduction of even a small quantity of halogenated material contaminates the entire container, forcing it to be managed under the more stringent and expensive disposal pathway for halogenated waste.[10]
-
Do NOT dispose of this chemical down the drain.[10][11] This is a violation of EPA regulations and can cause significant harm to aquatic ecosystems.
Step-by-Step Disposal Protocol
This protocol provides a direct workflow from the laboratory bench to the satellite accumulation area.
Step 1: Select the Correct Waste Container
-
Obtain a chemically compatible waste container, typically constructed of high-density polyethylene (HDPE).
-
The container must be in good condition, free from leaks or cracks, and possess a secure, threaded screw-top cap to prevent spills and vapor release.[8][10]
Step 2: Proper Labeling
-
Before adding any waste, affix a properly filled-out hazardous waste tag, as supplied by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound." Do not use acronyms or molecular formulas.[10]
-
An accurate estimation of the concentration.
-
The associated hazards (e.g., "Irritant," "Harmful").
-
Step 3: Waste Transfer
-
Working inside a chemical fume hood, carefully transfer the waste material (whether solid or in a solvent) into the labeled halogenated waste container using a funnel or other appropriate transfer device.
-
Minimize splashing and, if handling the solid, prevent the generation of dust.
Step 4: Container Management
-
Securely cap the waste container immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[10]
-
Store the container in a designated and properly labeled Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
Step 5: Final Disposal
-
Once the container is full, or if waste generation is complete, contact your institution's EHS department to arrange for a scheduled pickup. Do not allow waste to accumulate in the lab.[10]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of waste containing this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill Management
Accidents can occur, and preparedness is key to a safe response.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8]
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.[8]
-
If the spill poses a fire or significant inhalation hazard, activate the nearest fire alarm to initiate a building evacuation.
-
Contact your institution's EHS emergency hotline immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Regulatory Framework
In the United States, the disposal of this compound is governed by the EPA under RCRA. As a halogenated organic compound, this chemical waste must be managed as hazardous waste from its point of generation to its final treatment and disposal ("cradle-to-grave").[12] While this specific compound may not be explicitly named on an F, K, P, or U list, it falls under the broad category of regulated halogenated organics and would likely be assigned a generic waste code by your EHS professional based on the process that generated it.[13][14] Compliance with these regulations is not optional; it is a legal and ethical requirement to protect our environment and public health.
References
- 1. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Ethanone, 1-(4,6-dichloro-3-pyridinyl)- CAS#: 887573-44-6 [m.chemicalbook.com]
- 5. This compound | 887573-44-6 [sigmaaldrich.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. aksci.com [aksci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. wku.edu [wku.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4,6-Dichloropyridin-3-YL)ethan-1-one
As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their goals safely and efficiently. The handling of specialized chemical intermediates like 1-(4,6-Dichloropyridin-3-YL)ethan-1-one (CAS No: 887573-44-6) is routine in drug development, yet it demands a meticulous and informed approach to safety.[1] This guide moves beyond a simple checklist, providing a complete operational framework grounded in the specific hazards of this compound to ensure your safety and the integrity of your research.
Foundational Risk Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not about a one-size-fits-all solution; it is a direct response to a well-understood risk. The GHS (Globally Harmonized System) classification for this compound dictates the minimum required safety measures.[2]
Table 1: GHS Hazard Profile for this compound
| Hazard Code | Classification | Practical Implication in the Laboratory |
| H302 | Harmful if swallowed | Ingestion of even small quantities can lead to acute toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[2][3] |
| H315 | Causes skin irritation | Direct contact can cause redness, inflammation, or dermatitis. This necessitates the use of appropriate gloves and a lab coat at all times.[2][4][5][6] |
| H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging, and painful eye irritation. Eye protection is non-negotiable.[2][4][5][6] |
| H335 | May cause respiratory irritation | As a solid, dust inhalation is a primary concern, which can irritate the nose, throat, and lungs.[2][4][5] All handling of the solid should occur in a controlled, ventilated environment. |
| H312/H332 | Harmful in contact with skin / if inhaled | While noted in fewer notifications, this potential for systemic toxicity upon skin absorption or inhalation reinforces the need for comprehensive barrier protection.[2] |
Source: PubChem GHS Classification Data[2]
This profile reveals a compound that is a multi-pathway hazard. Our strategy, therefore, must be to establish barriers that prevent ingestion, skin/eye contact, and inhalation simultaneously.
The Core Directive: A Multi-Layered PPE Protocol
The following PPE recommendations are tiered to provide adequate protection for standard laboratory operations involving this compound.
A. Eye and Face Protection: Your First Line of Defense
The serious eye irritation hazard (H319) requires robust protection.[2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently attached side shields. This is suitable only for handling sealed containers within a secondary containment tray.
-
Standard Handling (Weighing, Transfers): Chemical safety goggles are mandatory. Unlike safety glasses, goggles provide a 360-degree seal around the eyes, protecting from airborne dust and accidental splashes from solvents used to dissolve the compound.[7][8]
-
High-Risk Operations (Large Quantities, Splash Potential): A combination of chemical safety goggles and a full-face shield is required. The face shield provides an additional barrier for the entire face.[8][9]
B. Skin and Body Protection: An Impermeable Barrier
Given the skin irritation (H315) and potential dermal toxicity (H312) hazards, preventing skin contact is paramount.[2]
-
Gloves: Chemically resistant, disposable gloves are essential. Nitrile gloves (minimum 8 mil thickness) are a standard choice for incidental contact. Always double-glove when handling the pure compound or concentrated solutions. Crucially, gloves must be removed and replaced immediately if contamination is suspected. Never reuse disposable gloves.[6][7]
-
Lab Coat: A flame-retardant lab coat with a fully buttoned front and tight-fitting cuffs is required. The cuffs should be tucked under the outer glove to create a seal.[7]
-
Additional Protection: For tasks involving larger quantities or a high risk of contamination, consider disposable sleeve covers and a chemically resistant apron.
C. Respiratory Protection: Controlling the Unseen Hazard
The respiratory irritation hazard (H335) from airborne particulates necessitates strict engineering controls.[2]
-
Primary Control: All open-vessel handling (weighing, preparing solutions) of this compound must be performed inside a certified chemical fume hood.[6][7] This is the most effective way to prevent inhalation of dust.
-
Secondary Control: In the rare event a fume hood is not available for a specific task, or if procedures could generate significant dust, a NIOSH-approved respirator with P100 (particulate) cartridges is required as a minimum.[10] A full respiratory protection program, including fit-testing, must be in place as per OSHA regulations.[8]
Operational Plan: From Preparation to Disposal
A safe protocol is a self-validating system. Each step is designed to contain the hazard and verify safety before proceeding to the next.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Prepare the work surface by lining it with absorbent, disposable bench paper.
-
Ensure a dedicated hazardous waste container is present in the hood.[11]
-
Locate the nearest safety shower and eyewash station.[12]
-
Assemble all necessary equipment (spatulas, glassware, solvents) within the hood to minimize traffic.
-
-
PPE Donning Sequence:
-
Don inner gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Don outer gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical safety goggles.
-
-
Chemical Handling:
-
Carefully open the container inside the fume hood, avoiding any action that could aerosolize the solid.
-
Use a dedicated spatula to weigh the compound onto weighing paper or directly into a tared vessel.
-
Once the desired amount is measured, securely close the primary container.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
-
Decontamination and Doffing:
-
Clean all reusable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposable items (weighing paper, gloves, bench liner) into the designated hazardous waste container within the hood.[3][4]
-
To doff PPE, remove outer gloves first, peeling them off without touching the outer surface.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove goggles.
-
Remove inner gloves.
-
Caption: Safe handling workflow for this compound.
Contingency Planning: Spills, Exposure, and Disposal
Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Contain: Use an inert absorbent material like vermiculite or sand to cover and contain the spill.[7] Do not use combustible materials.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[7] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3][4][5][10][13]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][4][5][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][6][10][12]
Waste Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7][14]
-
Classification: As a halogenated organic compound, this material is classified as hazardous waste.[7]
-
Containment: All waste, including excess solid, contaminated consumables, and spill cleanup materials, must be collected in a clearly labeled, leak-proof container.[7][11]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][11]
-
Storage & Disposal: Store the sealed waste container in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal through a licensed environmental management company.
By adhering to this comprehensive guide, you can confidently handle this compound, ensuring your personal safety and maintaining the highest standards of laboratory practice.
References
- 1. CAS 887573-44-6 | this compound - Synblock [synblock.com]
- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. benchchem.com [benchchem.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. epa.gov [epa.gov]
- 10. media.laballey.com [media.laballey.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. fishersci.com [fishersci.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
